2-Methyl-1-(thiophen-2-yl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCCAKDOPROBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397521 | |
| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36448-60-9 | |
| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-1-(thiophen-2-yl)propan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Introduction: Unveiling a Versatile Thiophene Ketone
This compound, also known as isopropyl 2-thienyl ketone, is a heterocyclic aromatic ketone that serves as a pivotal building block in organic synthesis and a molecule of interest in medicinal chemistry and material science.[1][] Its structure, which marries the electron-rich thiophene ring with a sterically hindered isopropyl ketone moiety, imparts a unique combination of reactivity and stability. This guide provides an in-depth exploration of its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for researchers and drug development professionals.
Core Molecular Profile
Understanding the fundamental properties of a compound is the bedrock of its application. This compound is an organic compound with the molecular formula C₈H₁₀OS and a molecular weight of approximately 154.23 g/mol .[1][3] The molecule's architecture is defined by a propan-1-one chain where the carbonyl carbon is attached to the C2 position of a thiophene ring, and the C2 of the propane chain is substituted with a methyl group, forming an isopropyl unit.[3]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 36448-60-9 | [4][5] |
| Molecular Formula | C₈H₁₀OS | [3] |
| Molecular Weight | 154.23 g/mol | [3] |
| Boiling Point | 238 °C | [3] |
| Density | 1.072 g/cm³ | [3] |
| Flash Point | 97.7 °C | [3] |
| Refractive Index | 1.522 | [3] |
| XLogP3 | 2.59 | [3] |
Structural and Electronic Characteristics
The chemical behavior of this molecule is governed by the interplay between the aromatic thiophene ring and the electron-withdrawing carbonyl group.
-
Aromaticity of Thiophene: The thiophene ring is an aromatic heterocycle with significant resonance energy (approx. 29 kcal/mol), arising from the delocalization of six π-electrons, including a lone pair from the sulfur atom.[1] This aromaticity confers stability to the ring system.
-
Carbonyl Group Influence: The carbonyl (C=O) group acts as a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, in the highly reactive thiophene ring, its influence primarily modulates the ring's nucleophilicity. The carbonyl group's presence significantly alters the electron distribution within the thiophene ring through charge transfer effects.[1]
The structure of this compound is visualized below.
Caption: Structure of this compound.
Synthesis and Mechanism
The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[1]
The Friedel-Crafts Acylation Approach
This electrophilic aromatic substitution reaction involves reacting thiophene with an acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Choice of Acylating Agent: Isobutyryl chloride is often preferred due to its higher reactivity compared to the corresponding anhydride.
-
Choice of Catalyst: While aluminum chloride (AlCl₃) is a common and potent catalyst for Friedel-Crafts reactions, its high reactivity can sometimes lead to polymerization or degradation of sensitive substrates like thiophene.[6][7] Milder Lewis acids such as stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or zeolites can be employed to improve yields and minimize side reactions.[6][7][8][9] The catalyst must be used in stoichiometric amounts because it forms a complex with the product ketone, rendering it inactive.[7]
-
Solvent and Temperature: The reaction is typically run in an inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation.
Reaction Mechanism and Regioselectivity
The acylation of thiophene exhibits high regioselectivity, with the acyl group preferentially attacking the 2-position.[10] This preference is a cornerstone of thiophene chemistry and can be explained by examining the stability of the cationic intermediate (sigma complex).
-
Generation of the Electrophile: The Lewis acid catalyst coordinates with the acyl chloride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-system of the thiophene ring acts as a nucleophile, attacking the acylium ion.
-
Intermediate Stabilization: Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three stable resonance structures. In contrast, attack at the C3 position only allows for two resonance structures.[10] The greater delocalization and stability of the intermediate formed from C2 attack mean that this pathway has a lower activation energy and is therefore kinetically favored.[10]
Caption: General experimental workflow for synthesis.
Laboratory Synthesis Protocol
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
Thiophene (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M), cooled
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of isobutyryl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the acylium ion complex.
-
Thiophene Addition: A solution of thiophene (1.0 eq) in anhydrous DCM is then added dropwise via the dropping funnel over 30-45 minutes. The reaction is highly exothermic; careful control of the addition rate is crucial to keep the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring. This hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM.
-
Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.
Spectroscopic Characterization
Unequivocal identification of the synthesized compound relies on a combination of spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals.
-
A doublet at ~1.2 ppm (6H), corresponding to the two equivalent methyl groups of the isopropyl moiety, split by the adjacent methine proton.
-
A septet at ~3.5 ppm (1H), corresponding to the methine proton of the isopropyl group, split by the six protons of the two methyl groups.
-
Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the thiophene ring. The proton at the 5-position will be a doublet of doublets, the proton at the 3-position will be a doublet of doublets, and the proton at the 4-position will be a triplet (or more accurately, a doublet of doublets with similar coupling constants). The proton at the 5-position is expected to be the most downfield due to deshielding from both the sulfur atom and the carbonyl group.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals.
-
A signal around 18-20 ppm for the two equivalent methyl carbons.
-
A signal around 35-40 ppm for the methine carbon.
-
Three signals in the aromatic region (125-145 ppm) for the thiophene ring carbons.
-
A highly downfield signal >190 ppm for the carbonyl carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone. The conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic C=C stretching bands from the thiophene ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 154 corresponding to the molecular weight of the compound is expected.
-
Key Fragments: The fragmentation pattern would likely be dominated by two main cleavage pathways:
-
Alpha-cleavage of the isopropyl group, leading to a stable thienoyl cation at m/z = 111 (C₄H₃S-C≡O⁺). This is often the base peak.
-
Alpha-cleavage of the thiophene-carbonyl bond, leading to an isopropyl cation at m/z = 43 ([CH(CH₃)₂]⁺).
-
Chemical Reactivity and Applications
This compound is a versatile intermediate due to the reactivity of both its ketone functional group and the thiophene ring.[1]
Reactions at the Carbonyl Group
-
Nucleophilic Addition: The ketone can be reduced by hydride reagents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 2-methyl-1-(thiophen-2-yl)propan-1-ol.[1][11] Reaction with Grignard or organolithium reagents can introduce further alkyl or aryl groups.
-
Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the molecule.
Reactions Involving the Thiophene Ring
The acyl group deactivates the thiophene ring towards further electrophilic substitution. However, reactions like halogenation or nitration can still occur, primarily at the 5-position, under forcing conditions.
Applications in Research and Development
-
Pharmaceutical Synthesis: The thiophene moiety is a common scaffold in many approved drugs, including the antidepressant Duloxetine and the antiplatelet drug Prasugrel.[12][13] This compound serves as a valuable precursor for creating more complex molecules with potential biological activity.[1] Preliminary studies have suggested that this compound itself may possess antimicrobial and anticancer properties.[1] Its structural similarity to psychoactive substances like methiopropamine also makes it and its derivatives subjects of interest in neuropharmacology.[14][15]
-
Material Science: The electronic properties of the thiophene ring make it a useful component in the synthesis of conducting polymers and other organic electronic materials.[1]
-
Organic Synthesis: It serves as a key intermediate, allowing for the introduction of the 2-thienoyl moiety into larger molecules through reactions like cross-coupling.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds and general chemical safety principles, the following should be observed:
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]
-
Toxicity: Specific toxicological data is limited. However, compounds of this class may cause skin and eye irritation.[16] Ingestion may be harmful. Always consult the most recent Safety Data Sheet (SDS) before use.
Conclusion
This compound is a compound of significant utility, underpinned by the rich chemistry of its thiophene and ketone functionalities. Its synthesis via Friedel-Crafts acylation is a classic yet powerful example of electrophilic aromatic substitution, demonstrating predictable regioselectivity. A thorough understanding of its spectroscopic signature is key to its reliable identification and quality control. For researchers in drug discovery and material science, this ketone represents not just a chemical entity, but a versatile platform for innovation, offering a gateway to a wide array of more complex and potentially valuable molecules.
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An In-depth Technical Guide to the Molecular Structure of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS No: 13679-73-7), a thiophene-substituted ketone of interest in organic synthesis and medicinal chemistry.[1] We delve into the theoretical underpinnings of its three-dimensional geometry, conformational preferences, and electronic structure. The guide establishes a self-validating framework by detailing the primary synthetic methodology—Friedel-Crafts acylation—and elucidating its structure through a multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each analytical technique is explained in the context of how it corroborates a specific facet of the molecule's structure, providing researchers with the causal logic behind spectral interpretation. This document serves as a foundational reference for professionals engaged in drug development and chemical research, ensuring a robust understanding of this important chemical entity.
Introduction: Chemical Identity and Significance
This compound is an organic compound featuring an isobutyryl group attached to the second position of a thiophene ring.[1] Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to the unique electronic properties and aromatic stability of the five-membered heterocyclic ring.[1] The title compound serves as a valuable synthetic precursor for more complex molecules, with potential applications in pharmaceutical development and as an antimicrobial or anticancer agent.[1]
A definitive understanding of its molecular structure is paramount for predicting its reactivity, understanding its interaction with biological targets, and ensuring purity and identity in synthetic applications. This guide moves beyond a simple recitation of data to explain the why behind the structure, providing a holistic and validated portrait of the molecule.
| Identifier | Value |
| IUPAC Name | This compound |
| Other Names | 2-Isobutyrylthiophene, Isopropyl 2-thienyl ketone[2] |
| CAS Number | 13679-73-7[3] |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol [1][2] |
Theoretical Framework: Geometry and Conformational Analysis
Covalent Structure and Hybridization
The structure of this compound is comprised of two key moieties: the aromatic thiophene ring and the aliphatic isobutyryl group, linked by a ketone carbonyl.
-
Thiophene Ring: The thiophene ring is a planar, aromatic heterocycle. The sulfur atom participates in the π-electron system, contributing to its aromatic character.[1] All carbon atoms within the ring are sp² hybridized.
-
Isobutyryl Group: The carbonyl carbon is sp² hybridized, exhibiting trigonal planar geometry. The adjacent methine carbon is sp³ hybridized with tetrahedral geometry, and the two terminal methyl carbons are also sp³ hybridized.
Conformational Preference: The O,S-cis Conformer
A critical aspect of the molecule's 3D structure is the rotation around the single bond connecting the thiophene ring (C2) and the carbonyl carbon. This rotation gives rise to two principal planar conformers: O,S-cis (where the carbonyl oxygen is syn-periplanar to the thiophene sulfur) and O,S-trans (where it is anti-periplanar).
Theoretical calculations and spectroscopic studies on analogous 2-acylthiophenes have shown that the O,S-cis conformer is predominantly favored .[4] This preference is attributed to stabilizing electronic interactions, specifically nO(2)→σS-C5 and nO(2)→σC2-C3 orbital interactions, which are only possible in the cis arrangement.[4] While the energy barrier for interconversion is low, this conformational preference is the ground state and dictates the molecule's average structure as observed by most analytical techniques at room temperature.[4]
Caption: Diagram 1. Predominant O,S-cis vs. minor O,S-trans conformer.
Synthesis and Mechanistic Integrity
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[1] This reaction involves treating thiophene with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.[5]
Reaction: Thiophene + Isobutyryl Chloride --(Lewis Acid)--> this compound + HCl
Mechanistic Rationale and Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[6]
The thiophene ring then acts as a nucleophile, attacking the acylium ion. This attack occurs with high regioselectivity at the C2 position. The rationale for this selectivity is the superior stabilization of the resulting carbocation intermediate. Attack at C2 allows the positive charge to be delocalized over three atoms (including the sulfur atom) via three resonance structures, whereas attack at C3 results in an intermediate stabilized by only two resonance structures.[7] The intermediate from C2 attack is therefore lower in energy, leading to the preferential formation of the 2-substituted product.[7]
Caption: Diagram 2. General workflow for Friedel-Crafts synthesis.
Spectroscopic Elucidation: A Self-Validating System
The definitive proof of the molecular structure is achieved by integrating data from multiple spectroscopic techniques. Each method provides complementary information, creating a robust and self-validating structural assignment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 (Thiophene) | ~7.7-7.9 | Doublet of doublets (dd) | 1H | Deshielded by proximity to sulfur and the electron-withdrawing acyl group. |
| H-3 (Thiophene) | ~7.6-7.8 | Doublet of doublets (dd) | 1H | Deshielded by the aromatic ring current and acyl group. |
| H-4 (Thiophene) | ~7.1-7.2 | Doublet of doublets (dd) | 1H | Least deshielded thiophene proton, coupled to both H-3 and H-5. |
| Methine (-CH) | ~3.5-3.8 | Septet | 1H | Adjacent to the deshielding carbonyl group and split by 6 equivalent methyl protons. |
| Methyl (-CH₃)₂ | ~1.2-1.4 | Doublet | 6H | Shielded aliphatic protons, split by the single methine proton. |
¹³C NMR Spectroscopy
Carbon-13 NMR identifies all unique carbon environments in the molecule. As spectra are typically proton-decoupled, each unique carbon appears as a singlet.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Carbonyl (C=O) | ~195-200 | Highly deshielded due to the electronegative oxygen and sp² hybridization. |
| C-2 (Thiophene) | ~142-145 | Quaternary carbon attached to the acyl group, deshielded. |
| C-5 (Thiophene) | ~133-135 | Deshielded aromatic carbon adjacent to sulfur. |
| C-3 (Thiophene) | ~131-133 | Deshielded aromatic carbon. |
| C-4 (Thiophene) | ~128-130 | Shielded most among the thiophene ring carbons. |
| Methine (-CH) | ~38-42 | sp³ carbon adjacent to the carbonyl group. |
| Methyl (-CH₃)₂ | ~18-22 | Shielded aliphatic sp³ carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Ketone) | ~1660-1680 | Strong, sharp absorption confirming the ketone functional group. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| C-H Stretch (Aromatic) | ~3050-3100 | Medium to weak absorptions characteristic of sp² C-H bonds on the thiophene ring. |
| C-H Stretch (Aliphatic) | ~2850-2980 | Strong absorptions from the sp³ C-H bonds of the isopropyl group.[8] |
| C=C Stretch (Aromatic) | ~1400-1550 | Multiple medium absorptions corresponding to the thiophene ring vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and reveals its fragmentation pattern upon ionization, which offers further structural clues.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 154, corresponding to the molecular weight of C₈H₁₀OS.[2]
-
Key Fragmentation: The most characteristic fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the isopropyl group. This is a highly favorable process that leads to the formation of two key fragment ions.
Caption: Diagram 3. Primary fragmentation pathways in Mass Spectrometry.
The most prominent peak in the spectrum after the molecular ion is often the thiophene acylium ion (m/z = 111) , which is resonance-stabilized. The isopropyl cation (m/z = 43) is also expected to be a significant peak.[9][10] The relative abundance of these fragments confirms the connectivity between the thiophene ring, the carbonyl group, and the isopropyl moiety.
Conclusion
The molecular structure of this compound is definitively established through a synergistic application of theoretical principles and empirical spectroscopic data. Its geometry is defined by a planar, aromatic thiophene ring bonded to an sp² carbonyl, with a clear energetic preference for the O,S-cis conformation. This structure is reliably synthesized via a regioselective Friedel-Crafts acylation. The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS analyses provides an unambiguous, self-validating confirmation of its atomic connectivity, functional groups, and molecular framework. This guide provides the necessary in-depth knowledge for researchers to confidently utilize this compound in further synthetic and developmental applications.
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An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Methyl-1-(thiophen-2-yl)propan-1-one, a valuable heterocyclic ketone in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the primary synthetic routes, including Friedel-Crafts acylation and Grignard reactions, offering detailed experimental protocols, mechanistic insights, and comparative analysis of these methodologies. The guide emphasizes practical, field-proven insights to ensure scientific integrity and reproducibility. All protocols and claims are substantiated with citations to authoritative sources.
Introduction and Significance
This compound, with the chemical formula C₈H₁₀OS and a molecular weight of 154.23 g/mol , is a ketone featuring a thiophene ring attached to an isobutyryl group.[1] The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic properties and reactivity to the molecule, making it a significant building block in medicinal chemistry and material science.[1] Thiophene derivatives are known to exhibit a wide range of biological activities, and this particular ketone serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[1] Its structural features also make it a candidate for applications in the development of novel organic materials.[1]
This guide will focus on the two most prevalent and scientifically sound methods for the synthesis of this target molecule:
-
Friedel-Crafts Acylation of Thiophene: A classic and direct approach involving the electrophilic substitution of a proton on the thiophene ring with an isobutyryl group.
-
Grignard Reaction: A versatile method for carbon-carbon bond formation, utilizing a thiophene-based organometallic reagent and an appropriate electrophile.
Pathway I: Friedel-Crafts Acylation of Thiophene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. In the context of this compound, this involves the reaction of thiophene with an acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid or a solid acid catalyst.[1]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich thiophene ring, preferentially at the C2 position due to the higher stability of the resulting cationic intermediate (sigma complex). Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity of the thiophene ring and yields the desired 2-acylthiophene product.
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Spectroscopic Characterization of 2-Methyl-1-(thiophen-2-yl)propan-1-one: A Technical Guide
Introduction
2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound featuring a thiophene ring acylated with an isobutyryl group.[1][2] Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[3] A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring their purity and structural integrity for research and development purposes.[4]
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the thiophene ring and the aliphatic protons of the isobutyryl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H3,H4) ≈ 3.5-4.0, J(H3,H5) ≈ 1.0-1.5 | 1H |
| H4 | 7.1 - 7.3 | Doublet of doublets (dd) | J(H4,H3) ≈ 3.5-4.0, J(H4,H5) ≈ 4.5-5.0 | 1H |
| H5 | 7.7 - 7.9 | Doublet of doublets (dd) | J(H5,H4) ≈ 4.5-5.0, J(H5,H3) ≈ 1.0-1.5 | 1H |
| H7 | 3.5 - 3.8 | Septet | J(H7,H8/H9) ≈ 6.5-7.0 | 1H |
| H8, H9 | 1.1 - 1.3 | Doublet | J(H8/H9,H7) ≈ 6.5-7.0 | 6H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Thiophene Protons (H3, H4, H5): The protons on the thiophene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electron-withdrawing nature of the carbonyl group, the chemical shifts of these protons will be downfield compared to unsubstituted thiophene (where protons appear at δ ~7.1-7.3 ppm).[5][6] The specific coupling patterns (doublet of doublets) arise from the spin-spin coupling between adjacent protons on the ring. The coupling constants are characteristic of the relative positions of the protons on the thiophene ring.[7]
-
Methine Proton (H7): The proton on the carbon adjacent to the carbonyl group (α-carbon) is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift will be in the range of δ 3.5-3.8 ppm, deshielded by the adjacent carbonyl group.
-
Methyl Protons (H8, H9): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a single doublet in the upfield region (δ 1.1-1.3 ppm). The doublet arises from coupling with the single methine proton (H7).
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion, or introduce the sample through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related compounds, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting, providing a solid foundation for experimental data analysis. The outlined experimental protocols offer standardized methods for acquiring high-quality spectroscopic data.
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An In-depth Technical Guide to the Biological Activity of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the thiophene derivative, 2-Methyl-1-(thiophen-2-yl)propan-1-one. Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] While direct and extensive experimental data for this compound is limited in publicly accessible literature, this guide synthesizes the available information on structurally related compounds to postulate its likely biological profile. Furthermore, we provide detailed, field-proven experimental protocols for researchers to systematically investigate these potential activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel thiophene derivatives.
Introduction to this compound and the Thiophene Scaffold
This compound is a ketone derivative of thiophene with the molecular formula C₈H₁₀OS.[4][5][6][7][8][9][10][] The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which imparts unique physicochemical properties that are often associated with significant biological activity.[1][3] The presence of the thiophene moiety in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in medicinal chemistry.[3] The structural features of this compound, namely the thiophene ring, a carbonyl group, and an isobutyl moiety, suggest its potential to interact with various biological targets.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 36448-60-9 | [4][5][6][7][8][9][10][] |
| Molecular Formula | C₈H₁₀OS | [4][5][6][7][8][9][10][] |
| Molecular Weight | 154.23 g/mol | [4][5][6][7][8][9][10][] |
Postulated Biological Activities and Underlying Mechanisms
Based on extensive research into the thiophene class of compounds, we can postulate several key biological activities for this compound.[1][2][3]
Antimicrobial Activity
Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.
Structure-Activity Relationship (SAR) Insights:
-
The presence of a lipophilic thiophene ring can facilitate the passage of the molecule through the microbial cell membrane.
-
The nature and position of substituents on the thiophene ring significantly influence the antimicrobial potency.[2] For instance, the introduction of electron-withdrawing groups can enhance activity.
Quantitative Data for Related Thiophene Derivatives (for reference):
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [12] |
| Thiophene derivative 4 | Acinetobacter baumannii Ab21 | 4 | [10] |
| Thiophene derivative 4 | Escherichia coli MCR1+ | 16 | [10] |
| Thiophene derivative 5 | Acinetobacter baumannii Ab11 | 4 | [10] |
| Thiophene derivative 5 | Escherichia coli R6 MCR1 | 16 | [10] |
| Thiophene derivative 8 | Acinetobacter baumannii Ab11 | 16 | [10] |
| Thiophene derivative 8 | Escherichia coli R6 MCR1 | 16 | [10] |
Anticancer Activity
Numerous thiophene derivatives have been reported to exhibit potent cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1]
Structure-Activity Relationship (SAR) Insights:
-
The planarity of the thiophene ring can allow for intercalation into DNA or binding to the active sites of enzymes involved in cell proliferation.
-
Specific substitutions can modulate the electronic properties of the molecule, enhancing its interaction with biological targets. QSAR studies on thiophene-containing anticancer agents have highlighted the importance of molecular volume and hydrophobicity.[2]
Quantitative Data for Related Thiophene Derivatives (for reference):
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 480 | HeLa | 12.61 µg/mL | [13] |
| Compound 480 | Hep G2 | 33.42 µg/mL | [13] |
| Compound 471 | HeLa | 23.79 µg/mL | [13] |
| Compound 471 | Hep G2 | 13.34 µg/mL | [13] |
| SB-200 | MCF-7 | <30 | [14] |
Anti-inflammatory Activity
The anti-inflammatory properties of thiophene derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.
Structure-Activity Relationship (SAR) Insights:
-
QSAR studies have indicated that the electronic properties of thiophene analogs, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a significant role in their anti-inflammatory activity.[1][15]
-
The presence of specific functional groups can enhance the binding affinity of the compound to the active site of COX enzymes.
Postulated Mechanism of Action:
Caption: Postulated anti-inflammatory mechanism of this compound via COX inhibition.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of the postulated biological activities of this compound, we provide the following detailed experimental protocols.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.[16]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Inoculation: Add 5 µL of the microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and a known amount of purified COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Analysis: Stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Silico Analysis and Future Directions
While experimental validation is paramount, in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the potential biological activity of this compound.[1][2][12][13][14][15][17][18][19][20][21]
Molecular Docking:
Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with the active sites of various biological targets, such as microbial enzymes, protein kinases, or COX enzymes.[12][13][14][18][19][20][21] These studies can help to prioritize experimental testing and provide a rationale for the observed biological activities. For instance, docking studies on similar thiophene derivatives have elucidated key interactions with the active site of acetylcholinesterase.[18][20]
QSAR:
QSAR models can be developed based on a series of structurally related thiophene derivatives with known biological activities.[1][2][15] These models can then be used to predict the activity of this compound and to guide the synthesis of new, more potent analogs.
Future Research:
The information and protocols presented in this guide provide a solid foundation for the systematic investigation of the biological activities of this compound. Future research should focus on:
-
Synthesis and Characterization: Confirmation of the synthesis and purity of the compound.
-
Broad-Spectrum Biological Screening: Utilizing the provided protocols to screen for antimicrobial, anticancer, and anti-inflammatory activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models.
Conclusion
This compound, as a member of the pharmacologically significant thiophene class of compounds, holds considerable promise for further investigation as a potential therapeutic agent. While direct experimental evidence of its biological activity is currently lacking, this technical guide provides a comprehensive framework for its evaluation. By leveraging the knowledge of structurally related compounds and employing the detailed experimental protocols provided, researchers can effectively explore the antimicrobial, anticancer, and anti-inflammatory potential of this intriguing molecule. The integration of in silico methods will further aid in understanding its mechanism of action and in the design of future derivatives with enhanced therapeutic properties.
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Thiophene-Containing Ketones: A Privileged Structural Motif in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The confluence of the thiophene ring, a celebrated pharmacophore, and the ketone functional group has given rise to a versatile class of molecules with profound implications in medicinal chemistry. Thiophene's unique electronic properties and its role as a bioisostere for the phenyl group, combined with the ketone's capacity as a hydrogen bond acceptor and a rigid structural linker, create a powerful scaffold for interacting with diverse biological targets.[1][2] This technical guide provides an in-depth analysis of thiophene-containing ketones, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies, dissect structure-activity relationships across key therapeutic areas, and present validated experimental protocols. This document moves beyond a simple review to offer field-proven insights into the design, synthesis, and application of this important chemical class, from kinase inhibition in oncology to enzyme modulation in inflammatory and infectious diseases.
The Thiophene-Ketone Scaffold: A Synergistic Partnership
In the landscape of heterocyclic chemistry, the thiophene ring is considered a "privileged scaffold".[3] Its inclusion in a molecule can significantly modify physicochemical properties, often improving drug-receptor interactions, metabolic stability, and membrane permeability.[1] The sulfur heteroatom's lone pair of electrons contributes to the ring's aromaticity and its electron-rich nature, making it more reactive than benzene in electrophilic substitution reactions.[2] Furthermore, thiophene is a well-established bioisosteric replacement for a monosubstituted phenyl ring, a common substitution in drug design to enhance binding affinity or modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
When this scaffold is appended with a ketone functionality, a new layer of medicinal chemistry potential is unlocked. The ketone's carbonyl group (C=O) is a potent hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's active site. It also serves as a chemically stable, rigid linker, locking the molecule into a specific conformation that can be favorable for binding. This combination has proven highly effective, with thiophene-containing compounds targeting a wide array of enzymes and receptors.[4][5]
Core Synthetic Strategies: From Blueprint to Biologically Active Molecule
The synthesis of thiophene-containing ketones can be broadly approached in two ways: by constructing the thiophene ring onto a ketone-containing precursor or by adding a ketone moiety to an existing thiophene ring. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Key Synthetic Pathways
Several robust methods have been established for the synthesis of these compounds. The three most prevalent are Friedel-Crafts acylation, the Gewald aminothiophene synthesis, and the Paal-Knorr synthesis.[1][2]
-
Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction used to introduce an acyl (ketone) group onto the thiophene ring.[2] The high reactivity of thiophene allows this reaction to proceed under milder conditions than those required for benzene. The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) and preferentially acylates the more reactive α-position (C2 or C5). This method is ideal when a specific thiophene starting material is readily available.
-
Gewald Aminothiophene Synthesis: This powerful multicomponent reaction builds a 2-aminothiophene ring from the ground up.[6][7] It involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[7] The causality here is a cascade of reactions: a Knoevenagel condensation first forms an unsaturated nitrile, which then undergoes a Michael addition with sulfur, followed by cyclization and tautomerization to yield the highly functionalized aminothiophene.[7] This route is exceptionally valuable for creating a diverse library of compounds from simple starting materials.
-
Paal-Knorr Thiophene Synthesis: This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[2][6] It is a direct and effective way to form the thiophene ring when the appropriate diketone precursor is accessible.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate
This protocol describes a self-validating system for synthesizing a model thiophene-ketone precursor, which can be further modified. Trustworthiness is ensured by including characterization steps and specifying expected outcomes.
Objective: To synthesize Ethyl 2-amino-4-phenyl-5-benzoylthiophene-3-carboxylate.
Materials:
-
1,3-Diphenyl-1,3-propanedione (a 1,3-diketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Instrumentation for characterization: ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,3-diphenyl-1,3-propanedione (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 50 mL of ethanol.
-
Initiation: Begin stirring the mixture at room temperature. Add morpholine (1.5 mL) dropwise to the suspension. The addition of the base is critical as it catalyzes the initial Knoevenagel condensation.
-
Reaction Progression: Gently heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. A co-spot of the starting material mixture alongside the reaction mixture on the same TLC plate serves as a direct comparison.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. A solid precipitate should form. Pour the mixture into 100 mL of ice-cold water to precipitate any remaining product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
-
Characterization (Self-Validation):
-
Yield & Melting Point: Record the final mass and calculate the percentage yield. Determine the melting point and compare it to literature values if available.
-
Spectroscopic Analysis:
-
¹H-NMR: Expect to see characteristic peaks for the ethyl ester group (a triplet and a quartet), aromatic protons, and a broad singlet for the -NH₂ protons.
-
MS: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.
-
-
Control: A parallel reaction run without the elemental sulfur should fail to produce the thiophene product, instead yielding only the Knoevenagel condensation product, thus validating the role of sulfur in the cyclization.
-
Therapeutic Applications and Structure-Activity Relationships (SAR)
The thiophene-ketone scaffold has been successfully employed to develop inhibitors for a range of diseases. The specific substitution patterns around this core dictate the biological target and potency.[4]
Anticancer Agents: Targeting Kinase Signaling
A significant number of thiophene-containing ketones have been developed as potent anticancer agents, primarily acting as kinase inhibitors.[1][4] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.[8] The planar thiophene ring can engage in π-stacking interactions within the ATP-binding pocket of kinases, while the ketone's oxygen atom often forms a key hydrogen bond with the "hinge region" of the enzyme, a critical interaction for potent inhibition.[1]
Quantitative Data: In Vitro Anticancer Activity
The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-Thiophene-Carboxamide | Hep3B (Liver) | 5.46 | [9] |
| Fused Thiophene Derivative | SMMC-7721 (Liver) | <30 | [10] |
| Substituted Thiophene | MCF-7 (Breast) | <30 | [11] |
| 5-hydroxybenzothiophene | U87MG (Glioblastoma) | 7.2 | [12] |
Structure-Activity Relationship Insights:
-
Aromatic Substituents: Attaching aryl groups to the thiophene ring often enhances potency. The nature and position of substituents on these aryl rings can fine-tune activity against specific kinases.[4]
-
Additional H-bond Donors/Acceptors: Incorporating amide or hydroxyl groups elsewhere in the molecule can form additional interactions with the target protein, significantly boosting inhibitory activity.[12]
-
Fused Systems: Fusing the thiophene ring with other heterocycles (e.g., to form benzothiophenes) can increase rigidity and improve binding affinity.[12]
Anti-inflammatory Agents: Modulating COX and LOX Enzymes
Chronic inflammation is a driver of numerous diseases.[9] Thiophene-containing ketones have been investigated as potent anti-inflammatory agents, with many acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][13][14] These enzymes are central to the arachidonic acid pathway, which produces pro-inflammatory prostaglandins and leukotrienes.[9] Marketed anti-inflammatory drugs like Tiaprofenic acid contain a thiophene-ketone core.[13][14]
Quantitative Data: COX Enzyme Inhibition
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Tetrahydro[b]benzothiophene | COX-2 | 0.31 - 1.40 | [14] |
| Thiophene-pyrazole hybrid | COX-2 | Moderate & Selective | [14] |
Structure-Activity Relationship Insights:
-
Acidic Moiety: The presence of a carboxylic acid group, often attached to the ketone's α-carbon or the thiophene ring, is a common feature. This group mimics the carboxylic acid of the natural substrate, arachidonic acid, and is crucial for binding to the active site of COX enzymes.[5][15]
-
Lipophilic Groups: The hydrophobicity of the thiophene ring and other substituents helps the molecule access the hydrophobic channel of the COX active site.[1]
Antimicrobial Agents
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[9] Thiophene derivatives, including ketones, have demonstrated significant antibacterial and antifungal activity.[16][17][18] Their mechanisms can vary, from disrupting microbial cell membranes to inhibiting essential enzymes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | A. baumannii (Col-R) | 16 | [19] |
| Thiophene Derivative 5 | A. baumannii (Col-R) | 16 | [19] |
| Thiophene Derivative 8 | A. baumannii (Col-R) | 32 | [19] |
| Thiophene-Carboxamide | Aspergillus fumigatus | > Amphotericin B | [20] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This workflow is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound.
Future Perspectives and Conclusion
The thiophene-containing ketone scaffold is a testament to the power of synergistic structural elements in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[2][9] Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: Developing more efficient, greener, and atom-economical syntheses will accelerate the discovery process.[1]
-
Targeting New Pathways: While kinase and COX/LOX inhibition are well-established, exploring the potential of these compounds against other targets, such as those in neurodegenerative diseases or viral infections, is a promising frontier.[1][21]
-
Overcoming Drug Delivery Challenges: For compounds with poor solubility, innovative formulation strategies, such as encapsulation in nanoparticles, can enhance bioavailability and therapeutic efficacy.[10]
References
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- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
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- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Biological Activities of Thiophenes. Encyclopedia MDPI.
- A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- Structures of some bioactive compounds containing thiophene moiety.
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- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Thiophenes with antimicrobial activity isolated
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI.
- Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
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- Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research.
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- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
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- Synthesis of thiophenes from two different ketones (acetophenone and 3-methoxyacetophenone) meditated by the bcmim-Cl.
- Thiophene derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.
- Synthesis, properties and biological activity of thiophene: A review.
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- New Fused Thiophenes as Anticancer Agents. Iowa Flintbox.
- Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases.
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CAS number 36448-60-9 properties
An In-Depth Technical Guide to 2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS Number: 36448-60-9)
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound (CAS No. 36448-60-9). As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that offers practical insights for researchers, scientists, and professionals in drug development. The information herein is grounded in established chemical principles and supported by available scientific literature. Where specific data for the title compound is not publicly available, information on structurally related compounds is provided to guide experimental design and interpretation.
Compound Identification and Physicochemical Properties
This compound is a ketone derivative of thiophene. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties that are of interest in medicinal chemistry and material science.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [] |
| CAS Number | 36448-60-9 | [] |
| Molecular Formula | C₈H₁₀OS | [3] |
| Molecular Weight | 154.23 g/mol | [3] |
| Boiling Point | 238 °C at 760 mmHg | [3] |
| Density | 1.072 g/cm³ | [3] |
| Flash Point | 97.7 °C | [3] |
| Refractive Index | 1.522 | [3] |
Synthesis of this compound
The primary synthetic route to this compound is the Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[4]
Reaction Principle
In this reaction, thiophene acts as the nucleophilic aromatic substrate, and an acylating agent, typically isobutyryl chloride or isobutyric anhydride, provides the electrophilic acyl group. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is required to activate the acylating agent, forming a highly electrophilic acylium ion.[4][5] The thiophene ring then attacks the acylium ion, leading to the formation of the ketone product. The acylation of thiophene preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs.[6]
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
The following is a representative protocol for the Friedel-Crafts acylation of thiophene. Note: This is a general procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Thiophene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add isobutyryl chloride dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of thiophene in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR | Predicted ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~7.8-8.0 | 1H, dd, Thiophene H5 |
| ~7.6-7.8 | 1H, dd, Thiophene H3 |
| ~7.1-7.3 | 1H, t, Thiophene H4 |
| ~3.5-3.8 | 1H, septet, CH |
| ~1.1-1.3 | 6H, d, 2 x CH₃ |
Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
~3100-3000 cm⁻¹: C-H stretching of the thiophene ring.
-
~2970-2870 cm⁻¹: C-H stretching of the isopropyl group.
-
~1660-1680 cm⁻¹: A strong C=O stretching band, characteristic of an aryl ketone.
-
~1500-1400 cm⁻¹: C=C stretching vibrations within the thiophene ring.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation patterns would likely involve the loss of the isopropyl group ([M-43]⁺) and cleavage at the carbonyl group, leading to the formation of a thienoyl cation (m/z = 111).
Potential Applications and Biological Activity
While specific biological studies on this compound are limited in publicly accessible literature, the thiophene scaffold is a well-known privileged structure in medicinal chemistry.[7][8]
Pharmaceutical Development
Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9] The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
Anticancer Activity of Thiophene Derivatives: Thiophene-containing compounds have been shown to exert anticancer effects through various mechanisms:[7][8][10]
-
Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic rings like thiophene to interact with the ATP-binding site of kinases involved in cancer cell signaling.[11][12]
-
Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]
-
Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair, and their inhibition by thiophene analogs can lead to cancer cell death.[7][8]
-
Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death in cancer cells through various signaling pathways.[11][12]
Antimicrobial Activity of Thiophene Derivatives: The thiophene nucleus is present in several antimicrobial agents. Their mechanisms of action can include:[9][13][14]
-
Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase.[15]
-
Membrane Disruption: Some thiophene compounds can disrupt the integrity of bacterial cell membranes.[13][14]
Organic Synthesis and Material Science
This compound is a useful intermediate in organic synthesis.[1] The ketone functionality can be readily transformed into other functional groups, and the thiophene ring can participate in cross-coupling reactions to build larger conjugated systems relevant to material science.[1]
Potential Biological Mechanisms of Thiophene Derivatives
Caption: Potential biological mechanisms of action for thiophene derivatives.
Analytical Methods
Proposed HPLC Method for Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is a common starting point for the analysis of thiophene derivatives.[17][18]
Detection:
-
UV detection at a wavelength corresponding to the compound's UV absorbance maximum (likely in the range of 250-300 nm).
Analytical Workflow
Caption: General workflow for the HPLC analysis of this compound.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity. Based on structurally related compounds, potential hazards may include skin and eye irritation.[20]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
References
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- 15. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Methyl-1-(thiophen-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-1-(thiophen-2-yl)propan-1-one, a versatile heterocyclic ketone. Intended for professionals in research and drug development, this document delves into its chemical identity, synthesis, spectroscopic characterization, key applications, and safety considerations, underpinned by scientific literature and established protocols.
Nomenclature and Chemical Identity
IUPAC Name: this compound[1]
Synonyms:
CAS Number: 36448-60-9[1]
Molecular Formula: C₈H₁₀OS[1]
Molecular Weight: 154.23 g/mol [1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Boiling Point | 238 °C (estimated)[2] |
| Density | 1.072 g/cm³[2] |
| Flash Point | 97.7 °C[2] |
| Refractive Index | 1.522[2] |
| XLogP3 | 2.58680[2] |
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction involves the introduction of an isobutyryl group onto the thiophene ring.
Reaction Scheme:
Figure 2: General scheme of the Friedel-Crafts acylation for the synthesis of the target compound.
Causality in Experimental Choices:
The choice of a Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is commonly used, other catalysts like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions and improved yields by minimizing side reactions.[3] The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, to ensure proper mixing and temperature control. The high reactivity of thiophene towards electrophilic substitution favors acylation at the 2-position due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pair.[4]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Thiophene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Once the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following are expected spectroscopic data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a septet for the methine proton, and signals in the aromatic region corresponding to the protons on the thiophene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the methyl carbons, the methine carbon, the carbonyl carbon, and the four distinct carbons of the thiophene ring.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1660-1680 cm⁻¹. Other significant peaks will correspond to C-H stretching of the alkyl and aromatic groups, and C=C and C-S stretching of the thiophene ring.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the thiophene ring.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The thiophene nucleus is a well-recognized pharmacophore present in numerous approved drugs.[1]
Intermediate in Drug Synthesis
The ketone functionality of this compound allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules with potential biological activity. For instance, it can undergo reduction to the corresponding alcohol, which can then be further functionalized. It can also serve as a precursor for the synthesis of various heterocyclic systems.
Example Workflow: Synthesis of a Hypothetical Bioactive Molecule
Figure 3: A generalized synthetic workflow illustrating the utility of the title compound as a precursor.
Role in Medicinal Chemistry
Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The structural features of this compound make it an attractive scaffold for the design and synthesis of new drug candidates. The lipophilic nature of the thiophene ring combined with the reactive ketone group provides opportunities for creating libraries of derivatives for high-throughput screening.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
General Hazards:
-
While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.[5]
-
It is expected to be an irritant to the eyes, skin, and respiratory system.[5]
Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a significant heterocyclic ketone with a well-defined chemical profile and established synthetic routes. Its utility as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical entities, makes it a compound of interest for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in the laboratory.
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Chemsrc. (2025, August 25). 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9. Retrieved from [Link]
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The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Applications of Thiophene Derivatives
Abstract
The thiophene nucleus, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique physicochemical properties, including its bioisosteric relationship with the benzene ring, grant it favorable interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the current landscape of thiophene derivatives in drug discovery, with a focus on their applications in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships, and clinical significance of key thiophene-based compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic motif.
Introduction: The Ascendancy of Thiophene in Medicinal Chemistry
The journey of thiophene from a coal tar contaminant to a cornerstone of modern pharmaceuticals is a testament to its remarkable chemical versatility and biological significance.[1] Its structural resemblance to a benzene ring, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] The sulfur atom in the thiophene ring is a key feature, contributing to its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules.
Thiophene and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antipsychotic effects.[2][3] This wide range of biological activities has made the thiophene scaffold a focal point for the synthesis of extensive compound libraries in the quest for novel therapeutic leads.[3][4] Notably, several thiophene-containing drugs have received FDA approval and are in widespread clinical use, solidifying the importance of this heterocyclic system in drug development.[5][6]
This guide will explore the multifaceted therapeutic applications of thiophene derivatives, providing in-depth insights into their design, synthesis, and biological evaluation.
Thiophene Derivatives in Oncology: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research, and thiophene derivatives have shown significant promise in this domain.[7][8] These compounds can interact with a variety of cancer-specific protein targets, and their biological effects are often dictated by the nature and position of substituents on the thiophene ring.[7][8]
Mechanism of Action: Inhibition of Key Signaling Pathways
Many thiophene analogs exert their anticancer effects by inhibiting signaling pathways that are crucial for cancer cell growth and survival.[7] One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][9] EGFR activation triggers downstream signaling cascades, such as the PI3K/AKT/mTOR and MEK/ERK pathways, which promote cell proliferation, survival, and metastasis.[9] Thiophene-based EGFR tyrosine kinase inhibitors (TKIs) compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.[10][11]
Caption: EGFR signaling pathway and the inhibitory action of thiophene-based TKIs.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the anticancer activity of thiophene derivatives. These studies have revealed that the nature and position of substituents on the thiophene ring significantly influence their biological activity. For instance, the presence of specific functional groups can enhance the binding affinity of the compound to its target protein or improve its pharmacokinetic properties.
Preclinical and Clinical Landscape
Numerous thiophene derivatives have demonstrated potent anticancer activity in preclinical studies. For example, some compounds have shown low IC50 values against various cancer cell lines, including HeLa and HepG2 cells.[10] While many thiophene-based compounds are still in the preclinical stages of development, some have advanced to clinical trials, and a few are already approved for clinical use. A notable example is Olanzapine , an atypical antipsychotic that also exhibits anticancer properties.[1]
| Compound/Drug | Cancer Type | Target/Mechanism | IC50/Clinical Phase | Reference |
| Compound 480 | Cervical (HeLa), Liver (HepG2) | Induces apoptosis | HeLa: 12.61 µg/mL, HepG2: 33.42 µg/mL | [10] |
| Olanzapine | Various | Dopamine & Serotonin Receptor Antagonist | Approved (for other indications) | [1] |
| Raltitrexed | Colorectal | Thymidylate Synthase Inhibitor | Approved | [6] |
Thiophene Derivatives in Neurodegenerative Disorders: A Beacon of Hope
Neurodegenerative disorders (NDDs) like Alzheimer's and Parkinson's disease represent a growing global health challenge.[12][13] The multifactorial nature of these diseases, involving protein aggregation, oxidative stress, and neuroinflammation, makes drug development particularly complex.[12] Thiophene derivatives have emerged as a promising class of compounds for the treatment of NDDs due to their ability to cross the blood-brain barrier and modulate multiple pathological pathways.[12][13]
Multi-Targeting Approach
A key advantage of thiophene derivatives in the context of NDDs is their potential for multi-target activity.[12] These compounds have been shown to:
-
Inhibit protein aggregation: Modulate the aggregation of amyloid-β and α-synuclein, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[12]
-
Alleviate oxidative stress: Scavenge reactive oxygen species and protect neurons from oxidative damage.[12]
-
Exhibit anti-inflammatory effects: Suppress neuroinflammation, a critical component of neurodegeneration.
-
Inhibit key enzymes: Act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.[6]
Notable Thiophene-Based Drugs in Neurology
Several thiophene-containing drugs are used in the management of neurological and psychiatric conditions. Olanzapine , for instance, is a widely prescribed atypical antipsychotic.[1] Its efficacy is attributed to its antagonist activity at dopamine and serotonin receptors.[13]
Pharmacokinetics of Olanzapine:
-
Absorption: Well-absorbed after oral administration, with peak plasma concentrations reached in about 6 hours.[7]
-
Distribution: Extensively distributed throughout the body, with a large volume of distribution (approximately 1000 L).[7][13] It is highly bound to plasma proteins (93%).[7]
-
Metabolism: Primarily metabolized in the liver by the cytochrome P450 enzyme system, mainly CYP1A2.[14]
-
Elimination: The mean half-life is approximately 30-33 hours, with a range of 21 to 54 hours.[5][7] Excretion is primarily through urine (about 57-60%) and feces (about 30%).[5][7]
Thiophene Derivatives as Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance is a major threat to global health. Thiophene derivatives have been extensively investigated for their antibacterial and antifungal activities.[11][15] These compounds have shown efficacy against a range of pathogens, including drug-resistant strains.[16][17]
Mechanism of Action
The antimicrobial mechanisms of thiophene derivatives are diverse and can involve:
-
Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival.
-
Disruption of cell membrane integrity: Causing leakage of cellular contents and cell death.[16]
-
Interference with DNA synthesis or function.
Promising Antimicrobial Thiophene Derivatives
Recent studies have identified thiophene derivatives with potent activity against clinically relevant pathogens. For example, certain derivatives have shown significant inhibitory activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[16][17] Another study reported a spiro–indoline–oxadiazole derivative of thiophene with high activity against Clostridium difficile.[18][19]
| Compound/Derivative | Target Organism | Activity | Reference |
| Thiophenes 4, 5, and 8 | Colistin-resistant A. baumannii and E. coli | MIC50 values between 8 and 32 mg/L | [16][17] |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | MIC values of 2 to 4 µg/ml | [18][19] |
Thiophene Derivatives as Anti-inflammatory Agents
Chronic inflammatory diseases pose a significant burden on healthcare systems. Thiophene-based compounds have demonstrated potent anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[20][21][22] Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid , contain a thiophene ring.[20][21][23]
Synthetic Methodologies: Building the Thiophene Scaffold
The synthesis of thiophene derivatives is a well-established field in organic chemistry, with several named reactions providing efficient routes to this heterocyclic system.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of 2-aminothiophenes.[24][25] It involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[2][24]
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
Objective: To synthesize a polysubstituted 2-aminothiophene via the Gewald three-component reaction.
Materials:
-
Ketone with an α-CH2 group (e.g., cyclohexanone)
-
Activated nitrile (e.g., malononitrile)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine or piperidinium borate)[2]
-
Solvent (e.g., ethanol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the ketone (1 equivalent), the activated nitrile (1 equivalent), and elemental sulfur (1 equivalent) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., cold ethanol), and dry it. The crude product can be further purified by recrystallization.
Biological Evaluation: Assessing Therapeutic Potential
The therapeutic potential of newly synthesized thiophene derivatives is assessed through a battery of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[19] It is commonly employed to determine the cytotoxic effects of potential anticancer compounds. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[19]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxicity of a thiophene derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa or HepG2)
-
Cell culture medium and supplements
-
Thiophene derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplate, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
Thiophene and its derivatives continue to be a rich source of inspiration for medicinal chemists. The versatility of the thiophene scaffold, coupled with the development of efficient synthetic methodologies, has led to the discovery of numerous compounds with significant therapeutic potential. The future of thiophene-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new biological targets and the application of advanced drug delivery systems will further expand the therapeutic applications of this remarkable heterocyclic system. As our understanding of disease mechanisms deepens, the "privileged" status of the thiophene scaffold in drug discovery is set to be further solidified.
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis Online. [Link]
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An In-depth Technical Guide to 2-Methyl-1-(thiophen-2-yl)propan-1-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-(thiophen-2-yl)propan-1-one, a key heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. Delving into its historical discovery, this document details the foundational synthesis methodologies, primarily focusing on the Friedel-Crafts acylation of thiophene. A thorough examination of its physicochemical properties and spectroscopic data is presented, offering a practical reference for characterization. Furthermore, this guide explores the compound's current and potential applications, particularly as a versatile intermediate in the development of novel therapeutic agents.
Introduction
This compound, also known as 2-isobutyrylthiophene, is an aromatic ketone featuring a thiophene ring acylated at the 2-position with an isobutyryl group. Its molecular structure, combining the electron-rich thiophene moiety with a reactive carbonyl group, makes it a valuable building block in organic synthesis. The thiophene ring system is a well-recognized pharmacophore, and its incorporation into larger molecules can significantly influence their biological activity. This guide aims to provide a detailed technical resource on the discovery, synthesis, and applications of this important chemical entity.
Discovery and History
While a definitive singular report on the discovery of this compound is not readily apparent in modern databases, its synthesis falls under the well-established principles of Friedel-Crafts acylation, a cornerstone of organic chemistry developed in the late 19th century. The systematic investigation of thiophene and its derivatives began in earnest in the early 20th century.
The first likely synthesis of this compound can be traced back to the broader exploration of thiophene chemistry. A pivotal publication by John W. Schick and Duncan J. Crowley in the Journal of the American Chemical Society in 1951, titled "Condensation of Thiophene and Homologs with Ketones," represents a key milestone in the study of thiophene acylation and related reactions.[1] While this paper may not exclusively focus on this compound, the methodologies described laid the direct groundwork for its preparation. The reaction of thiophene with isobutyryl chloride or isobutyric anhydride in the presence of a Lewis acid catalyst would have been a logical extension of the work being conducted during this period of intense investigation into the reactivity of heterocyclic compounds.
The primary route to this and similar thiophene ketones has consistently been the Friedel-Crafts acylation, a reaction known for its high regioselectivity at the 2-position of the thiophene ring.[2][3] This preference is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its application in research and development.
Physical Properties
| Property | Value | Source |
| CAS Number | 36448-60-9 | [2] |
| Molecular Formula | C₈H₁₀OS | [4][5][6] |
| Molecular Weight | 154.23 g/mol | [4][6] |
| Boiling Point | 238 °C at 760 mmHg | [2] |
| Density | 1.072 g/cm³ | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, a septet for the methine proton of the isobutyryl group, and a doublet for the six equivalent methyl protons. The aromatic protons typically appear in the downfield region (δ 7-8 ppm), while the aliphatic protons are found in the upfield region (δ 1-4 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for the carbonyl carbon (typically in the δ 190-200 ppm range), the carbons of the thiophene ring, and the aliphatic carbons of the isobutyryl group. Due to symmetry, the two methyl groups of the isobutyryl moiety will be equivalent and produce a single signal.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1660-1700 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic and aliphatic groups, and C-S stretching of the thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve cleavage of the acyl group, leading to the formation of a thienoyl cation and an isopropyl radical or cation.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves the reaction of thiophene with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation of thiophene proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (isobutyryl chloride) to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting carbocation intermediate.
-
Deprotonation: A weak base removes a proton from the carbocation intermediate, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.
Caption: Friedel-Crafts acylation mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Thiophene
-
Isobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
-
Addition of Reactants: Slowly add a solution of isobutyryl chloride in anhydrous dichloromethane to the stirred suspension of aluminum chloride. After the addition is complete, add thiophene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Applications
This compound serves as a versatile intermediate in various fields, most notably in pharmaceutical and materials science.[7]
Pharmaceutical Development
The thiophene moiety is a privileged scaffold in medicinal chemistry, and this compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. It has been investigated for its potential as an antimicrobial and anticancer agent.[7] The ketone functionality allows for a variety of chemical transformations, including reduction to the corresponding alcohol, conversion to oximes and hydrazones, and use in condensation reactions to form more complex heterocyclic systems.
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for the construction of more elaborate molecular architectures. The carbonyl group can undergo nucleophilic addition, and the thiophene ring can participate in various coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds.
Material Science
The electronic properties of the thiophene ring make it an attractive component in the design of organic electronic materials. Derivatives of this compound can be explored for their potential use in the synthesis of conducting polymers and other functional materials.[7]
Conclusion
This compound is a heterocyclic ketone of significant synthetic utility. Its discovery is rooted in the foundational explorations of thiophene chemistry, with Friedel-Crafts acylation being the primary and most efficient method for its preparation. The unique combination of a reactive carbonyl group and an electron-rich aromatic thiophene ring makes it a valuable intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and material science sectors. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.
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Schick, J. W., & Crowley, D. J. (1951). Condensation of Thiophene and Homologs with Ketones. Journal of the American Chemical Society, 73(3), 1377. [Link]
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Chemsrc. (2026, January 12). 2-methyl-1-thiophen-2-yl-propan-1-one. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
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Reactivity of the thiophene ring in acylated compounds
An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Acylated Compounds
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its bioisosteric relationship with benzene allows it to serve as a versatile pharmacophore, often improving the pharmacological profile of drug candidates.[2][3] Acylation of the thiophene ring is a fundamental transformation, yielding key intermediates such as 2-acetylthiophene, which are pivotal for further molecular elaboration.[4][5] However, the introduction of an acyl group, a potent electron-withdrawing moiety, profoundly alters the electronic landscape of the thiophene ring. This guide provides a comprehensive technical analysis of this transformation, detailing the influence of the acyl group on the ring's reactivity towards electrophilic and nucleophilic substitution, and its role in modern transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the rich chemistry of acylated thiophenes.
The Thiophene Core: A Primer on Aromaticity and Acylation
Thiophene is an electron-rich aromatic compound. The delocalization of six π-electrons—four from the carbon atoms and two from a sulfur lone pair—over the five-membered ring confers aromatic stability.[6] This aromatic character dictates its reactivity, which is predominantly characterized by electrophilic aromatic substitution (EAS), occurring more readily than in benzene.[7][8][9]
The primary method for introducing an acyl group onto the thiophene ring is the Friedel-Crafts acylation . This reaction proceeds with high regioselectivity, overwhelmingly favoring substitution at the 2-position (or the equivalent 5-position).[10][11] This preference is a direct consequence of the superior stabilization of the cationic intermediate (sigma complex) formed during the reaction. Attack at the 2-position allows for the positive charge to be delocalized over three resonance structures, including a crucial contributor where the sulfur atom's lone pair participates, whereas attack at the 3-position yields a less stable intermediate with only two resonance forms.[10][11]
Caption: Friedel-Crafts acylation of thiophene favors C2 substitution.
Electronic Modulation: The Deactivating Influence of the Acyl Group
The introduction of an acyl group at the 2-position fundamentally alters the reactivity of the thiophene ring. The acyl group is a moderately strong electron-withdrawing group (EWG) , operating through two distinct mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atom of the carbonyl pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the ring via resonance, further decreasing the ring's nucleophilicity.
This net withdrawal of electron density deactivates the thiophene ring towards subsequent electrophilic aromatic substitution (EAS). Consequently, reactions that proceed readily on thiophene often require more forcing conditions on 2-acylthiophene.
Regioselectivity in Subsequent EAS Reactions
The deactivating 2-acyl group also directs incoming electrophiles. While the entire ring is less reactive, the positions are not deactivated equally. Electrophilic attack is directed primarily to the 5-position .
The rationale lies again in the stability of the cationic intermediates. Attack at the 5-position results in a more stable intermediate where the positive charge is delocalized effectively, avoiding placement on the carbon adjacent to the electron-withdrawing acyl group. Conversely, attack at the 4-position or 3-position leads to less stable intermediates.
Caption: EAS on 2-acylthiophene favors substitution at the 5-position.
Key Transformations of Acylated Thiophenes
Electrophilic Aromatic Substitution (EAS)
Despite the deactivation, several EAS reactions are synthetically useful on acylated thiophenes, typically affording the 5-substituted product.
| Reaction | Reagents | Typical Product(s) | Causality and Field Insights |
| Halogenation | NBS or Br₂ in Acetic Acid | 5-Halo-2-acylthiophene | N-Bromosuccinimide (NBS) is often preferred as it provides a low concentration of Br₂, minimizing side reactions and improving selectivity. |
| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Ac₂O | Mixture of 5-nitro and 4-nitro isomers | A classic example where kinetic vs. thermodynamic control can influence isomer ratios. The 5-nitro product is generally favored, but significant amounts of the 4-nitro isomer can form, requiring careful optimization and purification. |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-Formyl-2-acylthiophene | The Vilsmeier-Haack reaction uses a less aggressive electrophile than Friedel-Crafts, making it suitable for moderately deactivated rings. It is a highly reliable method for introducing an aldehyde group.[4][12][13] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the acylated thiophene ring renders it susceptible to Nucleophilic Aromatic Substitution (SNAr) , a reaction class not typically observed for electron-rich thiophene itself. For SNAr to proceed efficiently, two conditions are generally required:
-
The presence of one or more strong electron-withdrawing groups (like acyl and nitro).
-
A good leaving group (typically a halide) at a position activated by the EWG.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[14] For example, 5-bromo-2-acyl-4-nitrothiophene is highly activated towards substitution of the bromide by various nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of acylated thiophenes is unlocked in the context of modern cross-coupling chemistry. Halogenated acylthiophenes, such as 2-acetyl-5-bromothiophene, are excellent substrates for reactions that form new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a preeminent example, enabling the formation of a C-C bond between the thiophene ring (from the organohalide) and another aryl or vinyl group (from an organoboron reagent).[15] This reaction is a cornerstone of drug discovery, allowing for the modular assembly of complex molecular architectures.[16][17][18]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Field-Proven Methodologies: Experimental Protocols
The following protocols are presented as self-validating systems, incorporating explanations for key steps, reflecting best practices in synthetic organic chemistry.
Protocol 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation
Causality: This protocol utilizes a solid acid catalyst, Hβ zeolite, as a greener, recoverable alternative to traditional Lewis acids like AlCl₃, which generate significant toxic waste.[5] Acetic anhydride is used as the acylating agent.
Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophene (1.0 mol equiv., e.g., 8.4 g) and acetic anhydride (3.0 mol equiv., e.g., 30.6 g).[5]
-
Catalyst Addition: Add the Hβ zeolite catalyst (e.g., 1.17 g) to the reaction mixture. The catalyst is heterogeneous, facilitating easy removal post-reaction.
-
Reaction: Heat the stirred mixture in a water bath to 60°C (333 K).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Total conversion is typically observed within 2 hours at this temperature.[5]
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a suitable solvent (e.g., dichloromethane), dried, and regenerated for future use.[5]
-
Purification: The filtrate is typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-acetylthiophene can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Quantitative Data:
| Catalyst | Thiophene Conversion | Selectivity for 2-Acetylthiophene | Reference |
|---|---|---|---|
| Hβ Zeolite | ~99% | >99% | [5] |
| HZSM-5 | 96.5% | 98.2% | [5] |
| NKC-9 Resin | 91.3% | 99.1% |[5] |
Protocol 2: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene
Causality: This protocol employs microwave irradiation to accelerate the reaction, often reducing reaction times from hours to minutes.[16][17] The use of water as a solvent with a phase-transfer catalyst (TBAB) represents a green chemistry approach.[16]
Methodology:
-
Setup: In a microwave reaction vial, combine 2-acetyl-5-bromothiophene (1.0 mmol equiv.), the desired arylboronic acid (1.2 mmol equiv.), potassium hydroxide (KOH) (2.0 mmol equiv.), and tetrabutylammonium bromide (TBAB) (0.6 mmol equiv.).[16]
-
Catalyst Addition: Add the palladium precatalyst (e.g., 0.25 mol%) and 3 mL of water. The catalyst loading is kept low to minimize cost and residual metal in the product.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes). Monitor for completion by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-acyl-5-arylthiophene.
Conclusion
The acylation of thiophene is more than a simple functionalization; it is a strategic maneuver that pivots the ring's chemical behavior. The presence of the acyl group deactivates the ring towards classical electrophilic substitution while simultaneously activating it for nucleophilic attack and providing a critical handle for modern cross-coupling methodologies. This duality makes acylated thiophenes exceptionally valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][19] A thorough understanding of the electronic effects and resulting regioselectivity is paramount for any scientist aiming to rationally design and execute synthetic routes involving these versatile intermediates.
References
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Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
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(2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Mishra, R., & Sharma, P. K. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. [Link]
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Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
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Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 11-17. [Link]
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Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
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Matsubara, H., et al. (n.d.). Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Synlett. [Link]
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Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]
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Li, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]
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Bekhit, A. A., & Fahmy, H. T. Y. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC. [Link]
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Kowalski, P., et al. (2017). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. [Link]
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(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Al-Ghorbani, M., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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2-Methyl-1-(thiophen-2-yl)propan-1-one physical characteristics
An In-depth Technical Guide to 2-Methyl-1-(thiophen-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a thiophene-substituted ketone of significant interest in organic synthesis and medicinal chemistry. The document delineates its core physical and chemical characteristics, outlines detailed protocols for its synthesis and characterization, and explores its reactivity and potential applications. As a versatile synthetic intermediate, this compound serves as a valuable building block for more complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials. This guide is intended to be a foundational resource for scientists engaged in research and development involving thiophene-based compounds.
Compound Identification and Core Properties
This compound, also known as isopropyl 2-thienyl ketone, is an organic compound featuring a thiophene ring acylated with an isobutyryl group.[1] The presence of the sulfur-containing aromatic heterocycle and the branched ketone moiety imparts unique electronic and steric properties, making it a useful research chemical and synthetic precursor.[2][][4]
| Property | Value | Source(s) |
| CAS Number | 36448-60-9 | [5] |
| Molecular Formula | C₈H₁₀OS | [5] |
| Molecular Weight | 154.23 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-isobutyrylthiophene, isopropyl 2-thienyl ketone | [1] |
| Density | 1.072 g/cm³ | [1] |
| Boiling Point | 238 °C | [1] |
| Flash Point | 97.7 °C | [1] |
| Refractive Index | 1.522 | [1] |
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic:
-
Thiophene Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton on C5 (adjacent to the sulfur and ortho to the carbonyl) would likely be the most deshielded, followed by the proton on C3 (meta to the carbonyl). The proton on C4 would be the most shielded of the three. They would appear as multiplets (dd or t) due to spin-spin coupling.
-
Methine Proton (-CH-) : A septet (or multiplet) in the aliphatic region (likely δ 3.0-4.0 ppm), deshielded by the adjacent carbonyl group. This signal would be coupled to the six equivalent methyl protons.
-
Methyl Protons (-CH₃) : A doublet in the upfield region (likely δ 1.1-1.3 ppm), representing the six equivalent protons of the two methyl groups, coupled to the single methine proton.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six distinct signals:
-
Carbonyl Carbon (C=O) : The most deshielded signal, typically found at δ > 190 ppm.
-
Thiophene Carbons : Four signals in the aromatic region (δ 125-145 ppm). The carbon attached to the carbonyl group (C2) would be distinct from the other three (C3, C4, C5).
-
Aliphatic Carbons : A signal for the methine carbon (-CH-) and a signal for the two equivalent methyl carbons (-CH₃), appearing in the upfield region of the spectrum.
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:
-
C=O Stretch : A strong, sharp absorption band around 1660-1680 cm⁻¹ , characteristic of an aryl ketone.
-
C-H Stretching (Aromatic) : Signals appearing just above 3000 cm⁻¹ .
-
C-H Stretching (Aliphatic) : Signals appearing just below 3000 cm⁻¹ .
-
Thiophene Ring Vibrations : A series of characteristic bands in the fingerprint region (approx. 1400-1550 cm⁻¹ and 700-800 cm⁻¹).
Predicted Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺) : A peak at m/z = 154, corresponding to the molecular weight.
-
Key Fragment Ions :
-
A prominent peak at m/z = 111 , corresponding to the thienoyl cation [C₄H₃SCO]⁺, formed by the loss of the isopropyl group.
-
A peak at m/z = 43 , corresponding to the isopropyl cation [CH(CH₃)₂]⁺.
-
Synthesis and Reactivity
Synthesis via Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[2] This electrophilic aromatic substitution reaction involves treating thiophene with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.[2][7] The reaction proceeds with high regioselectivity for the 2-position of the thiophene ring, which is more activated towards electrophilic attack than the 3-position due to superior stabilization of the cationic intermediate.[8]
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
1. Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
2. Reagent Addition: Add isobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. After the addition is complete, add thiophene (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
3. Reaction: After the addition of thiophene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
4. Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
5. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
6. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Key Chemical Transformations
The ketone functional group is a hub for a variety of chemical transformations, making this compound a versatile intermediate.[2]
Caption: Key Chemical Reactions of the Ketone Moiety.
-
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 2-methyl-1-(thiophen-2-yl)propan-1-ol, using hydride reagents like sodium borohydride (NaBH₄).[2]
-
Reductive Amination: The ketone can serve as a precursor to various amines through reductive amination, a critical transformation in drug synthesis. This pathway is particularly relevant given the structural similarity of the parent compound to methiopropamine (MPA), a thiophene analog of methamphetamine.[9]
-
Oxidation: While less common, the ketone can be oxidized under harsh conditions to form carboxylic acids.[2]
Applications in Drug Development and Materials Science
The thiophene ring is a well-known bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry. The title compound's structural features make it an attractive starting point for drug design.[2]
-
Pharmaceutical Development: Thiophene-containing molecules exhibit a wide range of biological activities. Preliminary studies on this compound and its derivatives suggest potential as antimicrobial and anticancer agents.[2] Its core structure is closely related to psychoactive substances like methiopropamine, highlighting its potential as a scaffold for developing novel central nervous system (CNS) agents.[9]
-
Material Science: The electronic properties of the thiophene ring are advantageous for the synthesis of polymers and other functional materials.[2] This compound can be used as a monomer or an intermediate for creating π-conjugated systems relevant to organic electronics.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure and physical properties (Flash Point: 97.7 °C), it should be handled as a combustible liquid. Standard laboratory safety protocols should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide (CO₂), or foam.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[12]
Conclusion
This compound is a compound of considerable utility, bridging the gap between basic chemical synthesis and applied sciences. Its well-defined physical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible and valuable tool for researchers. The reactivity of its ketone functional group, combined with the inherent biological and electronic properties of the thiophene moiety, ensures its continued relevance in the pursuit of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge necessary for its effective and safe utilization in a research and development setting.
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Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10411-10413. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 2-Methyl-1-(thiophen-2-yl)propan-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-(thiophen-2-yl)propan-1-one, a key intermediate in various synthetic pathways. As the development and optimization of chemical processes, particularly in the pharmaceutical and specialty chemical sectors, hinge on a deep understanding of solute-solvent interactions, this document outlines the fundamental principles governing the solubility of this compound. We present a robust, field-proven experimental protocol for determining thermodynamic equilibrium solubility using the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. The guide includes an illustrative analysis of expected solubility across a spectrum of organic solvents, from nonpolar to polar protic, providing researchers, scientists, and drug development professionals with the theoretical and practical framework necessary for solvent selection and process scale-up.
Introduction: The Significance of Solubility
This compound is an aromatic ketone containing a five-membered thiophene heterocycle.[1] Its structural motifs make it a valuable precursor in organic synthesis and a potential scaffold in medicinal chemistry. The efficiency of reactions, the purity of crystalline products, and the formulation of final compounds are all critically dependent on the solubility of this intermediate in various media.[2] A thorough understanding of its solubility profile is not merely academic; it is a cornerstone of rational process development, enabling informed solvent selection for reaction chemistry, extraction, and crystallization procedures. This guide moves beyond simple data provision to explain the causal mechanisms of solubility for this specific molecule and equips the reader with a reliable methodology for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities are more likely to be miscible.[3][4]
2.1 Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first analyze its key structural features:
-
The Carbonyl Group (C=O): The ketone functional group possesses a significant dipole moment due to the high electronegativity of the oxygen atom.[5][6] This makes the molecule polar and allows it to act as a hydrogen bond acceptor (via the lone pairs on the oxygen), but not a donor.[7]
-
The Thiophene Ring: Thiophene is an aromatic heterocycle. While it is less aromatic than benzene, its π-electron system allows for van der Waals and π-π stacking interactions.[8] The sulfur atom imparts a degree of polarity, making thiophene more polar than benzene and soluble in most organic solvents.[9][10]
-
The Alkyl Moiety: The isobutyl portion of the molecule is nonpolar and contributes to its hydrophobic character.
2.2 Predicting Solubility Behavior
Based on this hybrid structure, we can form several hypotheses:
-
Low Solubility in Nonpolar Solvents: In solvents like n-hexane, which interact solely through weak London dispersion forces, the strong dipole-dipole interactions between the ketone groups of the solute molecules will be difficult to overcome. Thus, solubility is expected to be low.
-
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane (DCM) have significant dipole moments. They can effectively solvate the polar carbonyl group of the target molecule through dipole-dipole interactions, leading to good solubility.
-
Good Solubility in Polar Protic Solvents: Solvents like ethanol and methanol can engage in hydrogen bonding with the carbonyl oxygen of this compound. This strong solute-solvent interaction should promote solubility. However, as the alkyl chain of the solute has nonpolar character, its solubility may decrease in highly polar protic solvents like water.[11]
-
Interaction with Aromatic Solvents: In solvents like toluene, π-π stacking interactions between the solvent's benzene ring and the solute's thiophene ring may enhance solubility compared to a non-aromatic nonpolar solvent.
The Shake-Flask Method: A Gold Standard for Equilibrium Solubility
To obtain meaningful and reproducible data, it is crucial to measure the thermodynamic or equilibrium solubility. This represents the true saturation point of the solvent at a given temperature, where the rates of dissolution and precipitation are equal. The shake-flask method is the most reliable technique for this purpose.[12] Kinetic solubility assays, while faster, often overestimate solubility as they can produce supersaturated solutions.[13]
3.1 Causality Behind Experimental Choices
The protocol described below is a self-validating system. Each step is designed to mitigate common sources of error and ensure that true equilibrium is achieved and accurately measured.
-
Using Excess Solute: This is the fundamental requirement to ensure that the solution becomes saturated. The visible presence of undissolved solid at the end of the experiment is the primary validation that equilibrium with the solid phase was possible.[14]
-
Controlled Temperature: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable.
-
Extended Equilibration Time: Short incubation times can lead to an underestimation of solubility. An extended period of agitation (e.g., 24-48 hours) ensures that the system has sufficient time to reach dynamic equilibrium.[13][14] Sampling at multiple time points (e.g., 24h and 48h) can validate that the concentration has plateaued.
-
Phase Separation: It is critical to completely separate the saturated solution (supernatant) from the undissolved solid before analysis. Any particulate matter carried over will dissolve upon dilution, artificially inflating the measured concentration.[15] Syringe filtration through a chemically inert, low-binding filter (e.g., PTFE) is a robust method.
-
High-Performance Liquid Chromatography (HPLC) Analysis: HPLC is the analytical method of choice for quantification. Unlike UV spectroscopy, which can be confounded by impurities, HPLC separates the analyte of interest from other components before detection, ensuring high accuracy and specificity.[3][15]
3.2 Experimental Protocol: Equilibrium Solubility Determination
1. Preparation: a. Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg into 2 mL of each test solvent). The exact mass is not critical, but it must be enough to ensure undissolved solid remains. b. Add the chosen volume of the organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
2. Equilibration: a. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). b. Agitate the mixtures at a consistent speed (e.g., 300 RPM) for 24 to 48 hours to allow the system to reach equilibrium.[14]
3. Sample Collection and Phase Separation: a. After the equilibration period, visually confirm the presence of excess solid in each vial. b. Allow the vials to stand undisturbed in the incubator for approximately 30 minutes to let the solid settle. c. Carefully draw the supernatant using a glass pipette or syringe. d. Immediately filter the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.[16]
4. Quantification by HPLC: a. Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). b. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. c. Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). d. Dilute the filtered saturated samples with the mobile phase to bring their concentration within the linear range of the calibration curve. e. Analyze the diluted samples by HPLC. f. Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.
Data Presentation and Interpretation (Illustrative)
The following table presents a set of plausible, illustrative solubility data for this compound in various organic solvents at 25 °C, as would be determined by the protocol above.
Table 1: Illustrative Equilibrium Solubility of this compound at 25 °C
| Solvent | Solvent Type | Predicted Driving Interaction | Illustrative Solubility (mg/mL) |
| n-Hexane | Nonpolar | London Dispersion | < 1 |
| Toluene | Aromatic | π-π Stacking, Dispersion | ~50 |
| Dichloromethane | Polar Aprotic | Dipole-Dipole | > 200 (Miscible) |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | > 200 (Miscible) |
| Acetone | Polar Aprotic | Dipole-Dipole | > 200 (Miscible) |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | > 200 (Miscible) |
| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | ~150 |
| Water | Polar Protic | Hydrogen Bonding | < 0.1 |
Interpretation:
This illustrative data aligns with our theoretical predictions. The compound shows very poor solubility in the nonpolar alkane (n-Hexane). Its solubility is significantly improved in toluene, suggesting that π-π interactions between the aromatic rings play a role. The highest solubility is observed in polar aprotic and polar protic solvents like dichloromethane, acetone, and ethanol, where strong dipole-dipole interactions and the ability of the solvent to accept a hydrogen bond from the ketone's oxygen dominate the solvation process. The slightly lower solubility in methanol compared to ethanol could be attributed to methanol's stronger solvent-solvent hydrogen bonding network, which requires more energy to disrupt.
Visualization of Workflows
A clear visual representation of the experimental and analytical workflow ensures reproducibility and understanding.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This guide has established both the theoretical underpinnings and the practical methodology for assessing the solubility of this compound in organic solvents. By understanding the interplay of its ketone and thiophene functionalities, researchers can make educated predictions about its behavior. The provided shake-flask protocol represents a robust and reliable method for generating high-quality, reproducible equilibrium solubility data, which is indispensable for effective chemical process development, from laboratory scale to industrial application.
References
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Preliminary Cytotoxicity Studies of 2-Methyl-1-(thiophen-2-yl)propan-1-one: An In-depth Technical Guide
Introduction: The Thiophene Moiety as a Privileged Scaffold in Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions often enhance pharmacological activity and modulate physicochemical properties.[1] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5]
2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound featuring this key thiophene scaffold attached to a propanone structure.[6] While its primary applications have been in organic synthesis and materials science, preliminary studies suggest potential antimicrobial and anticancer properties, making it a molecule of interest for further biological evaluation.[6] Understanding the cytotoxic profile of this compound is a critical first step in elucidating its therapeutic potential and identifying any associated toxicological liabilities. The metabolism of thiophene-containing compounds can sometimes lead to reactive metabolites, such as thiophene S-oxides and epoxides, which can contribute to cytotoxicity, highlighting the importance of a thorough toxicological assessment.[7][8][9]
This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and data interpretation.
Part 1: Foundational Cytotoxicity Assessment
The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of this compound on cell viability. This is typically achieved by employing robust, high-throughput screening assays that measure fundamental cellular processes.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial reductase activity.[3][10] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Causality of Experimental Choice: The MTT assay is an excellent primary screening tool due to its sensitivity, reliability, and amenability to a 96-well plate format.[10] A reduction in the formazan signal can indicate either direct cytotoxic effects leading to cell death or cytostatic effects that inhibit cell proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as in the highest compound dose) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
The LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]
Causality of Experimental Choice: The LDH assay is complementary to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay directly quantifies cell death resulting from a loss of membrane integrity. Running both assays provides a more complete picture of the compound's cytotoxic mechanism. For instance, a compound could be cytostatic without causing membrane rupture, which would be detected by the MTT assay but not the LDH assay.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Data Presentation: Foundational Cytotoxicity
| Assay | Cell Line | Exposure Time (h) | IC50 (µM) |
| MTT | HepG2 | 48 | [Anticipated Data] |
| MTT | MCF-7 | 48 | [Anticipated Data] |
| LDH | HepG2 | 48 | [Anticipated Data] |
| LDH | MCF-7 | 48 | [Anticipated Data] |
Part 2: Mechanistic Elucidation of Cytotoxicity
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for thiophene-induced cytotoxicity.[4][13]
Investigating Apoptosis: A Cascade of Events
Apoptosis is characterized by a series of distinct morphological and biochemical events, including caspase activation, phosphatidylserine externalization, and DNA fragmentation.[14][15]
Causality of Experimental Choice: A multi-parametric approach is essential for confirming apoptosis. Measuring caspase activation provides direct evidence of the apoptotic signaling cascade being initiated. The Annexin V assay detects an early event in apoptosis, while DNA fragmentation analysis confirms a later stage.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with this compound at concentrations around the IC50 value for a relevant time period (e.g., 24 hours).
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Signal Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation.
Experimental Protocol: Annexin V Staining for Phosphatidylserine Externalization
-
Cell Seeding and Treatment: Treat cells with the compound as described above.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in the early stages of apoptosis.
Experimental Workflow Visualization
Caption: Workflow for cytotoxicity assessment and apoptosis investigation.
Potential Signaling Pathways
Thiophene derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the induction of oxidative stress and subsequent mitochondrial dysfunction.[4][13]
Hypothesized Signaling Pathway
Based on existing literature for similar compounds, this compound may induce cytotoxicity through the intrinsic apoptotic pathway:
-
Induction of Reactive Oxygen Species (ROS): The compound may increase intracellular ROS levels.
-
Mitochondrial Depolarization: Elevated ROS can lead to the depolarization of the mitochondrial membrane.[13]
-
Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3 and -7.
-
Apoptosis: The activated effector caspases execute the final stages of apoptosis.
Caption: Hypothesized intrinsic apoptotic pathway.
Part 3: Data Interpretation and Future Directions
The preliminary cytotoxicity data will provide a foundational understanding of the biological activity of this compound.
-
IC50 Values: The IC50 values obtained from the MTT and LDH assays will quantify the compound's potency. A low micromolar or nanomolar IC50 suggests significant cytotoxic activity.
-
Apoptosis Confirmation: Positive results in the caspase and Annexin V assays would strongly indicate that the observed cytotoxicity is mediated by apoptosis.
-
Mechanistic Insights: The data will guide further mechanistic studies. For example, if apoptosis is confirmed, subsequent experiments could include measuring ROS production, assessing mitochondrial membrane potential, and using Western blotting to analyze the expression of key apoptotic proteins (e.g., Bcl-2 family members, caspases).
This systematic approach ensures that the preliminary cytotoxicological evaluation of this compound is both comprehensive and scientifically rigorous, providing a solid foundation for future drug development efforts.
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Methodological & Application
Analytical methods for 2-Methyl-1-(thiophen-2-yl)propan-1-one quantification
An Application Note on the Quantitative Analysis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Introduction
This compound (CAS No. 36448-60-9) is a ketone derivative featuring a thiophene moiety.[1][2] Compounds of this class are significant in medicinal chemistry and drug development, often serving as synthetic precursors or exhibiting biological activities themselves.[3] Accurate and precise quantification of this molecule is paramount for various applications, including pharmacokinetic studies, quality control in manufacturing, and metabolic pathway analysis.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. We will delve into three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4][5]
The Foundation: Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] A well-validated method ensures data integrity, which is non-negotiable in scientific research and pharmaceutical development. Our protocols are designed within the framework of the ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to validation.[4][6] Key validation parameters that must be assessed for quantitative impurity and assay tests include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[7]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale HPLC is a cornerstone of pharmaceutical analysis, offering high resolving power for non-volatile and thermally labile compounds.[8] For this compound, which contains a UV-active thiophene ring, UV detection is a straightforward and cost-effective approach. A reverse-phase (RP) method is chosen due to the compound's moderate polarity. The C18 stationary phase provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for efficient elution. The addition of a small amount of acid (e.g., phosphoric or formic acid) sharpens peaks by suppressing the ionization of any residual silanols on the column.[9]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Standard: this compound, >98% purity.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~240-250 nm (verify by running a UV scan of the standard).
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B for re-equilibration.
-
-
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. An R² value > 0.995 is typically required.
-
Determine the concentration of the analyte in the test samples by interpolating their peak areas from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[11] Given its ketone structure, this compound is expected to have sufficient volatility for GC analysis. Electron Ionization (EI) is used to generate reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that allows for confident identification. Quantification is achieved using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Detailed Experimental Protocol: GC-MS
-
Instrumentation and Materials
-
GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, SLB-5ms).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Standard: this compound, >98% purity.
-
Solvent: Ethyl Acetate or Dichloromethane, GC-grade.
-
Internal Standard (IS): A compound with similar chemical properties but a different retention time and mass spectrum (e.g., methylundecanoate).[12]
-
-
Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Prepare as described for HPLC.
-
Calibration Standards: Dilute the primary stock with the chosen solvent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each standard with the internal standard at a fixed concentration (e.g., 5 µg/mL).
-
Sample Preparation: For samples in a simple matrix, perform a liquid-liquid extraction (LLE) with the chosen solvent. For complex matrices like plasma, protein precipitation followed by LLE may be necessary.[11] Add the internal standard to the final extract before injection.
-
-
GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1) for higher concentrations.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification. Select at least three characteristic ions (e.g., the molecular ion and two major fragment ions).
-
-
-
Data Analysis and Quantification
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum with a reference standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression and determine the concentration in unknown samples from this curve.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of compounds in complex biological matrices.[8][13] It combines the separation power of HPLC with the specificity of tandem mass spectrometry.[14] Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of compounds. By using Multiple Reaction Monitoring (MRM), a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This precursor-to-product transition is highly specific to the analyte, effectively eliminating matrix interference.[15]
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation and Materials
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Standard: this compound, >98% purity.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d3- or 13C-labeled) is ideal. If unavailable, a structurally similar compound can be used.
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid.
-
-
Preparation of Standards and Samples (for Biological Matrix, e.g., Plasma)
-
Stock Solutions: Prepare as previously described.
-
Calibration Standards: Spike blank plasma with known concentrations of the analyte to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (Protein Precipitation): [11]
-
To 100 µL of plasma sample (or standard), add 10 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a new vial for injection.
-
-
-
LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution (Fast Gradient):
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linearly increase to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 10% B for re-equilibration.
-
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive (ESI+). The protonated molecule [M+H]⁺ should be the precursor ion.
-
MRM Transitions: Infuse a standard solution to optimize the precursor ion and identify the most stable and abundant product ions. A primary and secondary transition should be monitored for confirmation.
-
Source Parameters: Optimize nebulizing gas, heating gas, and source temperature according to the specific instrument.[15]
-
-
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and IS MRM transitions.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards, using a weighted (1/x or 1/x²) linear regression.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation.
-
Data Presentation and Method Comparison
The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio (EI) | Precursor-Product Ion Transition (ESI) |
| Typical LOQ | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.1 - 1 ng/mL |
| Selectivity | Moderate | High | Very High |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Throughput | Moderate | Moderate to High | High |
| Primary Application | Purity, Assay (Bulk Drug) | Volatiles, Impurity ID | Bioanalysis, Trace Quantification |
Visualized Workflows
General Sample Preparation Workflow for Biological Matrices
Caption: Workflow for preparing biological samples for LC-MS/MS analysis.
Analytical Quantification Workflow Comparison
Caption: Comparison of HPLC-UV, GC-MS, and LC-MS/MS analytical workflows.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
D'Alessandro, A., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Available from: [Link]
-
SIELC Technologies. Separation of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS | Request PDF. Available from: [Link]
-
Springer Protocols. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Available from: [Link]
-
Van de Steene, J., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available from: [Link]
-
Van de Steene, J., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available from: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
-
Ali, A., et al. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. PMC - NIH. Available from: [Link]
-
Al-Mokadem, B., et al. (2021). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
DeepDyve. (2020). Current developments in LC-MS for pharmaceutical analysis, The Analyst. Available from: [Link]
-
Forendex. Methiopropamine: An Analytical Profile. Available from: [Link]
-
Chemsrc. (2025). 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9. Available from: [Link]
-
ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available from: [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. Available from: [Link]
-
MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Available from: [Link]
-
Animal Health Laboratory. (2018). GC/MS-LC/MS multi-residue method. Available from: [Link]
-
ResearchGate. (PDF) Methiopropamine: An Analytical Profile. Available from: [Link]
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Introduction
2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound featuring a thiophene ring substituted with a methylpropanone group.[1] Thiophene derivatives are significant in pharmaceutical development and material science due to their unique electronic properties and potential biological activities.[1][2] The biological activities of this compound and related structures have been explored for potential antimicrobial and anticancer properties.[1] Given its role as a synthetic precursor and potential pharmaceutical intermediate, a robust and reliable analytical method for its quantification is crucial for quality control, purity assessment, and stability studies.[1][3]
This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.[4][5][6]
Principle of the Method
The chromatographic separation is based on the principle of reversed-phase chromatography. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. The separation is achieved based on the differential affinities of the analyte for the two phases. Detection is performed using a UV-Vis detector, as the thiophene moiety exhibits strong absorbance in the ultraviolet region.
Experimental
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[2]
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (Milli-Q or equivalent)
-
This compound reference standard (purity ≥98%)
-
Phosphoric acid (analytical grade) for mobile phase pH adjustment, if necessary. For Mass Spectrometry (MS) compatibility, formic acid can be used as an alternative.[7]
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like the analyte. The specified dimensions provide good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This mobile phase composition provides optimal retention and peak shape for the analyte. The ratio can be adjusted to fine-tune the retention time. |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column and provides a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Detection | UV at 254 nm | The thiophene chromophore in the analyte exhibits significant absorbance at this wavelength, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential impurities, followed by column equilibration. |
Preparation of Standard and Sample Solutions
Proper sample preparation is critical for accurate and reproducible results.[2]
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.
-
A working standard of 50 µg/mL is recommended for routine analysis and system suitability checks.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[2]
-
System Suitability Testing (SST) Protocol
System suitability testing is an integral part of chromatographic methods and is used to verify that the system is adequate for the intended analysis.[8] It must be performed before any sample analysis.[9][10]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (50 µg/mL) six times.
-
Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0[11] |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) | RSD for peak area and retention time of six replicate injections ≤ 2.0%[11] |
If the system fails to meet any of these criteria, the cause of the failure must be investigated and rectified before proceeding with sample analysis.[9]
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of the working standard solution over the range of 1-100 µg/mL. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day.[3]
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.
-
-
Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[4]
-
Robustness: The robustness of the method is evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Workflow Diagram
Caption: General workflow for the HPLC analysis of this compound.
Results and Discussion
A typical chromatogram of this compound standard solution shows a well-defined, symmetrical peak at a retention time of approximately 5.2 minutes under the specified chromatographic conditions.
Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed at the analyte's retention time. | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | Defined by linearity and accuracy studies. |
| Repeatability (RSD%) | < 1.0% | RSD ≤ 2.0% |
| Intermediate Precision (RSD%) | < 2.0% | RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| LOD | 0.2 µg/mL | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | 0.6 µg/mL | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | The method was found to be robust for minor changes in parameters. | System suitability parameters should pass. |
The results of the method validation demonstrate that the developed HPLC method is specific, linear, precise, accurate, and robust for the quantitative analysis of this compound.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, confirming its suitability for routine quality control analysis in pharmaceutical and chemical research settings. The clear, step-by-step protocols and defined system suitability criteria ensure the trustworthiness and reproducibility of the results.
References
-
International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024-12-11). [Link]
-
Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025-10-15). [Link]
-
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
CONCEPT HEIDELBERG. Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012-04-04). [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025-11-03). [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024-03-26). [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020-11-01). [Link]
-
SIELC Technologies. Separation of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one on Newcrom R1 HPLC column. [Link]
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- 9. youtube.com [youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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Application Note: Unambiguous Structural Elucidation of 2-Methyl-1-(thiophen-2-yl)propan-1-one using a Multi-dimensional NMR Approach
Abstract
This application note provides a comprehensive guide to the structural elucidation of 2-Methyl-1-(thiophen-2-yl)propan-1-one, a thiophene derivative of interest in pharmaceutical and materials science research.[1] We present a detailed protocol for the acquisition and interpretation of a suite of Nuclear Magnetic Resonance (NMR) experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are explained to ensure a self-validating and robust analytical workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR techniques for the unambiguous characterization of complex organic molecules.
Introduction
Thiophene-containing compounds are significant heterocyclic building blocks in the synthesis of a wide array of functional materials and pharmacologically active molecules.[2] A precise and unambiguous determination of their molecular structure is paramount for understanding their chemical reactivity, predicting their biological activity, and ensuring regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for providing definitive structural information in solution.[2][3]
This guide focuses on this compound, a molecule that combines the aromatic thiophene ring system with an aliphatic isobutyryl group. The structural elucidation of this molecule presents a clear and instructive example of how to leverage a combination of 1D and 2D NMR experiments to assign every proton and carbon signal, thereby confirming its chemical identity. We will move beyond simple data reporting to explain the rationale behind the selection of specific NMR experiments and the logic that underpins the interpretation of the resulting spectra.
Experimental Design & Rationale
The structural elucidation of this compound will be achieved through a systematic, multi-step NMR analysis. This approach ensures that each piece of structural information is cross-validated by multiple experiments, leading to a highly confident and unambiguous assignment.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete structural determination of this compound using NMR spectroscopy.
Caption: Workflow for NMR data acquisition and analysis.
Protocols
Part 1: Sample Preparation
High-quality NMR spectra begin with meticulous sample preparation. A homogeneous solution free of particulate matter is critical for achieving optimal magnetic field shimming and, consequently, sharp, well-resolved peaks.[4]
-
Analyte Weighing: Accurately weigh 5-10 mg of purified this compound.[5] This concentration is generally sufficient for ¹H NMR and, with an adequate number of scans, for ¹³C and 2D NMR experiments.[4]
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, and the deuterium signal is used by the spectrometer to stabilize the magnetic field ("locking").[5] CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Dissolution and Transfer: Dissolve the sample in the CDCl₃ in a small, clean vial. Once fully dissolved, transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette, potentially filtered through a small cotton plug to remove any particulates.[6] The optimal sample height in the tube is typically around 4-5 cm.[5]
-
Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ 0.00 ppm for both ¹H and ¹³C).[2] Alternatively, the residual solvent signal of CDCl₃ (δ ~7.26 ppm in ¹H NMR and δ ~77.16 ppm in ¹³C NMR) can be used for referencing.[2]
Part 2: NMR Data Acquisition
The following are generalized acquisition parameters. Instrument-specific optimization may be necessary.
Instrumentation: Bruker Avance series spectrometer (or equivalent) operating at a ¹H frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy:
-
Purpose: To identify the number of unique proton environments, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).[7][8]
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: ~15 ppm, centered around 5 ppm.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.[2]
-
-
¹³C{¹H} NMR Spectroscopy:
-
Purpose: To determine the number of chemically non-equivalent carbon atoms.[7] The {¹H} indicates proton decoupling, which results in sharp singlet peaks for each carbon, simplifying the spectrum.
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[9][10][11] This is a highly sensitive and indispensable experiment for linking the ¹H and ¹³C assignments.
-
Pulse Sequence: hsqcedetgpsisp2.3 or a similar edited sequence that can differentiate CH/CH₃ from CH₂ groups by phase.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds).[3][9][11] This experiment is key for connecting molecular fragments and assigning quaternary (non-protonated) carbons.
-
Pulse Sequence: hmbcgplpndqf. The long-range coupling constant is typically optimized for a value around 8 Hz.
-
Predicted Spectral Data and Interpretation
Based on known chemical shift ranges and data from analogous compounds like 2-acetylthiophene, we can predict the NMR data for this compound.[2][12]
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule in CDCl₃.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-5' | ~7.70 | dd | J(5',4') ≈ 5.0, J(5',3') ≈ 1.1 | 1H |
| H-3' | ~7.65 | dd | J(3',4') ≈ 3.8, J(3',5') ≈ 1.1 | 1H |
| H-4' | ~7.15 | dd | J(4',5') ≈ 5.0, J(4',3') ≈ 3.8 | 1H |
| CH (methine) | ~3.50 | sept | J(CH,CH₃) ≈ 7.0 | 1H |
| CH₃ (methyl) | ~1.20 | d | J(CH₃,CH) ≈ 7.0 | 6H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) |
| C=O (carbonyl) | ~198.0 |
| C-2' (ipso-carbon) | ~144.0 |
| C-5' | ~134.0 |
| C-3' | ~132.0 |
| C-4' | ~128.0 |
| CH (methine) | ~38.0 |
| CH₃ (methyl) | ~19.0 |
Step-by-Step Spectral Interpretation
-
¹H NMR Analysis:
-
The downfield region (δ 7.0-8.0 ppm) will show three signals corresponding to the thiophene ring protons. Their characteristic doublet of doublets (dd) splitting pattern arises from coupling to their two non-equivalent neighbors. The integration will confirm one proton for each signal.
-
A septet at ~3.50 ppm integrating to 1H is characteristic of a methine proton coupled to six equivalent protons (a doublet of methyl groups).
-
A doublet at ~1.20 ppm with a large integration of 6H is the classic signature of two equivalent methyl groups adjacent to a single proton.
-
-
¹³C NMR Analysis:
-
A signal far downfield (~198.0 ppm) is indicative of a ketone carbonyl carbon.
-
Four signals in the aromatic region (δ 120-150 ppm) correspond to the four carbons of the thiophene ring. The carbon directly attached to the electron-withdrawing carbonyl group (C-2') will be the most deshielded.
-
Two signals in the aliphatic region (~38.0 and ~19.0 ppm) will correspond to the methine and methyl carbons of the isobutyryl group.
-
-
2D NMR Cross-Validation: The following diagram illustrates the key expected correlations that will unambiguously connect the molecular fragments.
Caption: Diagram of key COSY and HMBC correlations.
-
COSY: Cross-peaks will be observed between H-5' and H-4', and between H-4' and H-3', confirming their adjacent positions on the thiophene ring. A strong cross-peak between the methine (CH) proton and the methyl (CH₃) protons will confirm the isobutyryl fragment.[3]
-
HSQC: This experiment will provide direct, one-bond correlations, definitively linking each proton signal to its attached carbon signal (e.g., H-5' to C-5', CH to its carbon, etc.).
-
HMBC: This is the final piece of the puzzle. Key long-range correlations (2-3 bonds) will connect the fragments:
-
The methine (CH) proton will show a correlation to the carbonyl carbon (C=O), linking the aliphatic and carbonyl groups.
-
The thiophene proton H-3' will show a correlation to the carbonyl carbon (C=O), confirming the attachment point of the isobutyryl group to the thiophene ring at the C-2' position.
-
The methine (CH) proton will show a correlation to the C-2' carbon of the thiophene ring.
-
The methyl (CH₃) protons will show a correlation to the methine carbon and the carbonyl carbon.
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved with high confidence. The combination of ¹H NMR for proton environments and coupling networks, ¹³C NMR for the carbon skeleton, COSY for H-H connectivity, HSQC for direct C-H attachment, and HMBC for long-range connectivity creates a self-validating dataset. This methodical approach, grounded in the fundamental principles of NMR spectroscopy, provides an essential and robust protocol for the characterization of novel organic molecules in research and industrial settings.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
RIT. Sample Preparation. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropene. [Link]
-
Chemsrc. 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
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Application Notes & Protocols: Leveraging 2-Methyl-1-(thiophen-2-yl)propan-1-one as a Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthetic utility of 2-Methyl-1-(thiophen-2-yl)propan-1-one. Moving beyond a simple catalog of reactions, we explore the strategic and mechanistic considerations that make this thiophene-based ketone a valuable precursor in diverse synthetic campaigns, from active pharmaceutical ingredients (APIs) to advanced materials.
Strategic Overview: The Synthetic Potential of a Bifunctional Building Block
This compound (CAS No. 36448-60-9) is an aromatic ketone that offers two distinct and highly valuable points for chemical modification: the electrophilic carbonyl group and the nucleophilic, electron-rich thiophene ring.[1] This dual reactivity allows for orthogonal synthetic strategies, where one functional group can be manipulated while the other remains intact for subsequent transformations. The thiophene moiety itself is a well-recognized pharmacophore present in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in biological interactions.[][3] Consequently, this building block serves as a critical starting point for creating complex molecules with potential applications in medicinal chemistry, agrochemicals, and organic electronics.[1][][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36448-60-9[][6] |
| Molecular Formula | C₈H₁₀OS[6] |
| Molecular Weight | 154.23 g/mol [7] |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | ~245-250 °C (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethanol) |
Core Reactivity and Mechanistic Pathways
The synthetic utility of this building block can be best understood by examining the reactivity at its two primary functional sites. The choice of reagents and reaction conditions dictates which site is targeted, enabling precise molecular construction.
Caption: Key synthetic transformations of this compound.
A. Transformations at the Carbonyl Group
The ketone functionality is a versatile handle for introducing new stereocenters and functional groups.
-
Asymmetric Reduction: The synthesis of enantiomerically pure alcohols is paramount in drug development. The reduction of the prochiral ketone to a chiral secondary alcohol is a cornerstone transformation. This alcohol, (S)-3-N-methylamino-1-(2-thienyl)-1-propanol, is a known intermediate in the synthesis of the antidepressant Duloxetine.[8] This is typically achieved using chiral catalysts, such as those based on Ruthenium or Rhodium with chiral ligands, or through biocatalysis with specialized yeast strains.[8]
-
Reductive Amination: This reaction provides a direct route to primary, secondary, or tertiary amines. The ketone first condenses with an amine (e.g., methylamine) to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This pathway is relevant for producing analogs of psychoactive substances like methiopropamine (MPA) for pharmacological research.[9]
B. Transformations on the Thiophene Ring
The thiophene ring behaves as an electron-rich aromatic system, readily undergoing electrophilic substitution.
-
Electrophilic Aromatic Substitution: The sulfur atom directs electrophiles primarily to the C5 position (adjacent to the sulfur and furthest from the deactivating ketone group). Halogenation, particularly bromination using N-Bromosuccinimide (NBS), proceeds with high regioselectivity. The resulting 5-bromo derivative is no longer a simple building block but an activated intermediate.
-
Palladium-Catalyzed Cross-Coupling: The 5-halo-thiophene derivative becomes a prime substrate for cross-coupling reactions.[1] Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, or Sonogashira coupling with terminal alkynes allows for the introduction of diverse aryl, heteroaryl, or alkynyl substituents, dramatically increasing molecular complexity.[10]
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should always perform their own risk assessment and optimization.
This protocol describes the fundamental synthesis of the title compound from commercially available starting materials.
-
Causality: The Friedel-Crafts acylation is a classic method for forming C-C bonds on aromatic rings.[1] A strong Lewis acid (AlCl₃) is used to activate the isobutyryl chloride, generating a highly electrophilic acylium ion which is then attacked by the electron-rich thiophene ring.
Workflow:
Caption: Workflow for Friedel-Crafts acylation synthesis.
-
Materials:
-
Thiophene (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ in portions. The suspension will be heterogeneous.
-
Add thiophene to the suspension.
-
Add isobutyryl chloride dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography.
-
This protocol provides a method for generating a key chiral alcohol intermediate.
-
Causality: This protocol uses a well-established chiral catalyst system (e.g., RuCl₂(p-cymene))₂ with a chiral ligand like (S,S)-TsDPEN) and formic acid/triethylamine as the hydrogen source. The chiral ligand creates an asymmetric environment around the metal center, forcing the hydride transfer to occur preferentially on one face of the prochiral ketone, leading to a high enantiomeric excess of one alcohol enantiomer.
-
Materials:
-
This compound (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
(S,S)-TsDPEN (0.01 eq)
-
Formic acid/Triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., Acetonitrile or DCM)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the catalyst [RuCl₂(p-cymene)]₂ and the ligand (S,S)-TsDPEN in the anhydrous solvent. Stir for 20 minutes to allow for complex formation.
-
Add the this compound substrate.
-
Add the formic acid/triethylamine mixture.
-
Heat the reaction to the optimal temperature (typically 30-40 °C) and monitor by TLC or chiral HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to yield the chiral alcohol. Enantiomeric excess should be determined by chiral HPLC.
-
Table 2: Representative Reaction Data
| Protocol | Reaction | Key Reagents | Typical Yield |
| 1 | Friedel-Crafts Acylation | Thiophene, Isobutyryl Chloride, AlCl₃ | 75-90% |
| 2 | Asymmetric Reduction | (S,S)-TsDPEN, Ru-catalyst | 90-98% (>99% ee) |
| 3 | Reductive Amination | Methylamine, NaBH₃CN | 60-80% |
| 4 | C5-Bromination | NBS, Acetonitrile | 85-95% |
Conclusion: A Gateway to Molecular Complexity
This compound is more than a simple intermediate; it is a strategic entry point into a vast chemical space. Its bifunctional nature allows for selective, high-yielding transformations at either the ketone or the thiophene ring. The protocols and strategies outlined here demonstrate its utility in constructing chiral intermediates for APIs and activated scaffolds for cross-coupling reactions. For researchers in drug discovery and material science, mastering the chemistry of this building block provides a powerful tool for the efficient synthesis of novel and complex molecular architectures.
References
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- BOC Sciences. Thiophene Synthesis Services.
- International Journal of Pharmaceutical Research and Applications. Synthesis of thiophene and Their Pharmacological Activity.
- Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- Organic Chemistry Portal. Thiophene synthesis.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
- BOC Sciences. CAS 36448-60-9 this compound - Building Block.
- Chemspace. This compound - C8H10OS.
- LookChem. This compound.
- Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025, August 8).
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Application Notes and Protocols for the Synthesis of Thiophene Derivatives
Introduction: The Enduring Significance of the Thiophene Scaffold in Scientific Research
The thiophene nucleus, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and versatile reactivity have led to its incorporation into a vast array of functional molecules. In the pharmaceutical industry, thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The thiophene moiety is often considered a "privileged scaffold" in drug discovery, serving as a bioisostere for the phenyl group and enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4][7] Beyond medicine, these derivatives are pivotal in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs), owing to their excellent charge transport characteristics.[8]
This guide provides an in-depth exploration of key experimental protocols for the synthesis of thiophene derivatives, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and have been selected for their reliability and broad applicability. Each protocol is accompanied by a discussion of the underlying mechanism, procedural details, and critical parameters to ensure successful synthesis and empower researchers to adapt these methods to their specific needs.
Classical Approaches to Thiophene Ring Construction
Several named reactions have become foundational in the synthesis of the thiophene core. These methods, while established, continue to be refined and utilized for their robustness and access to diverse substitution patterns.
The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes
The Paal-Knorr synthesis is a versatile and straightforward method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[9][10] The reaction is typically carried out in the presence of a sulfurizing agent, with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent being the most common choices.[9][11] These reagents not only introduce the sulfur atom but also act as dehydrating agents to facilitate the final aromatization step.[9][11]
Causality of Experimental Choices: The choice of sulfurizing agent can influence the reaction conditions and outcomes. Phosphorus pentasulfide is a potent but often harsh reagent, while Lawesson's reagent is generally milder and more soluble in organic solvents, sometimes leading to cleaner reactions and higher yields. The reaction mechanism is believed to proceed through the initial formation of a thioketone, followed by cyclization and dehydration to yield the aromatic thiophene ring.[10] It is crucial to conduct this reaction in a well-ventilated fume hood, as toxic hydrogen sulfide (H₂S) gas can be generated as a byproduct.[9]
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Reaction
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetonylacetone (11.4 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
Carefully add phosphorus pentasulfide (9.8 g, 0.022 mol) to the solution in portions. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over 100 mL of crushed ice.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylthiophene.
Data Presentation:
| Starting Material | Sulfurizing Agent | Typical Yield | Reference |
| 2,5-Hexanedione | P₄S₁₀ | 70-80% | [9] |
| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent | 85-95% | [9] |
Workflow Visualization:
Caption: Paal-Knorr Synthesis Workflow.
The Gewald Aminothiophene Synthesis: A Multicomponent Approach
The Gewald synthesis is a powerful multicomponent reaction that provides access to highly functionalized 2-aminothiophenes.[12][13] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[13][14] The versatility of the starting materials allows for the generation of a diverse library of 2-aminothiophene derivatives, which are valuable intermediates in medicinal chemistry.[15]
Causality of Experimental Choices: The reaction is typically catalyzed by a base, such as morpholine or triethylamine, which facilitates the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[16] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The choice of solvent can impact the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or ethanol often being employed. Recent advancements have demonstrated the use of microwave irradiation to significantly accelerate the reaction.[14]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 30 mL of ethanol.
-
Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred mixture at room temperature.
-
After the addition is complete, gently heat the mixture to 40-50 °C and stir for 1-2 hours. The product will begin to precipitate.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol to afford the pure 2-aminothiophene derivative.
Data Presentation:
| Carbonyl Compound | α-Cyanoester | Base | Typical Yield | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | 80-90% | [12] |
| Acetone | Malononitrile | Triethylamine | 75-85% | [16] |
Workflow Visualization:
Caption: Gewald Aminothiophene Synthesis Mechanism.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.[17][18][19] This method is particularly useful for preparing symmetrically substituted thiophenes. The reaction proceeds through a double aldol condensation mechanism.[11]
Experimental Protocol: General Procedure for Hinsberg Thiophene Synthesis
-
A 1,2-dicarbonyl compound (1 equivalent) and diethyl thiodiacetate (1 equivalent) are dissolved in an appropriate solvent such as ethanol or benzene.
-
A strong base, typically sodium ethoxide (2 equivalents), is added portion-wise to the reaction mixture.
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The resulting ester can be hydrolyzed to the corresponding diacid if desired.[17]
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[20] The reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[1][20] This method has been widely applied in the synthesis of various biologically active molecules.[20]
Experimental Protocol: General Procedure for Fiesselmann Thiophene Synthesis
-
An α,β-acetylenic ester (1 equivalent) and a thioglycolic acid derivative (e.g., methyl thioglycolate, 1 equivalent) are dissolved in a suitable solvent like methanol.
-
A base, such as sodium methoxide, is added, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is acidified and the product is extracted.
-
Purification is typically achieved by chromatography or recrystallization.[21][22]
Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized thiophenes, allowing for the precise introduction of various substituents onto a pre-formed thiophene ring.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between a halothiophene and a boronic acid or ester in the presence of a palladium catalyst and a base.[23][24] This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[25][26]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand are commonly used.[27] The base, often an aqueous solution of sodium or potassium carbonate, is required for the transmetalation step. A two-phase solvent system, such as toluene/water or dioxane/water, is frequently employed.
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiophene (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), SPhos (82 mg, 0.2 mmol), and potassium phosphate (4.24 g, 20 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (40 mL) and water (4 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylthiophene.
Data Presentation:
| Halothiophene | Boronic Acid | Catalyst System | Typical Yield | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂/SPhos | >90% | [27] |
| 2,5-Dibromothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 80-90% | [24] |
Workflow Visualization:
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Accelerating Synthesis with Microwave Technology
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[28][29] The synthesis of thiophene derivatives is no exception, with many of the classical and modern methods being adapted for microwave conditions.
General Protocol for Microwave-Assisted Gewald Synthesis:
-
In a microwave-safe reaction vial, combine the ketone, α-cyanoester, elemental sulfur, and a catalytic amount of base in a suitable solvent (e.g., DMSO).[30]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130 °C) for a short period (e.g., 10-30 minutes).[30]
-
After cooling, the reaction mixture is worked up as described in the conventional protocol.
The significant reduction in reaction time from hours to minutes highlights the efficiency of microwave-assisted synthesis.[29][30]
Characterization of Thiophene Derivatives
Once synthesized, the identity and purity of the thiophene derivatives must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the substitution pattern on the thiophene ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of the reaction.
Conclusion
The synthesis of thiophene derivatives remains a vibrant and evolving field of chemical research. This guide has provided a detailed overview of both classical and modern experimental protocols, from the foundational Paal-Knorr and Gewald syntheses to the highly versatile palladium-catalyzed Suzuki coupling. By understanding the underlying principles and meticulously following the outlined procedures, researchers can confidently synthesize a wide range of thiophene derivatives for applications in drug discovery, materials science, and beyond. The continued development of efficient and sustainable synthetic methodologies, such as microwave-assisted synthesis, will undoubtedly pave the way for the discovery of novel thiophene-based molecules with enhanced properties and functions.
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Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes . Molecules, 19(10), 15687-15717. [Link]
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Khan, I., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC Medicinal Chemistry, 13(9), 1045-1077. [Link]
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Salerno, G., et al. (2000). Novel Synthesis of Substituted Thiophenes by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yne-1-thiols . Organic Letters, 2(19), 2841-2843. [Link]
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Lautens, M., et al. (2025). Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation . Organic Letters. [Link]
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Moody, C. J., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors . Organic & Biomolecular Chemistry, 13(23), 6469-6478. [Link]
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Melucci, M., et al. (2005). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling . The Journal of Organic Chemistry, 70(14), 5489-5492. [Link]
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ResearchGate. (n.d.). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling . Retrieved January 12, 2026, from [Link]
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Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . Molecules, 26(24), 7589. [Link]
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D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study . Polymer Chemistry, 13(13), 1845-1855. [Link]
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Application Notes and Protocols for 2-Methyl-1-(thiophen-2-yl)propan-1-one in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold and the Promise of 2-Methyl-1-(thiophen-2-yl)propan-1-one
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a valuable component in the design of novel therapeutics. This compound is a thiophene derivative with a molecular formula of C₈H₁₀OS and a molecular weight of approximately 154.23 g/mol .[1][2] Its structure, featuring a thiophene ring linked to a propan-1-one moiety, presents a versatile platform for drug discovery. Preliminary studies have suggested its potential as an antimicrobial and anticancer agent, and its role as a synthetic intermediate further broadens its applicability.[2] This document provides a comprehensive guide to the application of this compound in drug discovery, including detailed protocols for its synthesis and evaluation in key therapeutic areas.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 36448-60-9 | [3] |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | [1] |
| Boiling Point | 238°C at 760 mmHg | [4] |
| Density | 1.072 g/cm³ | [4] |
| LogP | 2.58680 | [4] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene.[2] This electrophilic aromatic substitution reaction introduces the isobutyryl group onto the thiophene ring, preferentially at the 2-position due to the higher stability of the corresponding reaction intermediate.[5]
Protocol: Friedel-Crafts Acylation of Thiophene
This protocol describes the synthesis of this compound from thiophene and isobutyryl chloride using a Lewis acid catalyst.
Materials:
-
Thiophene
-
Isobutyryl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid[6]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, appropriate solvent system)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride. Maintain the temperature at 0°C during the addition.
-
Addition of Thiophene: After the addition of isobutyryl chloride is complete, add thiophene (1.0 equivalent) dropwise to the reaction mixture, again maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: Therapeutic Potential and Screening Protocols
Antimicrobial Activity
Thiophene derivatives have shown considerable promise as potent antibacterial and antifungal agents.[7] The following protocol outlines a standard method for evaluating the antimicrobial activity of this compound.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include positive controls (broth with inoculum and a standard antibiotic) and negative controls (broth with inoculum and the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.[10]
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties.[2] The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[11][12][13]
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Neurological Activity: A Potential Norepinephrine-Dopamine Reuptake Inhibitor
Given the structural similarity of this compound to known psychoactive compounds like methiopropamine (MPA), which acts as a norepinephrine-dopamine reuptake inhibitor, it is plausible that this compound could exhibit similar activity.[14] Evaluating its interaction with norepinephrine (NET) and dopamine (DAT) transporters is a critical step in exploring this potential.
This protocol outlines a competitive binding assay to determine the affinity of this compound for NET and DAT.[15][16]
Materials:
-
This compound
-
Cell membranes or whole cells expressing human NET and DAT
-
Radiolabeled ligands specific for NET (e.g., [³H]nisoxetine) and DAT (e.g., [³H]WIN 35,428)
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes or whole cells, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the reaction mixtures at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Early ADME-Tox Profiling
To assess the drug-like properties of this compound early in the discovery process, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays should be performed.
Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[17][18][19][20][21]
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes and this compound in phosphate buffer.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
This compound represents a promising starting point for drug discovery endeavors. Its thiophene core provides a well-established scaffold with favorable pharmacological properties. The protocols detailed in this guide offer a systematic approach to synthesizing this compound and evaluating its potential as an antimicrobial, anticancer, or neurologically active agent. Early-stage ADME-Tox profiling is crucial to assess its drug-like characteristics and guide further optimization. By employing these methodologies, researchers can effectively explore the therapeutic potential of this compound and its derivatives, contributing to the development of novel and effective medicines.
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RSC Publishing. (n.d.). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9. Retrieved from [Link]
-
Elektronische Hochschulschriften der LMU München. (n.d.). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Retrieved from [Link]
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-
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-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
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Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
An Application Note and Protocol for the GC-MS Analysis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is a mandate dictated by safety, efficacy, and regulatory compliance. An impurity is defined by the International Council for Harmonisation (ICH) as any component of the drug substance that is not the defined chemical entity.[1] The presence of these unintended compounds, even at trace levels, can impact the stability of the drug product and pose potential health risks.[2] Therefore, robust analytical methods for the detection, identification, and quantification of impurities are fundamental to the pharmaceutical development process.
This document provides a comprehensive guide to the impurity profiling of this compound, a ketone derivative featuring a thiophene moiety.[3] Such structures are common building blocks in medicinal chemistry.[] Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited analytical technique for this purpose.[5][6] GC offers high-resolution separation of volatile compounds, while MS provides definitive identification based on mass-to-charge ratio and characteristic fragmentation patterns, making it a powerful tool for analyzing both known and unknown impurities.[5][7]
This protocol is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple list of steps to explain the causality behind methodological choices and is grounded in the principles of method validation as outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[8][9][10]
Predicted Impurity Profile of this compound
A logical starting point for any impurity profiling method is to understand the synthetic route of the API, as this is the primary source of process-related impurities. This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[3] This involves reacting thiophene with an acylating agent like isobutyryl chloride or isobutyric anhydride in the presence of a Lewis acid catalyst.
Based on this synthesis, potential impurities may include:
-
Starting Materials: Unreacted thiophene and isobutyryl chloride/isobutyric acid.
-
By-products: Positional isomers (e.g., 2-Methyl-1-(thiophen-3-yl)propan-1-one) formed by acylation at the 3-position of the thiophene ring.
-
Reagent-Related Impurities: Residual solvents or other reagents used in the synthesis and work-up steps.
-
Degradation Products: Compounds formed during storage or under stress conditions.
Section 1: Principle of the GC-MS Method
The fundamental principle of this method relies on the synergy between gas chromatography and mass spectrometry.[11]
-
Gas Chromatography (GC): A liquid sample containing the analyte and its impurities is vaporized in a heated inlet. A carrier gas (mobile phase), typically helium, transports the vaporized sample onto a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Separation occurs as different compounds travel through the column at different speeds based on their boiling points and their relative affinity for the stationary phase.[7][11]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to fragment into charged ions in a reproducible pattern. These fragments are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique "chemical fingerprint" for identification.[7][11]
This combination allows for the separation of complex mixtures and the confident identification of the individual components.[6]
Section 2: Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade
-
Carrier Gas: Helium, ultra-high purity (99.999%)
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Syringes: GC autosampler syringes
Section 3: Instrumentation and Chromatographic Conditions
The following parameters are a robust starting point for method development. The choice of a non-polar (5% phenyl)-methylpolysiloxane stationary phase is based on its excellent resolving power for a wide range of semi-volatile compounds, separating primarily based on boiling point differences, which is ideal for closely related isomers and by-products.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column providing excellent resolution and inertness. |
| Inlet | Split/Splitless | |
| Mode | Split (50:1 ratio) | Prevents column overloading from the main API peak, ensuring better peak shape for trace impurities. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity and reproducibility. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 2 min | Allows for sharp initial peaks and separation of highly volatile impurities like residual solvents. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate effectively separates compounds across a range of boiling points. |
| Final Temp | 280 °C, hold for 5 min | Ensures that all less volatile by-products are eluted from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| MS Ion Source | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation. |
| MS Quadrupole | 150 °C | Standard temperature for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan | |
| Mass Range | 35 - 450 amu | Covers the expected mass range of the parent compound and potential impurities. |
Section 4: Experimental Protocol
The following workflow outlines the key steps from sample preparation to data acquisition.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane to achieve a final concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard, using the same concentration.
-
System Suitability Test (SST): Before analyzing any samples, inject a solvent blank (dichloromethane) to ensure the system is clean. Following this, inject the reference standard solution. The SST ensures that the chromatographic system is performing adequately. Key parameters to check include peak shape (tailing factor), retention time stability, and signal-to-noise ratio.
-
Sequence Run: Set up an analytical sequence in the instrument software. A typical sequence would be: Blank -> Standard -> Sample 1 -> Sample 2 -> ... -> Standard (for bracketing).
-
Data Acquisition: Initiate the sequence. The instrument will automatically inject the samples and acquire the data according to the parameters specified in Section 3.
Section 5: Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the developed method is suitable for its intended purpose, it must be validated.[8][12] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of impurities.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Impurity peaks are well-resolved from the main API peak (Resolution > 1.5). Peak purity analysis via MS should confirm no co-eluting species. |
| Linearity | To demonstrate a proportional relationship between the concentration of an impurity and the analytical signal. | Correlation coefficient (r²) ≥ 0.99 for each impurity over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. | From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 15% for impurity analysis at the specification limit. |
| Intermediate Precision | Precision within the same laboratory, but on different days, with different analysts, or on different equipment. | RSD ≤ 20% for impurity analysis at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. RSD at this concentration should be ≤ 20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in resolution or quantification when parameters like flow rate (±5%) or oven ramp rate (±10%) are varied. |
Section 6: Data Analysis and Interpretation
Once the data is acquired, a systematic analysis is required to identify and quantify the impurities.
-
Peak Identification:
-
Examine the Total Ion Chromatogram (TIC) for all peaks besides the main component and the solvent.
-
For each impurity peak, extract the corresponding mass spectrum.
-
Compare the acquired mass spectrum against a commercial spectral library (e.g., NIST, Wiley). A high match factor suggests a probable identity.
-
If no library match is found, the fragmentation pattern must be interpreted based on known chemical principles to propose a structure. This is particularly important for novel impurities.
-
-
Quantification:
-
For routine analysis where impurity standards are not available, quantification is typically performed using area percent normalization.
-
Formula: % Impurity = (Individual Impurity Peak Area / Total Peak Area of All Components) x 100
-
This approach assumes that the response factor of the impurities is similar to that of the main API. While common, this is an estimation. For higher accuracy, especially for known and specified impurities, a reference standard for that impurity should be used to create a calibration curve.
-
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the impurity profiling of this compound using GC-MS. By integrating a systematic experimental workflow with a comprehensive validation strategy based on ICH guidelines, this method ensures the generation of reliable and accurate data. The combination of high-resolution gas chromatography for separation and mass spectrometry for definitive identification makes this technique indispensable for ensuring the quality, safety, and regulatory compliance of pharmaceutical substances.
References
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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Agilent Technologies. Gas chromatography mass spectrometry basic principles. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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ResearchGate. (2025). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PDA Journal of Pharmaceutical Science and Technology. (1981). The Application of Gas Chromatography/Mass Spectrometry to the Analysis of Pharmaceutical Packaging Materials. [Link]
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American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. (2025). Principle and Working of Gas Chromatography | GC Principle Explained. [Link]
-
Taylor & Francis Online. (2010). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]
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Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
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European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]
-
Chemsrc. 2-methyl-1-thiophen-2-yl-propan-1-one. [Link]
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Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
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JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]
-
ResearchGate. (2010). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. [Link]
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- 12. fda.gov [fda.gov]
Application Notes and Protocols for the Derivatization of 2-Methyl-1-(thiophen-2-yl)propan-1-one for Biological Assays
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the development of novel therapeutic agents.[3] The compound 2-Methyl-1-(thiophen-2-yl)propan-1-one serves as an excellent starting material for chemical elaboration, possessing a reactive ketone group ripe for derivatization.[4] Preliminary studies have suggested that this core structure may exhibit antimicrobial and anticancer properties, making its derivatives promising candidates for further investigation.[4]
This guide provides a comprehensive framework for the derivatization of this compound into two key classes of compounds with established biological relevance: chalcones and hydrazones. We will delve into the underlying chemical principles of these transformations and provide detailed, field-proven protocols for their synthesis and subsequent evaluation in common biological assays. The methodologies are designed to be robust and self-validating, empowering researchers to confidently synthesize and screen novel compounds for potential therapeutic applications.
Part 1: Synthetic Derivatization Strategies
The carbonyl group of this compound is the primary site for derivatization. By targeting this functional group, we can append a diverse array of chemical moieties, thereby modulating the molecule's physicochemical properties and biological activity. Here, we focus on two well-established and versatile synthetic routes.
Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation
Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][5] Chalcones are a class of open-chain flavonoids that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6] The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic chalcone backbone.
dot
Caption: Synthetic workflow for the derivatization of the parent compound.
Protocol 1: Synthesis of (2E)-1-(Thiophen-2-yl)-3-phenyl-2-methylprop-2-en-1-one
Materials:
-
This compound
-
Benzaldehyde (or other substituted aromatic aldehydes)
-
Ethanol (absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Crushed Ice
-
Hydrochloric Acid (HCl), concentrated
-
Whatman filter paper
Procedure:
-
Reaction Setup: In a suitable flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the selected aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of KOH (e.g., 40%) or NaOH to the mixture. The base acts as a catalyst to facilitate the deprotonation of the α-carbon of the ketone.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 6-8 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).[7] The formation of the chalcone will be indicated by the appearance of a new, typically less polar, spot.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice.[4] Acidify the mixture with concentrated HCl to neutralize the base and precipitate the crude chalcone.
-
Purification: Filter the resulting solid precipitate using Whatman filter paper and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone derivative.[4][8]
Synthesis of Thiophene-Based Hydrazones
Rationale: Hydrazones are formed by the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[9] This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. Hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[10]
Protocol 2: Synthesis of this compound Hydrazone
Materials:
-
This compound
-
Hydrazine hydrate (or other substituted hydrazines)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.[11]
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.[11] Monitor the reaction progress by TLC until the starting ketone spot disappears.
-
Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue is the crude hydrazone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.[12][13]
Part 2: Protocols for Biological Evaluation
Once the derivatives are synthesized and purified, the next crucial step is to evaluate their biological activity. Based on the known potential of thiophene-containing compounds, we will focus on two primary assays: an anticancer cytotoxicity assay and an antimicrobial susceptibility assay.
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]
dot
Caption: Workflow for the MTT cell viability assay.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank (medium only).[15]
-
Incubation: Incubate the plate for 24-72 hours at 37°C.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The half-maximal inhibitory concentration (IC50) value can then be determined by plotting cell viability against compound concentration.
| Derivative | Target Cell Line | Hypothetical IC50 (µM) |
| Chalcone Derivative 1 | MCF-7 (Breast Cancer) | 15.2 |
| Chalcone Derivative 2 | HCT-116 (Colon Cancer) | 9.8 |
| Hydrazone Derivative 1 | MCF-7 (Breast Cancer) | 22.5 |
| Hydrazone Derivative 2 | HCT-116 (Colon Cancer) | 18.1 |
Antimicrobial Activity: Broth Microdilution Assay
Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[6] This method involves challenging a standardized inoculum of the test microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate.[6]
Protocol 4: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Synthesized thiophene derivatives (dissolved in a suitable solvent)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized thiophene derivatives in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range.
-
Inoculation: Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well containing the compound dilutions.[6]
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[6]
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains clear).[6] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[6]
| Derivative | Bacterial Strain | Hypothetical MIC (µg/mL) |
| Chalcone Derivative 1 | S. aureus (Gram-positive) | 16 |
| Chalcone Derivative 2 | E. coli (Gram-negative) | 32 |
| Hydrazone Derivative 1 | S. aureus (Gram-positive) | 8 |
| Hydrazone Derivative 2 | E. coli (Gram-negative) | 64 |
Conclusion and Future Perspectives
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols for generating chalcone and hydrazone derivatives, as outlined in this guide, are robust and adaptable, allowing for the creation of a diverse chemical library. The subsequent biological evaluation using standard assays such as the MTT and broth microdilution methods provides a clear and quantitative measure of their potential anticancer and antimicrobial activities. By systematically exploring the structure-activity relationships of these novel thiophene derivatives, researchers can identify lead compounds for further optimization and preclinical development, ultimately contributing to the advancement of new therapies for a range of diseases.
References
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Wikipedia. Hydrazone. Retrieved from [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Jetir.org. SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Retrieved from [Link]
-
Wikipedia. Claisen–Schmidt condensation. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2023, March 2). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]
-
Taylor & Francis Online. (2022, September 23). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Retrieved from [Link]
-
KARJ. (2017). Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. Retrieved from [Link]
-
ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]
-
MDPI. (2020, February 20). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Retrieved from [Link]
-
AWS. Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. Retrieved from [Link]
-
NIH. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. Hydrazone synthesis. Retrieved from [Link]
-
NIH. (2020, October 29). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Arkat USA. Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. Retrieved from [Link]
-
DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
-
MDPI. (2012, March 27). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved from [Link]
-
SCIRP. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Retrieved from [Link]
-
NIH. (2021, March 23). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Retrieved from [Link]
-
MDPI. (2022, December 29). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]
-
RSC Publishing. (2021, October 11). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]
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Scale-up synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
An Application Note for the Scale-Up Synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Authored by: A Senior Application Scientist
Introduction: The Significance of a Versatile Thiophene Ketone
This compound, a ketone derivative of the heterocyclic compound thiophene, is a valuable intermediate in the realms of pharmaceutical and materials science research.[1][][3] Its molecular structure, featuring a thiophene ring coupled with an isobutyryl group, provides a scaffold for the synthesis of more complex molecules with potential biological activity and unique electronic properties.[1] Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it a compound of interest for drug discovery programs.[1] Furthermore, the thiophene moiety is a well-established component in the design of organic electronic materials.[1]
This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on the robust and industrially viable Friedel-Crafts acylation of thiophene. The methodologies described herein are designed to be clear, reproducible, and scalable for researchers in both academic and industrial settings.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target compound is crucial for its synthesis, purification, and handling.
| Property | Value |
| CAS Number | 36448-60-9[4][5] |
| Molecular Formula | C₈H₁₀OS[1] |
| Molecular Weight | 154.23 g/mol [1] |
| Boiling Point | 238 °C[6] |
| Density | 1.072 g/cm³[6] |
| Flash Point | 97.7 °C[6] |
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring.[1][7]
Rationale for Method Selection
The Friedel-Crafts acylation is a well-established and versatile method for the C-acylation of aromatic and heteroaromatic compounds.[8] For the synthesis of this compound, the reaction proceeds with high regioselectivity, favoring substitution at the 2-position of the thiophene ring.[9] This selectivity is attributed to the greater stabilization of the cationic intermediate formed during the electrophilic attack at this position, which can be rationalized by the ability to draw more resonance structures.[9]
Choice of Reagents and Catalyst
-
Thiophene: The starting heteroaromatic compound.
-
Isobutyryl Chloride: The acylating agent, which provides the 2-methylpropan-1-one moiety. Isobutyric anhydride can also be used.
-
Lewis Acid Catalyst: While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can lead to side reactions with sensitive substrates like thiophene.[8][10] For a more controlled and scalable process, milder Lewis acids or solid acid catalysts are preferable. In this protocol, we will utilize zinc chloride (ZnCl₂), which has been shown to be an effective catalyst for the acylation of thiophenes in smaller, catalytic amounts, minimizing undesirable side reactions.[10] Alternatively, solid acid catalysts like Hβ zeolite can be employed for a more environmentally friendly and easily separable catalytic system.[11]
Experimental Workflow
The following diagram illustrates the key stages in the scale-up synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities should be made for different scales.
Materials and Equipment
-
Thiophene (84.14 g, 1.0 mol)
-
Isobutyryl chloride (106.55 g, 1.0 mol)
-
Anhydrous zinc chloride (13.63 g, 0.1 mol)
-
Dichloromethane (CH₂Cl₂, 1 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reactor Setup and Inert Atmosphere: Assemble the jacketed glass reactor and ensure it is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to maintain an anhydrous atmosphere.
-
Charging the Reactor: Charge the reactor with anhydrous zinc chloride (13.63 g, 0.1 mol) and dichloromethane (500 mL). Stir the suspension. Add thiophene (84.14 g, 1.0 mol) to the reactor.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Addition of Acylating Agent: Dissolve isobutyryl chloride (106.55 g, 1.0 mol) in dichloromethane (500 mL) and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. The formation of hydrogen chloride gas will be observed; ensure proper scrubbing of the off-gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing 1 kg of crushed ice and 500 mL of water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 300 mL) to neutralize any remaining acid, followed by brine (300 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
Process Optimization and Troubleshooting
-
Catalyst Loading: The catalytic amount of zinc chloride is crucial. While 0.1 equivalents are suggested, optimization may be required depending on the purity of the reagents.
-
Temperature Control: Maintaining a low temperature during the addition of isobutyryl chloride is critical to prevent side reactions and polymerization of thiophene.
-
Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Alternative Catalysts: For a more "green" and reusable option, solid acid catalysts such as Hβ zeolite can be explored.[11] The reaction conditions, particularly temperature and time, may need to be adjusted.
-
Purification: If vacuum distillation is not sufficient, column chromatography on silica gel can be employed for further purification, although this may be less practical for very large scales.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and volatile chemicals.
-
Reagent Handling:
-
Thiophene: Is flammable and harmful if swallowed.[12]
-
Isobutyryl Chloride: Is corrosive and reacts violently with water.
-
Dichloromethane: Is a suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]
Conclusion
The Friedel-Crafts acylation of thiophene with isobutyryl chloride using a catalytic amount of zinc chloride provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and moisture, is essential for achieving high yields and purity. This application note serves as a comprehensive guide for researchers and drug development professionals to produce this valuable chemical intermediate.
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Application Notes: Leveraging 2-Methyl-1-(thiophen-2-yl)propan-1-one for the Synthesis of Potent Anti-inflammatory Agents
Introduction
The thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Among these, thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) have proven to be highly effective in managing pain and inflammation.[3][4] A key starting material in the synthesis of these important therapeutic agents is 2-Methyl-1-(thiophen-2-yl)propan-1-one. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile ketone in the synthesis of the potent anti-inflammatory agent, Tiaprofenic Acid. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Strategic Importance of this compound
This compound, also known as 2-propionylthiophene, serves as a critical building block for the synthesis of profen-class NSAIDs. Its structure provides a reactive handle for the introduction of the carboxylic acid moiety characteristic of this class of drugs, while the thiophene ring imparts favorable pharmacokinetic and pharmacodynamic properties. The synthesis of Tiaprofenic Acid from this starting material involves a multi-step pathway that is both efficient and scalable, making it a valuable process for drug discovery and development.[5][6]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for Tiaprofenic Acid, and NSAIDs in general, is the inhibition of cyclooxygenase (COX) enzymes.[7][8] These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[7] By blocking the active site of COX enzymes, Tiaprofenic Acid prevents the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8]
Caption: Inhibition of the COX pathway by Tiaprofenic Acid.
Synthetic Workflow for Tiaprofenic Acid
The synthesis of Tiaprofenic Acid from this compound is a well-established multi-step process. The overall workflow is depicted below.
Caption: Synthetic workflow for Tiaprofenic Acid.
Detailed Experimental Protocols
PART 1: α-Bromination of this compound
Objective: To introduce a bromine atom at the alpha position of the ketone, creating a key intermediate for subsequent rearrangement.
Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 14.0 g (0.1 mol) of this compound in 60 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Catalyst Addition: Add 1.4 g (0.01 mol) of anhydrous aluminum trichloride to the cooled solution.
-
Bromine Addition: Slowly add 8.0 g (0.1 mol) of bromine dropwise from the dropping funnel. An initial small addition should be made, and upon decolorization, the remainder of the bromine can be added more rapidly. The generated hydrogen bromide gas should be neutralized using a 10% sodium hydroxide trap.[5]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Separate the organic layer, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α-bromo-2-propionylthiophene. The product can be further purified by vacuum distillation.
PART 2: Ketal Protection of α-Bromo-2-propionylthiophene
Objective: To protect the reactive ketone group as a stable ketal, preventing side reactions during the subsequent rearrangement step.
Protocol:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine 44.0 g (0.2 mol) of α-bromo-2-propionylthiophene, 240 mL of toluene, and 4.4 g of p-toluenesulfonic acid.[5]
-
Reagent Addition: Add 2 equivalents of ethylene glycol to the mixture.
-
Azeotropic Distillation: Heat the reaction mixture to reflux (approximately 140°C) and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing for 12 hours or until no more water is collected.[5]
-
Cooling and Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 3 x 40 mL of saturated sodium bicarbonate solution and then with 3 x 40 mL of saturated brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude α-bromo-2-propionylthiophene ketal as a light yellow oil.
PART 3: Rearrangement to α-Methyl-2-thiopheneacetic acid
Objective: To rearrange the carbon skeleton to form the propionic acid side chain, a key structural feature of profen NSAIDs.
Protocol:
-
Reaction Setup: This step involves a rearrangement reaction catalyzed by cuprous oxide. The specific conditions for this step can vary and should be optimized based on laboratory capabilities. A general procedure involves heating the α-bromo-2-propionylthiophene ketal with a catalytic amount of cuprous oxide in a suitable high-boiling solvent.[6]
-
Reaction Monitoring: The progress of the rearrangement should be monitored by TLC or GC-MS.
-
Work-up and Hydrolysis: Upon completion of the rearrangement, the ketal protecting group is removed by acid-catalyzed hydrolysis to yield α-methyl-2-thiopheneacetic acid.
PART 4: Friedel-Crafts Acylation, Hydrolysis, and Acidification to Tiaprofenic Acid
Objective: To introduce the benzoyl group onto the thiophene ring and then deprotect the carboxylic acid to yield the final product.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, under an inert atmosphere, dissolve the α-methyl-2-thiopheneacetic acid intermediate in a suitable solvent (e.g., nitrobenzene or dichloromethane).
-
Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride or tin tetrachloride.[9]
-
Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC.
-
Hydrolysis and Acidification: The reaction mixture is then subjected to hydrolysis to cleave any ester intermediates, followed by acidification to precipitate the final product, Tiaprofenic Acid.[6]
-
Purification: The crude Tiaprofenic Acid can be purified by recrystallization from a suitable solvent system to yield a high-purity product.
Biological Activity Data
The anti-inflammatory activity of Tiaprofenic Acid is attributed to its inhibition of COX enzymes. The following table summarizes its inhibitory potency.
| Compound | Target | IC50 Value | Reference |
| Tiaprofenic Acid | COX-1 / COX-2 | Varies by assay | [7][8] |
Note: Specific IC50 values for Tiaprofenic Acid can vary depending on the assay conditions and the source of the enzymes. It is generally considered a non-selective COX inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent anti-inflammatory agents, exemplified by the synthesis of Tiaprofenic Acid. The detailed protocols provided in this application note offer a robust framework for researchers to synthesize this important NSAID and to explore the synthesis of other novel thiophene-based anti-inflammatory compounds. The understanding of the synthetic pathway and the mechanism of action of the final product is crucial for the rational design and development of new and improved therapeutic agents.
References
-
Patsnap Synapse. (2024, June 15). What is Tiaprofenic Acid used for? Retrieved from [Link]
-
PubChem. (n.d.). Tiaprofenic acid. Retrieved from [Link]
- Todd, P. A., & Sorkin, E. M. (1988). Tiaprofenic acid.
- Vives, P., et al. (1983). Tiaprofenic Acid: A Brief Review of Its Analgesic and Anti-Inflammatory Action and a Double-Blind, Controlled Study in Osteoarthritis of the Knee Compared with Diclofenac Sodium. Current Medical Research and Opinion, 8(7), 471-479.
-
Minicule. (n.d.). Tiaprofenic Acid: Uses, Interactions, and Clinical Data. Retrieved from [Link]
-
UKCPA. (n.d.). Tiaprofenic acid. Handbook of Perioperative Medicines. Retrieved from [Link]
-
Wikipedia. (n.d.). Tiaprofenic acid. Retrieved from [Link]
- Southeast University. (2012). Preparation method of tiaprofenic acid. CN102659754A.
- Southeast University. (2012). Preparation method of tiaprofenic acid.
- Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
- Yakhak Hoeji. (1989). Synthesis of Tiaprofenic Acid.
- ResearchGate. (2013).
- Google Patents. (n.d.). One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. CN104230875A.
- Taylor & Francis. (n.d.). Tiaprofenic acid – Knowledge and References.
- Smirnov, V., & Lipkin, A. E. (1973). Bromination of 2-acetylthiophene and its derivatives. Chemistry of Heterocyclic Compounds, 9(2), 170-172.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a.
- YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial.
- BenchChem. (n.d.).
- National Institutes of Health. (2022, February 1).
- Google Patents. (n.d.). Preparation method of 2-bromothiophene. CN111763194A.
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- Trade Science Inc. (2014).
-
National Institutes of Health. (n.d.). Copper-catalyzed[7][10]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow.
- Google Patents. (n.d.).
- Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e90222.
- ResearchGate. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- Chemistry LibreTexts. (2024, March 17). 22.
- Master Organic Chemistry. (n.d.).
- National Institutes of Health. (2016, February 11). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes.
- PubMed. (n.d.). Acid-catalyzed Rearrangement of Fused Alkylideneoxetanols.
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Application Note: A Protocol for Real-Time Monitoring of the Reaction Kinetics of 2-Methyl-1-(thiophen-2-yl)propan-1-one Formation
Abstract
This application note provides a detailed protocol for monitoring the reaction kinetics of the formation of 2-Methyl-1-(thiophen-2-yl)propan-1-one, a key intermediate in pharmaceutical and materials science applications.[1] The synthesis, typically achieved through a Friedel-Crafts acylation of thiophene, necessitates precise control and understanding of the reaction kinetics to optimize yield, minimize by-products, and ensure process safety and scalability.[1][2][3] This document outlines three robust analytical methodologies—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for real-time or quasi-real-time monitoring of this reaction. The protocols are designed for researchers, scientists, and drug development professionals to establish a self-validating system for kinetic analysis.
Introduction: The Significance of Kinetic Monitoring
The formation of this compound via the Friedel-Crafts acylation of thiophene with 2-methylpropanoyl chloride is a classic electrophilic aromatic substitution. The reaction rate is influenced by several factors, including temperature, catalyst concentration (typically a Lewis acid like AlCl₃), and reactant concentrations.[2][4][5] A thorough understanding of the reaction kinetics provides invaluable insights into the reaction mechanism, allowing for the determination of the rate law, activation energy, and the influence of various parameters on the reaction rate.[6][7][8] This knowledge is critical for process optimization, ensuring consistent product quality and enabling a smooth transition from laboratory-scale synthesis to industrial production.
This guide details protocols for three common and powerful analytical techniques for reaction monitoring. The choice of method will depend on the available instrumentation, the specific reaction conditions, and the desired level of detail in the kinetic data.
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation of reactants, products, and potential by-products, providing accurate quantification of each species over time.[9][10][11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A straightforward and often continuous method that monitors the change in absorbance of the reaction mixture as the conjugated system of the product is formed.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides real-time, in-situ structural information and quantification of all proton-bearing species in the reaction mixture without the need for sampling and quenching.[15][16][17][18][19]
Reaction Overview: Friedel-Crafts Acylation of Thiophene
The formation of this compound proceeds via the electrophilic acylation of thiophene. The overall reaction is depicted below:
Figure 1: General reaction scheme for the Friedel-Crafts acylation of thiophene.
The reaction mechanism involves the formation of a highly reactive acylium ion intermediate, which then attacks the electron-rich thiophene ring, preferentially at the 2-position.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Thiophene | Reagent Grade, ≥99% | Sigma-Aldrich | |
| 2-Methylpropanoyl chloride | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Aluminum chloride (anhydrous) | Reagent Grade, ≥99% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for the reaction. |
| Methanol | HPLC Grade | Fisher Scientific | For quenching reaction aliquots (HPLC). |
| Acetonitrile | HPLC Grade | Fisher Scientific | Mobile phase component for HPLC. |
| Water | Deionized, 18.2 MΩ·cm | Millipore | Mobile phase component for HPLC. |
| This compound | Analytical Standard | BOC Sciences[20][] | For calibration curves. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Laboratories | For NMR analysis. |
Experimental Protocols
General Reaction Setup
The following is a representative procedure for the synthesis. The exact concentrations and temperature should be varied to study their effect on the reaction kinetics.
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet is assembled. The glassware must be oven-dried and assembled under a positive pressure of nitrogen to exclude moisture.
-
Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the careful addition of anhydrous aluminum chloride under a nitrogen blanket. The suspension is stirred to ensure it is well-dispersed.
-
Reactant Addition: Thiophene is dissolved in anhydrous DCM and added to the catalyst suspension. The mixture is allowed to equilibrate to the desired reaction temperature (e.g., 0 °C in an ice bath).
-
Reaction Initiation: 2-Methylpropanoyl chloride, dissolved in anhydrous DCM, is added dropwise to the stirred reaction mixture. This point is considered time zero (t=0) for the kinetic study.
Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol involves taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples by HPLC.
Experimental Workflow:
Figure 2: HPLC workflow for kinetic monitoring.
Step-by-Step Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of thiophene and this compound of known concentrations in methanol. Analyze these standards using the HPLC method described below to generate calibration curves.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a pre-chilled syringe.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of cold methanol (e.g., 900 µL). The methanol will react with any remaining acyl chloride and the Lewis acid catalyst complex.
-
Sample Preparation: Further dilute the quenched sample with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Analyze the prepared samples using the following HPLC conditions.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[9][10] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)[10][11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at 254 nm and 280 nm |
-
Data Analysis: Integrate the peak areas for thiophene and this compound in each chromatogram. Use the calibration curves to determine the concentration of each species at each time point. Plot the concentration of the product as a function of time to determine the initial reaction rate.
Protocol 2: Monitoring by UV-Vis Spectroscopy
This method is suitable for continuous monitoring if a fiber-optic probe can be immersed in the reaction mixture. Alternatively, aliquots can be taken and quickly analyzed.
Step-by-Step Protocol:
-
Spectrum Acquisition: Determine the UV-Vis absorption spectra of the starting materials (thiophene, 2-methylpropanoyl chloride) and the product (this compound) in the reaction solvent (DCM). Identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance. Ketones typically show a maximum absorbance around 280 nm.[14]
-
In-situ Monitoring (with fiber-optic probe):
-
Insert a clean, dry fiber-optic probe into the reaction vessel.
-
Record a blank spectrum of the reaction mixture before the addition of 2-methylpropanoyl chloride.
-
Initiate the reaction and continuously record the absorbance at the chosen wavelength over time.
-
-
Aliquot Monitoring:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quickly transfer the aliquot to a quartz cuvette and measure the absorbance at the selected wavelength.
-
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert Law (A = εbc), where the molar absorptivity (ε) of the product at the chosen wavelength has been predetermined from a standard solution. Plot the concentration of the product versus time.
Protocol 3: Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time NMR spectroscopy allows for non-invasive, continuous monitoring of the reaction directly in the NMR tube.[15][16][17][18][19]
Experimental Workflow:
Figure 3: NMR workflow for kinetic monitoring.
Step-by-Step Protocol:
-
Sample Preparation:
-
In a glovebox, add a small amount of anhydrous AlCl₃ to a clean, dry NMR tube.
-
Add a solution of thiophene in deuterated chloroform (CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane or another inert compound with a distinct singlet).
-
Cap the NMR tube and acquire an initial spectrum (t < 0).
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube from the spectrometer and, using a syringe, inject a solution of 2-methylpropanoyl chloride in CDCl₃.
-
Quickly shake the tube and re-insert it into the spectrometer. This is t=0.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Process the series of spectra (phasing, baseline correction).
-
Identify characteristic, well-resolved peaks for the reactant (e.g., thiophene protons) and the product (e.g., the methyl protons of the isobutyryl group).
-
Integrate the chosen peaks for the reactant and product relative to the integral of the internal standard in each spectrum.
-
The relative integrals are directly proportional to the molar concentrations.[17]
-
Plot the concentration of the product (or the disappearance of the reactant) as a function of time.
-
Data Analysis and Interpretation
The data obtained from any of the above methods (concentration vs. time) can be used to determine the reaction kinetics.
-
Initial Rate Method: Plot the concentration of the product versus time. The initial rate of the reaction is the slope of the tangent to the curve at t=0. By varying the initial concentrations of the reactants and catalyst and measuring the initial rate for each experiment, the rate law for the reaction can be determined.
Rate = k[Thiophene]ᵃ[2-Methylpropanoyl chloride]ᵇ[AlCl₃]ᶜ
-
Integral Method: If the reaction follows a simple rate law (e.g., first or second order), the integrated form of the rate law can be used to plot the data and determine the rate constant (k) from the slope of the resulting straight line.
Trustworthiness and Self-Validation
To ensure the reliability of the kinetic data, the following practices are recommended:
-
Reproducibility: Repeat each kinetic run at least three times to ensure the results are reproducible.
-
Mass Balance: In HPLC analysis, the sum of the concentrations of the reactant and product should remain constant throughout the reaction (accounting for any by-products).
-
Method Validation: For the HPLC method, validate for linearity, accuracy, and precision.[22]
-
Internal Standard: The use of an internal standard in NMR and, if necessary, HPLC, corrects for variations in sample volume and instrument response.
Conclusion
This application note provides detailed and adaptable protocols for monitoring the reaction kinetics of this compound formation. By employing HPLC, UV-Vis, or NMR spectroscopy, researchers can gain a comprehensive understanding of the reaction dynamics, leading to optimized and scalable synthetic processes. The choice of method should be guided by the specific research goals and available resources.
References
-
RSC Publishing. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Available at: [Link]
-
Nature. (2020). Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer. Nature Communications. Available at: [Link]
-
Magritek. Reaction Monitoring. Available at: [Link]
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules. Available at: [Link]
-
ACS Publications. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available at: [Link]
-
SIELC Technologies. (2018, May 16). Thiophene. Available at: [Link]
-
ResearchGate. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available at: [Link]
-
National Institutes of Health. (2021). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Available at: [Link]
-
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available at: [Link]
-
ACS Publications. Acylation Studies in the Thiophene and Furan Series. II. Zinc Chloride Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2021). Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. Available at: [Link]
-
National Institutes of Health. (2020). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem. Available at: [Link]
-
Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Available at: [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
-
Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Available at: [Link]
-
ResearchGate. (2024, April 12). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. Available at: [Link]
-
ResearchGate. (2014). The near-UV absorption cross sections for several ketones. Available at: [Link]
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- 1. Buy this compound | 36448-60-9 [smolecule.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols for the Purification of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Introduction
2-Methyl-1-(thiophen-2-yl)propan-1-one, a substituted thiophene ketone, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The thiophene moiety imparts unique electronic properties and potential biological activities, making this compound and its derivatives subjects of interest in medicinal chemistry and material science.[1] Achieving high purity of this ketone is paramount for obtaining reliable and reproducible results in downstream applications, as even minor impurities can significantly impact reaction outcomes and biological assays.
This comprehensive guide provides detailed protocols and technical insights for the purification of this compound. We will delve into the principal purification techniques: vacuum distillation, flash column chromatography, and low-temperature recrystallization. The rationale behind the selection of each method and the critical parameters for successful execution will be discussed, empowering researchers to obtain this valuable compound in high purity.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized via the Friedel-Crafts acylation of thiophene with isobutyryl chloride or isobutyric anhydride.[1] This synthetic route can introduce several types of impurities:
-
Unreacted Starting Materials: Residual thiophene and the acylating agent are common contaminants.
-
Isomeric Byproducts: Although the 2-position of thiophene is preferentially acylated, small amounts of the 3-acyl isomer may form.
-
Polysubstituted Products: Di-acylation of the thiophene ring can occur, though it is generally less favored due to the deactivating effect of the first acyl group.
-
Reaction Byproducts and Catalyst Residues: The reaction may produce acidic byproducts, and residues from the Lewis acid catalyst (e.g., aluminum chloride) may also be present.
The choice of purification strategy will depend on the specific impurity profile of the crude material and the desired final purity.
Physicochemical Properties
A grasp of the physical properties of this compound is essential for designing effective purification protocols.
| Property | Value | Source |
| CAS Number | 36448-60-9 | [2] |
| Molecular Formula | C₈H₁₀OS | [2] |
| Molecular Weight | 154.23 g/mol | [2] |
| Boiling Point | 238 °C (at 760 mmHg) | [3] |
| Density | ~1.072 g/cm³ | [3] |
The high boiling point of this compound necessitates the use of vacuum distillation to prevent thermal decomposition.
Purification Techniques
Vacuum Distillation
Vacuum distillation is a highly effective method for the large-scale purification of this compound, particularly for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.[1] By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of decomposition at elevated temperatures.[1][4]
Principle: Separation is based on the differences in the boiling points of the components in the mixture at a reduced pressure.
Experimental Protocol:
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Short-path distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle
Procedure:
-
Preparation: Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Applying Vacuum: Begin stirring and gradually apply vacuum to the system. A stable pressure should be achieved before heating.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions, which may contain unreacted thiophene or other volatile impurities, in a separate receiving flask.
-
As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure compound.
-
-
Completion: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
dot
Caption: Vacuum Distillation Workflow.
Flash Column Chromatography
For high-purity requirements and the removal of closely related isomers, flash column chromatography is the method of choice.[1][5] This technique offers excellent separation based on the differential adsorption of the compounds onto a stationary phase.
Principle: Separation is achieved by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), driven by positive pressure. Compounds with a higher affinity for the stationary phase move more slowly than those with a lower affinity.[6]
Experimental Protocol:
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Solvent System Selection (TLC):
-
Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC).
-
Spot the crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[7][8]
-
The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound, ensuring good separation from impurities.[5]
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure.
-
Collect the eluent in fractions.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to facilitate the elution of the product.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
dot
Caption: Flash Column Chromatography Workflow.
Low-Temperature Recrystallization
Recrystallization can be an excellent final "polishing" step to achieve very high purity, especially if the compound is a solid at or near room temperature.[1] Since the structurally similar 2-acetylthiophene has a melting point of 10-11°C, low-temperature recrystallization is a plausible technique for this compound.[4]
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble at a higher temperature and sparingly soluble at a lower temperature.
Experimental Protocol:
Procedure:
-
Solvent Screening:
-
Test the solubility of a small amount of the purified ketone in various solvents (e.g., hexane, ethanol, isopropanol, or mixtures) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the ketone in the minimum amount of the chosen hot solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath or a freezer to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
dot
Caption: Low-Temperature Recrystallization Workflow.
Safety Precautions
When handling this compound and the solvents used in its purification, it is crucial to adhere to standard laboratory safety practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling Solvents: Organic solvents are often flammable and volatile. Avoid open flames and ensure proper grounding of equipment.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.[9]
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of this important synthetic intermediate. The choice of purification technique—vacuum distillation, flash column chromatography, or low-temperature recrystallization—should be guided by the scale of the synthesis, the nature of the impurities, and the desired final purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and effectively purify this compound to a high degree, enabling its successful application in further research and development.
References
- Hartough, H. D., & Kosak, A. I. (1948). Physical Properties of 2-Acetylthiophene. Journal of the American Chemical Society, 70(2), 867-867.
-
Chemsrc. (n.d.). 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]
- Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years).
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
- Google Patents. (n.d.). US20070149787A1 - Process for producing 2-acylthiophene compound.
-
Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Reddit. (n.d.). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Google Patents. (n.d.). CN106892895A - A kind of preparation method of 2 acetyl thiophene.
-
Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents. Retrieved from [Link]
-
RSC Publishing. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Aroon Chande. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]
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- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
In Vitro Assays to Determine the Biological Activity of 2-Methyl-1-(thiophen-2-yl)propan-1-one
An Application Guide for Researchers
Introduction: The Scientific Rationale
2-Methyl-1-(thiophen-2-yl)propan-1-one is a synthetic organic compound featuring a thiophene ring, a structural motif considered a "privileged scaffold" in medicinal chemistry.[1] Thiophene and its derivatives are present in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The unique electronic properties of the sulfur-containing aromatic ring allow for diverse molecular interactions, making it a compelling candidate for drug discovery programs.[2]
Preliminary studies and the activities of structurally similar compounds suggest that this compound may interact with various biological targets.[2] Its structural relationship to compounds like methiopropamine (MPA), where a thiophene ring replaces a benzene ring, points towards potential interactions with enzymes and receptors in the central nervous system, although its distinct ketone structure differentiates its expected activity.[6][7]
This guide provides a detailed framework of robust in vitro assays to systematically profile the biological activity of this compound. The protocols are designed for researchers in academic and industrial settings, offering step-by-step methodologies to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Preliminary Screening Workflow
A tiered approach is recommended to efficiently screen the compound's activities. This workflow prioritizes broad, cost-effective assays to identify potential "hits" before proceeding to more complex, mechanism-of-action studies.
Caption: Tiered screening workflow for this compound.
Cytotoxicity and Antiproliferative Activity
A primary step in evaluating any novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anticancer agents and for establishing safe concentration ranges for other biological assays.[8]
Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells. A decrease in signal indicates cell death or a reduction in proliferation.
Protocol: MTT Assay for IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth or viability.
Materials:
-
Human cancer cell line (e.g., HepG2 for liver, PC-3 for prostate) and a non-cancerous cell line (e.g., WI-38 or primary hepatocytes) for selectivity assessment.[9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1.2–1.8 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the thiophene compound in growth medium from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated control" (medium with 0.5% DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Data Presentation and Interpretation
Summarize the IC₅₀ values in a table to compare the compound's potency against different cell lines.
| Cell Line | Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)¹ |
| HepG2 | Human Liver Cancer | Value | Reference Value | Value |
| PC-3 | Human Prostate Cancer | Value | Reference Value | Value |
| WI-38 | Human Normal Lung Fibroblast | Value | Reference Value | N/A |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2) indicates promising cancer-selective cytotoxicity.
Antimicrobial Activity
Given that many thiophene-containing compounds exhibit antimicrobial properties, it is essential to screen this compound against a panel of pathogenic bacteria and fungi.[2][11]
Principle: Broth Microdilution for MIC
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12][13] The assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the compound in a liquid broth medium within a 96-well plate.[1]
Protocol: Broth Microdilution Assay
Objective: To determine the MIC of the compound against Gram-positive bacteria, Gram-negative bacteria, and yeast.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).[14]
-
Fungal strain (e.g., Candida albicans ATCC 1023).[14]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
Sterile 96-well U-bottom plates.
-
Standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi).
-
0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24h old), prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[14] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A separate row with a standard antibiotic instead of the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by reading absorbance at 600 nm.
Data Presentation
| Microorganism | Strain | Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| S. aureus | ATCC 25923 | Value | Value (Ampicillin) |
| E. coli | ATCC 25922 | Value | Value (Ampicillin) |
| C. albicans | ATCC 1023 | Value | Value (Fluconazole) |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and thiophene derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[4][15][16] A simple, preliminary in vitro assay is the inhibition of albumin denaturation.
Principle: Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. The ability of a compound to prevent this denaturation is analogous to the action of non-steroidal anti-inflammatory drugs (NSAIDs) and serves as an indicator of potential anti-inflammatory activity.[17][18]
Protocol: Albumin Denaturation Assay
Objective: To evaluate the in vitro anti-inflammatory potential of the compound by measuring its ability to inhibit protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA), 1% w/v solution in Tris buffer (0.05 M, pH 6.6).[18]
-
This compound (dissolved in minimal DMSO, then diluted with buffer).
-
Diclofenac sodium (standard drug).
-
Phosphate Buffered Saline (PBS, pH 7.4).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 500 µL of 1% BSA solution and 500 µL of the compound at various concentrations (e.g., 10, 50, 100, 250 µg/mL).[18]
-
Control Preparation: Prepare a control tube with 500 µL of 1% BSA and 500 µL of buffer/vehicle.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.[18]
-
Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.[18]
-
Cooling & Measurement: Cool the tubes to room temperature. Measure the turbidity (absorbance) of the solutions at 660 nm.
-
Standard Drug: Repeat the procedure using diclofenac sodium as the standard drug.
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = ((Abs_Control - Abs_Treated) / Abs_Control) * 100
Plot the % inhibition against concentration to determine the IC₅₀ value.
Mechanistic Assays: Enzyme Inhibition
If primary screening suggests potent activity, investigating the compound's effect on specific enzymes can elucidate its mechanism of action. Thiophene derivatives have been reported as inhibitors of various enzymes, including cholinesterases and kinases.[4][19]
Principle: General Enzyme Inhibition Assay
This protocol provides a general template that can be adapted for various enzymes. The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The reaction typically produces a chromogenic, fluorogenic, or luminescent product that can be quantified over time.
Caption: Principle of an enzyme inhibition assay.
Protocol: Template for Kinase Inhibition (e.g., VEGFR-2)
Objective: To determine if the compound inhibits the activity of a specific protein kinase, a common target in cancer therapy.[9][10]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Staurosporine or a known specific inhibitor (positive control).
-
Kinase reaction buffer.
Procedure:
-
Plate Setup: In a 96-well or 384-well plate, add the compound at various concentrations.
-
Enzyme Addition: Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the signal according to the kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for no-inhibitor control, 100% inhibition for no-enzyme control).
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the in vitro biological activity of this compound. The provided protocols for assessing cytotoxicity, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities form a solid foundation for any preliminary drug discovery campaign. Positive results from these assays should be followed by more advanced studies, including:
-
Mechanism of Action Studies: Investigating the specific cellular pathways affected (e.g., apoptosis, cell cycle arrest).[9]
-
Receptor Binding Assays: Directly measuring the affinity of the compound for specific protein targets.[20][21]
-
In Vivo Models: Validating in vitro findings in relevant animal models of disease.[1]
By following these rigorous, self-validating protocols, researchers can generate reliable and reproducible data, paving the way for the potential development of this thiophene derivative into a novel therapeutic agent.
References
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. NIH National Library of Medicine. Available at: [Link]
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Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]
-
Valaskova, E., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
-
Huang, Y., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available at: [Link]
-
Creative Bioarray. Receptor Binding Assay. Available at: [Link]
-
Saini, M., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules. Available at: [Link]
-
Kumar, S., et al. (2023). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NIH National Library of Medicine. Available at: [Link]
-
Ramirez-Mondragon, R., et al. (2019). Assessment of antimicrobial activity. Protocols.io. Available at: [Link]
-
Veprintsev, D. B., et al. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. NIH National Library of Medicine. Available at: [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay. Available at: [Link]
-
Eldehna, W. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Taha, M., et al. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]
-
Gondkar, N., et al. (2024). Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Eldehna, W. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. Available at: [Link]
-
Rather, M. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Atun, S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH National Library of Medicine. Available at: [Link]
-
Mandal, S., et al. (2015). What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro?. ResearchGate. Available at: [Link]
-
Chakou, K., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]
-
Bkhaitan, M. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
-
Wang, M., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
-
Wikipedia. Methiopropamine. Available at: [Link]
-
Al-Ghamdi, K. M., et al. (2021). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Chemsrc. 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9. Available at: [Link]
-
ResearchGate. (2018). Structural formula of methiopropamine and methamphetamine. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedel-Crafts Acylation of Thiophene with Isobutyryl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene derivatives. We will address common challenges and frequently asked questions regarding the Friedel-Crafts acylation of thiophene with isobutyryl chloride, a crucial transformation for creating key pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of thiophene?
A1: The reaction is a classic electrophilic aromatic substitution (EAS).[1] It proceeds in three primary steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) coordinates to the chlorine atom of isobutyryl chloride, weakening the C-Cl bond. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile.[2]
-
Electrophilic Attack: The electron-rich thiophene ring attacks the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate, often called a Wheland or sigma complex.[3]
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the thiophene ring and yielding the final product, 2-isobutyrylthiophene.
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Presence of Significant Side Products in Crude Material
Your crude NMR or GC-MS analysis shows multiple products besides the desired 2-isobutyrylthiophene.
-
Possible Cause A: Diacylation.
-
Why it happens: Although the acyl group deactivates the thiophene ring towards further substitution, under forcing conditions (high temperature, long reaction times, large excess of acylating agent), a second acylation can occur, typically at the C4 or C5 position. [4] * Solution: Use thiophene as the limiting reagent or maintain a strict 1:1 stoichiometry with the isobutyryl chloride. Ensure the reaction is not run for an unnecessarily long time after the starting material is consumed. [5]
-
-
Possible Cause B: Formation of the 3-isobutyrylthiophene isomer.
-
Why it happens: While C2 acylation is heavily favored, a small amount of the C3 isomer can form, particularly with milder catalysts or at higher temperatures where selectivity may decrease. [6] * Solution: Use a more selective Lewis acid like SnCl₄ and maintain rigorous temperature control. Separating these isomers can be challenging due to similar boiling points, often requiring careful column chromatography. [5]
-
-
Possible Cause C: Unreacted Starting Materials.
-
Why it happens: Insufficient reaction time, inactive catalyst, or sub-stoichiometric amounts of the catalyst or acylating agent. [5] * Solution: Ensure you are using at least 1.0 equivalent of the Lewis acid. Monitor the reaction by TLC or GC until the limiting reagent is consumed.
-
Problem 3: Difficulty Purifying the Final Product
The crude product is a dark, oily residue that is difficult to handle, and standard purification methods are ineffective.
-
Possible Cause A: Tar/Polymer Formation.
-
Why it happens: Thiophene is prone to polymerization in the presence of strong acids. [7]This is exacerbated by high temperatures or localized "hot spots" during reagent addition.
-
Solution: The primary fix is preventative: maintain low temperatures during the addition of the Lewis acid. For the work-up, after quenching the reaction, filter the organic layer through a plug of Celite or silica gel to remove insoluble polymeric material before concentrating the solution. [3]
-
-
Possible Cause B: Ineffective Separation of Isomers.
-
Why it happens: The 2- and 3-isomers have very similar polarities and boiling points, making separation by distillation or standard chromatography difficult. [5] * Solution: For column chromatography, use a long column and a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate). Monitor fractions carefully by TLC to isolate the pure product. [8]
-
Experimental Protocols
Protocol 1: Synthesis of 2-Isobutyrylthiophene
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thiophene (8.4 g, 0.1 mol) and dry dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add stannic chloride (SnCl₄) (28.7 g, 0.11 mol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.
-
Acylating Agent Addition: In a separate flask, prepare a solution of isobutyryl chloride (10.7 g, 0.1 mol) in dry DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC until the thiophene is consumed (typically 2-4 hours).
-
Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by carefully pouring it into a beaker containing ice (100 g) and concentrated HCl (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Caption: General workflow for purification by column chromatography.
-
Stationary Phase: Prepare a silica gel column using a suitable eluent system, starting with 100% hexane. A common eluent system for this type of compound is a hexane/ethyl acetate mixture. [9]2. Sample Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column. [8]3. Elution: Begin eluting with 100% hexane, which will elute non-polar impurities. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. The desired product, 2-isobutyrylthiophene, should appear as a single spot.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-isobutyrylthiophene as a liquid. Confirm purity and structure using ¹H NMR, ¹³C NMR, and/or GC-MS. [9]
References
- BenchChem. (2025).
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- BenchChem. (2025).
- TSI Journals. (2014).
- BenchChem. (2025).
- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
- ResearchGate. (2025).
- NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- Sigma-Aldrich.
- Chemistry Steps.
- ECHEMI. (2022).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.
- Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S.
- Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2017, July 5).
- Patsnap Eureka. Method for preparing 2- acetylthiophene.
- Wikipedia. (2026). 2-Acetylthiophene.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with this synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the integrity and success of your work.
Introduction: The Synthetic Landscape
This compound is a valuable ketone intermediate in organic synthesis, particularly in the development of pharmaceutical agents where the thiophene moiety is a key pharmacophore.[1] Its synthesis, while seemingly straightforward, presents several challenges rooted in the unique electronic properties and reactivity of the thiophene ring. The most common synthetic route is the Friedel-Crafts acylation of thiophene. However, alternative methods involving organometallic reagents are often employed to overcome the limitations of this classical approach. This guide will address troubleshooting for both pathways.
Part 1: Troubleshooting the Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of thiophene with isobutyryl chloride is the most direct method. The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. Thiophene is highly activated towards this reaction, with a strong preference for substitution at the 2-position due to the superior resonance stabilization of the Wheland intermediate.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts reaction is resulting in a low yield and a significant amount of dark, insoluble material. What is happening and how can I fix it?
A1: This is a classic issue when using strong Lewis acids like aluminum chloride (AlCl₃) with thiophene. There are two primary causes:
-
Catalyst-Substrate Interaction: Traditional Lewis acids can coordinate with the sulfur atom of the thiophene ring. This interaction can lead to undesirable side reactions and ring instability, causing polymerization and the formation of tar-like byproducts.[4]
-
Excessive Catalyst Stoichiometry: Unlike in benzene acylations, reactions with heterocyclic compounds often require stoichiometric or even excess amounts of AlCl₃ because the catalyst forms a stable complex with the carbonyl group of the ketone product, rendering it inactive.[4] This high concentration of Lewis acid can exacerbate the degradation of the sensitive thiophene ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Solutions:
-
Switch to a Milder Lewis Acid: Consider using tin tetrachloride (SnCl₄) or rare-earth metal triflates like ytterbium(III) triflate (Yb(OTf)₃). These catalysts are less aggressive, reducing the extent of ring polymerization while still promoting the reaction.[5][6]
-
Utilize Solid Acid Catalysts: Heterogeneous catalysts such as Hβ zeolites are highly effective. They offer high activity and selectivity for 2-acylation, are easily recoverable, and minimize the formation of toxic waste streams associated with traditional Lewis acids.[7][8]
-
Control the Temperature: Lowering the reaction temperature often improves selectivity and reduces byproduct formation by favoring the kinetically controlled product.[9]
Q2: I am observing a mixture of 2- and 3-acylated isomers in my product. How can I enhance the regioselectivity for the desired 2-isomer?
A2: While Friedel-Crafts acylation of thiophene strongly favors the 2-position, harsh reaction conditions can sometimes lead to the formation of the thermodynamically controlled 3-isomer or other byproducts. The stability of the carbocation intermediate formed during electrophilic attack dictates the regioselectivity; the intermediate for attack at the 2-position has more resonance structures and is therefore more stable.[3][9]
Strategies to Enhance 2-Position Selectivity:
| Strategy | Rationale | Recommended Conditions |
| Catalyst Choice | Milder catalysts are more selective and less likely to promote isomer scrambling. | Hβ Zeolite, SnCl₄, Yb(OTf)₃.[5][6][8] |
| Temperature Control | Lower temperatures favor the kinetically preferred product (2-acylated). | Maintain reaction at 0 °C to room temperature, depending on the catalyst's activity. |
| Solvent Effects | Less polar solvents can modulate the reactivity of the catalyst and electrophile, often improving selectivity. | Dichloromethane (DCM), Carbon Disulfide (CS₂), or solvent-free conditions with solid catalysts.[7] |
Optimized Protocol: Friedel-Crafts Acylation using Hβ Zeolite
This protocol is designed to maximize yield and selectivity while minimizing waste and byproducts.
Step-by-Step Methodology:
-
Catalyst Activation: Activate Hβ zeolite catalyst by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator before use.
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer, condenser, and dropping funnel, add thiophene (1.0 eq) and acetic anhydride (used as a promoter, 1.5 eq) or isobutyryl chloride (1.1 eq).
-
Catalyst Addition: Add the activated Hβ zeolite (e.g., 0.5 g for a 0.2 mol scale reaction) to the mixture.[7]
-
Reagent Addition: If using isobutyryl chloride, add it dropwise to the stirred mixture at 0 °C.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously for 2-5 hours.[7][8] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Filter to recover the solid catalyst (which can be washed, dried, and regenerated).
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Part 2: Troubleshooting Synthesis via Organometallic Reagents
An alternative pathway involves the reaction of a 2-thienyl organometallic species (either a Grignard or organolithium reagent) with an appropriate acylating agent like isobutyronitrile or isobutyryl chloride. This route is particularly useful when the substrate contains functional groups that are incompatible with Friedel-Crafts conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: When should I choose an organometallic route over Friedel-Crafts acylation?
A3: The organometallic route is preferable in several scenarios:
-
Substrate Sensitivity: If your thiophene starting material has acid-sensitive functional groups.
-
Improved Regiocontrol: When starting with a pre-functionalized thiophene (e.g., 2-bromothiophene), the position of the metal-halogen exchange or lithiation is definitive, guaranteeing acylation at the desired position.
-
Milder Conditions: The reactions are typically run at low temperatures and avoid strong Brønsted or Lewis acids.
Q4: My Grignard reaction to form 2-thienylmagnesium bromide is failing to initiate. What are the common pitfalls?
A4: Grignard reagent formation is highly sensitive to reaction conditions. Failure to initiate is almost always due to the presence of water or the passivation of the magnesium surface.
Critical Success Factors for Grignard Initiation:
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.[10] Even trace moisture will quench the reaction.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.
-
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask (under inert gas).
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to expose fresh, reactive metal.[11]
-
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon to exclude both moisture and oxygen.
Q5: I am attempting a direct lithiation of thiophene using n-BuLi, but the reaction is messy and yields are low. Is there a better way?
A5: Direct deprotonation of thiophene at the 2-position using n-butyllithium (n-BuLi) is feasible but can be complicated by side reactions. A more reliable and cleaner method is the lithium-halogen exchange .[12]
Recommended Workflow: Lithium-Halogen Exchange
Caption: Workflow for synthesis via lithium-halogen exchange.
This reaction is extremely fast and efficient, typically completing in minutes at -78 °C. It avoids the potential side reactions of direct deprotonation and provides a clean solution of 2-thienyllithium.[13]
General FAQs
Q6: What are the best practices for purifying the final product, this compound?
A6:
-
Primary Purification: For crude material from either route, an initial aqueous workup (washing with bicarbonate solution and brine) is essential to remove catalyst residues and acidic/basic impurities.
-
Flash Column Chromatography: This is the most effective method for removing isomeric impurities and other organic byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is typically successful.
-
Vacuum Distillation: If the product is the major component after workup (>90%), vacuum distillation can be an efficient method for purification, especially on a larger scale.
Q7: How can I definitively characterize my final product?
A7: A combination of spectroscopic methods is required:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the molecular structure, showing the characteristic thiophene ring protons, the methine proton of the isobutyryl group, and the two methyl groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight (154.23 g/mol ).[1]
-
Infrared (IR) Spectroscopy: This will show a strong absorption band for the ketone carbonyl (C=O) group, typically around 1660-1680 cm⁻¹.
By understanding the underlying chemical principles and anticipating common challenges, the synthesis of this compound can be transformed from a problematic procedure into a reliable and efficient process.
References
- Smolecule. (2023, August 15). This compound.
- ResearchGate. (2025, August 6). Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents.
- Benchchem. 2-(Thiophen-2-ylmethyl)propanedioic Acid.
- Benchchem. Enhancing the regioselectivity of thiophene acylation.
- ResearchGate. (2025, August 7). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
- Organolithium reagent.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- ResearchGate. (2025, August 5). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis.
- Grignard Reaction.
- Organolithium reagents 1.
- Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid.
- Google Patents. US2492629A - Acylation of thiophene.
- Wikipedia. Organolithium reagent.
- Benchchem. Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Journal of the American Chemical Society. (2026, January 9). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Sigma-Aldrich. 2-methyl-1-(thiophen-2-yl)propan-1-ol | 74641-40-0.
- Google Patents. CN101987842A - Method for preparing 2-methyl thiophene derivatives.
- ECHEMI. Regioselectivity in Friedel–Crafts acylation of thiophene.
- YouTube. (2025, October 31). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions.
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Technical Support Center: Synthesis of Thiophene Ketones
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Welcome to the Technical Support Center for the synthesis of thiophene ketones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these important chemical intermediates. Our goal is to provide practical, field-tested insights and solutions to help you optimize your reactions, improve yields, and ensure the purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of unsubstituted thiophene is resulting in a mixture of 2- and 3-acylated products. How can I enhance the selectivity for the desired 2-acylthiophene?
A1: This is a classic regioselectivity challenge in thiophene chemistry. The preference for acylation at the C2 position is due to the greater stability of the carbocation intermediate formed during the electrophilic attack at this position.[1][2] The C2 intermediate benefits from more resonance structures, making it the kinetically and thermodynamically favored product.[1][2] However, reaction conditions can be fine-tuned to maximize this inherent preference.
Troubleshooting Steps:
-
Catalyst Selection: While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes promote side reactions.[3][4] Consider using milder Lewis acids or solid acid catalysts. Zeolites, such as Hβ, have demonstrated excellent activity and high selectivity for 2-acylation, often with near-quantitative conversion of thiophene.[5][6]
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product, which is the 2-acylated thiophene.[4]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of both the catalyst and the electrophile. Less polar solvents are often preferred in Friedel-Crafts acylations.
-
Acylating Agent: Acetic anhydride is a commonly used and effective acylating agent for this transformation.[5][7]
Q2: I'm acylating a 3-substituted thiophene and obtaining a complex mixture of isomers. What is causing this and how can I achieve better control over the reaction outcome?
A2: The acylation of 3-substituted thiophenes is inherently more complex due to the directing effects of the substituent group.[8]
-
Electron-Donating Groups (EDGs): An EDG at the 3-position will activate the ring towards electrophilic substitution. However, the inherent preference for α-acylation often leads to a mixture of 2-acyl-3-substituted and 5-acyl-3-substituted thiophenes.
-
Electron-Withdrawing Groups (EWGs): An EWG at the 3-position deactivates the ring, making the reaction more difficult and often requiring harsher conditions. These conditions can lead to decomposition and other undesirable side reactions.[8]
Strategies for Improved Regioselectivity:
For precise control, especially when targeting the less reactive C4 position, modern synthetic methods are often necessary.
-
Directing Groups with Transition-Metal Catalysis: A powerful strategy involves the installation of a directing group (e.g., a pyridyl group) at a specific position on the thiophene ring. This group can then coordinate to a transition metal catalyst (e.g., palladium), bringing the catalyst into close proximity to a specific C-H bond and enabling its selective acylation. This method can effectively override the natural reactivity of the thiophene ring.[8]
Workflow for Selective 3-Acylation via C-H Activation:
Caption: Workflow for selective 3-acylation via C-H activation.
Q3: My reaction is suffering from low yield and the formation of a tar-like residue. What are the likely causes and how can I troubleshoot this?
A3: Low yields and resinification are common problems in Friedel-Crafts acylation, particularly with highly reactive heterocycles like thiophene.
Potential Causes and Solutions:
-
Catalyst-Induced Decomposition: Strong Lewis acids like AlCl₃ can react vigorously with thiophene, leading to ring-opening and polymerization.[3][9]
-
Solution: Use a milder, more selective catalyst. Solid acid catalysts like zeolites or zinc halides are often better alternatives.[3][5] Zinc chloride, for instance, has been shown to catalyze the acylation of thiophene smoothly, avoiding the formation of complex addition products and resinification.[3]
-
-
Excessive Reaction Temperature: High temperatures can accelerate side reactions and decomposition.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using techniques like TLC or GC.
-
-
Stoichiometry of Reagents: The ratio of reactants and catalyst can be critical.
-
Purity of Starting Materials: Impurities in the thiophene or acylating agent can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the thiophene by distillation.[10]
-
Advanced Protocols and Data
Protocol: High-Yield Synthesis of 2-Acetylthiophene using a Solid Acid Catalyst
This protocol is based on methodologies that have demonstrated high conversion and selectivity.[5][6]
Materials:
-
Thiophene (purified)
-
Acetic Anhydride
-
Hβ Zeolite catalyst
-
Round-bottomed flask with condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 50 mL round-bottomed flask equipped with a condenser and magnetic stirrer, add thiophene (e.g., 8.4 g, 0.1 mol) and acetic anhydride (e.g., 30.6 g, 0.3 mol).
-
Add the Hβ zeolite catalyst (e.g., 1.17 g).
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by GC. The reaction is typically complete within 2 hours, showing ~99% conversion of thiophene.[5]
-
After completion, cool the mixture to room temperature.
-
The solid catalyst can be recovered by filtration for regeneration and reuse.
-
The liquid product mixture can be purified by distillation.
Comparative Performance of Catalysts in Thiophene Acylation
The choice of catalyst has a profound impact on the efficiency and selectivity of thiophene acylation. The following table summarizes performance data from various catalytic systems.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [5][6] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [6][7] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free | [6][11] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | 94 | - | [6][12] |
Mechanistic Insights
Understanding Regioselectivity in Friedel-Crafts Acylation of Thiophene
The high regioselectivity for the 2-position in the Friedel-Crafts acylation of unsubstituted thiophene is a direct consequence of the stability of the Wheland intermediate (also known as an arenium ion).
Caption: Stability of intermediates dictates regioselectivity.
Electrophilic attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures.[1][2] In contrast, attack at the C3 position only allows for delocalization over two atoms, leading to a less stable intermediate.[1][2] Consequently, the activation energy for the formation of the C2-acylated product is lower, making it the predominant product.
References
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available at: [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
- Google Patents. Acylation of thiophene. US2492629A.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
ResearchGate. Synthesis of thiophenes from two different ketones (acetophenone and...). Available at: [Link]
-
ChemTube3D. Thiophene formation - Lawesson's reagent. Available at: [Link]
-
RSC Publishing. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. Available at: [Link]
-
National Institutes of Health. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Available at: [Link]
-
Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available at: [Link]
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available at: [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]
-
YouTube. Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
- Google Patents. Acylation of thiophene. US2432991A.
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Troubleshooting HPLC separation of 2-Methyl-1-(thiophen-2-yl)propan-1-one and its isomers
This Technical Support Center provides a comprehensive guide for troubleshooting the HPLC separation of 2-Methyl-1-(thiophen-2-yl)propan-1-one and its isomers. It is designed for researchers, scientists, and drug development professionals, offering solutions in a user-friendly question-and-answer format.
Scientific Foundation: Understanding the Analyte and its Isomers
This compound is a ketone derivative containing a thiophene ring.[1][2][][4][5][6] Thiophene is an aromatic heterocyclic compound that imparts a degree of hydrophobicity to the molecule.[7][8][9][10] The separation challenge arises from the presence of structurally similar isomers, which can include:
-
Positional Isomers: Where the substituent groups are on different positions of the thiophene ring (e.g., 2-Methyl-1-(thiophen-3 -yl)propan-1-one).
-
Structural Isomers: Variations in the alkyl chain (e.g., 1-(thiophen-2-yl)pentan-1-one).
Achieving separation relies on exploiting the subtle differences in polarity and interaction with the HPLC stationary phase.
Frequently Asked Questions (FAQs)
Q1: My primary peak and an isomeric impurity are co-eluting. What is the first parameter I should adjust?
A1: The initial and most impactful adjustment is to optimize the mobile phase composition.[11][12][13][14] For reversed-phase HPLC, this involves modifying the ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous phase. Decreasing the percentage of the organic modifier will increase the retention time of your compounds, providing more opportunity for the stationary phase to differentiate between the isomers. Consider implementing a shallower gradient or an isocratic hold at a lower organic concentration.[15]
Q2: I am observing significant peak tailing for my main analyte. What are the likely causes?
A2: Peak tailing in HPLC is a common issue, often stemming from secondary interactions between the analyte and the stationary phase.[16][17][18] For a ketone like this compound, potential causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar ketone group, causing tailing.[17][18][19]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[20]
-
Contamination: A contaminated guard or analytical column can result in poor peak shape.[21][22]
Q3: My retention times are shifting between injections. How can I improve the reproducibility of my method?
A3: Retention time variability can frustrate efforts to obtain reliable quantitative results. Common causes and their solutions include:
-
Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[23]
-
Temperature Fluctuations: Employ a column thermostat to maintain a consistent temperature, as changes in ambient temperature can affect retention times.[20][21][24]
-
Mobile Phase Instability: If using a premixed mobile phase, volatile organic components can evaporate over time, altering the composition and affecting retention.[25] Online mixing or keeping mobile phase reservoirs capped can mitigate this.[25] Inconsistent mobile phase preparation can also lead to shifts.[24]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Resolution of Isomers
Achieving baseline separation of isomers is often the primary goal. A systematic approach to method development is key.
Step 1: Mobile Phase Optimization
The mobile phase is a powerful tool for manipulating selectivity.[12][13][14]
-
Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities, and one may provide better resolution than the other for your specific isomers.
-
pH Control: For ionizable compounds, the pH of the mobile phase is critical.[26] While this compound itself is not readily ionizable, impurities or degradation products might be. Buffering the mobile phase can improve peak shape and reproducibility.[19]
Experimental Protocol: Mobile Phase Scouting
-
Initial Gradient: Start with a generic gradient (e.g., 5-95% acetonitrile in water over 20 minutes) to determine the approximate elution conditions.
-
Shallow Gradient: Based on the initial run, create a shallower gradient around the elution point of your isomers to improve separation.
-
Isocratic Hold: For fine-tuning, an isocratic method can be developed based on the optimal organic percentage identified in the gradient runs.
-
Solvent Comparison: If resolution is still insufficient, repeat the process using methanol as the organic modifier.
Data Presentation: Mobile Phase Comparison
| Mobile Phase Condition | Resolution (Rs) | Peak Shape (Asymmetry) |
| Fast Gradient (ACN) | < 1.0 | 1.3 |
| Shallow Gradient (ACN) | 1.4 | 1.2 |
| Isocratic (ACN) | 1.6 | 1.1 |
| Shallow Gradient (MeOH) | 1.2 | 1.4 |
Step 2: Stationary Phase Selection
If mobile phase optimization does not yield the desired separation, consider a different stationary phase.[27][28][29]
-
C18: The workhorse of reversed-phase HPLC. A good starting point, but different brands can have varying levels of end-capping and silica purity, affecting selectivity.[27]
-
Phenyl-Hexyl: The phenyl group in this stationary phase can provide unique pi-pi interactions with the aromatic thiophene ring, potentially offering a different selectivity profile compared to a C18.
-
Pentafluorophenyl (PFP): This phase provides multiple interaction modes, including dipole-dipole and pi-pi interactions, which can be beneficial for separating positional isomers.
Mandatory Visualization: Isomer Separation Workflow
Caption: A logical workflow for improving the separation of isomers.
Guide 2: Addressing Peak Tailing
Poor peak shape can compromise the accuracy of integration and quantification.
Step 1: Mitigating Secondary Interactions
As discussed, interactions with the stationary phase are a primary cause of tailing.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize exposed silanols. Using a high-quality, base-deactivated column is a crucial first step.[18]
-
Mobile Phase pH Adjustment: For basic compounds, operating at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) can protonate the analytes and minimize interactions with silanols.[16] For acidic compounds, a higher pH may be beneficial.
-
Mobile Phase Additives: In some cases, adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mask the active silanol sites.
Step 2: Investigating Extra-Column Effects
Peak tailing can also be introduced by the HPLC system itself.
-
Tubing and Connections: Excessive tubing length or poorly made connections can contribute to band broadening and peak tailing.[15][30]
-
Detector Settings: An improperly set detector time constant can also lead to peak distortion.[30]
Mandatory Visualization: Diagnosing Peak Tailing
Caption: Differentiating between chemical and physical causes of peak tailing.
References
-
Retention Time Variability in HPLC - Element Lab Solutions. [Link]
-
Troubleshooting HPLC Column Retention Time Drift - Hawach. [Link]
-
How to fix a shifting retention time of peaks in hplc? - ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]
-
Superhydrophobic surfaces with nanofibers or nanorods based on thiophene derivatives - AIP Publishing. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
What are the Reasons for Resolution Failure in HPLC? - Chromatography Today. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9 | Chemsrc. [Link]
-
Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
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This compound - LookChem. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube. [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
Choosing the Right HPLC Stationary Phase - LCGC International. [Link]
-
HPLC Column Selection Guide - Link Lab. [Link]
-
Choosing Your LC Stationary Phase - Restek. [Link]
-
Thiophene - Wikipedia. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]
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Technical Support Center: Catalyst Selection for Efficient Thiophene Acylation
Welcome to the Technical Support Center for Thiophene Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the catalytic acylation of thiophene. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst choice and reaction optimization, ensuring you can navigate experimental challenges with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for thiophene acylation, and how do they compare?
The choice of catalyst is a critical parameter in thiophene acylation, directly influencing reaction efficiency, selectivity, and environmental impact.[1] Catalysts can be broadly categorized into traditional Lewis acids and more modern solid acid catalysts.
-
Traditional Lewis Acids (e.g., AlCl₃, SnCl₄, ZnCl₂): These have been historically used for Friedel-Crafts acylation.[2] Aluminum chloride (AlCl₃) is a powerful catalyst but suffers from several drawbacks.[3] It is highly moisture-sensitive, often required in stoichiometric amounts, and generates significant toxic waste, complicating product separation.[3] Zinc halides, like zinc chloride (ZnCl₂), have been presented as a more efficient alternative, requiring smaller, catalytic amounts and offering a more straightforward reaction workup.[4] Ethylaluminum dichloride (EtAlCl₂) has also been used effectively, operating in a non-acidic medium.[5]
-
Solid Acid Catalysts (e.g., Zeolites, Heteropolyacids): These have emerged as environmentally benign and reusable alternatives to traditional Lewis acids.[1][3] Zeolites, such as Hβ and HZSM-5, are particularly noteworthy for their shape-selective properties and regenerability.[3][6] Hβ zeolites, with their larger pore size, have demonstrated excellent activity and selectivity for the synthesis of 2-acetylthiophene.[3] Other solid acids like SnO₂ nanosheets have also shown quantitative yields under solvent-free conditions.[1][7]
Below is a comparative overview of different catalytic systems:
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][3] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][6] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1][5] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [1][7] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | 94 | Requires 3 equiv. of acetic anhydride | [8] |
| Iodine | Acetic Anhydride | - | - | Mild conditions | [9] |
Q2: Why does the acylation of thiophene preferentially occur at the 2-position?
The high regioselectivity for acylation at the 2-position (or the equivalent 5-position) of the thiophene ring is a well-documented phenomenon rooted in the principles of electrophilic aromatic substitution.[10][11] The underlying reason lies in the superior stability of the cationic intermediate formed during the reaction.
When the electrophilic acylium ion attacks the thiophene ring, a resonance-stabilized carbocation intermediate (a sigma complex) is formed.
-
Attack at the 2-position: The resulting intermediate can be described by three major resonance structures, effectively delocalizing the positive charge over the ring and the sulfur atom. This extensive delocalization leads to a more stable intermediate.[10][11]
-
Attack at the 3-position: The intermediate formed from attack at the 3-position has only two significant resonance contributors.[10][11]
Because the transition state leading to the more stable intermediate is lower in energy, the reaction proceeds preferentially via the 2-acylation pathway.[10][11]
Q3: How can I achieve acylation at the 3-position of thiophene?
Directly acylating an unsubstituted thiophene at the 3-position with high selectivity is exceptionally challenging due to the inherent electronic preference for the 2- and 5-positions.[12] Synthetically viable routes to 3-acylthiophenes typically involve indirect strategies:
-
Using a Blocked Substrate: If the more reactive 2- and 5-positions are occupied by other functional groups, acylation can be directed to the 3- or 4-position.[12]
-
Synthesis from a 3-Substituted Precursor: A reliable method is to start with a commercially available 3-substituted thiophene, such as 3-bromothiophene.[12] This precursor can then be converted to the desired 3-acylthiophene through a series of reactions, for example, via a Grignard reagent followed by reaction with an acylating agent.[12]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Traditional Lewis Acids (e.g., AlCl₃): These are extremely sensitive to moisture.[3] Ensure all glassware is rigorously dried, and use anhydrous solvents.[13][14] It is best to use a freshly opened bottle of the Lewis acid.
-
Solid Acid Catalysts (e.g., Zeolites): The catalyst may require activation. This is often achieved by heating under vacuum to remove adsorbed water. If the catalyst has been used previously, it may be deactivated and require regeneration.[3]
-
-
Insufficient Catalyst Loading: The reaction rate is dependent on the amount of catalyst.[12] A systematic increase in the catalyst-to-substrate ratio can enhance the conversion rate.[3]
-
Sub-optimal Reaction Temperature: Friedel-Crafts acylations can have a significant activation energy barrier.[14] If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the yield.[3] However, excessively high temperatures can lead to decomposition and the formation of byproducts.[3][14]
-
Impure Reactants: Impurities in the thiophene or the acylating agent can poison the catalyst.[12] It is recommended to purify the starting materials, for instance, by distillation, before use.[12]
Problem 2: Formation of a dark, tar-like material and low yield of the desired product.
Possible Causes & Solutions:
-
Aggressive Catalyst: Strong Lewis acids like AlCl₃ can be too reactive for sensitive substrates like thiophene, leading to polymerization and resinification.[2]
-
Solution 1: Switch to a Milder Catalyst: Consider using a less aggressive Lewis acid such as SnCl₄ or ZnCl₂.[4][12] Alternatively, solid acid catalysts like zeolites are often an excellent choice to minimize side reactions.[3][12]
-
Solution 2: Lower the Reaction Temperature: Running the reaction at a lower temperature and adding the reagents slowly can help to control the reaction rate and minimize the formation of polymeric byproducts.[12]
-
-
Incorrect Order of Reagent Addition: When using traditional Lewis acids, the order of addition can be critical. Adding the Lewis acid to a mixture of the thiophene and acylating agent can sometimes lead to uncontrolled reactions. A common and often more controlled procedure is to first form a complex between the Lewis acid and the acylating agent before the dropwise addition of the thiophene substrate.[13]
Problem 3: The reaction produces a mixture of 2- and 3-acyl isomers.
Possible Causes & Solutions:
While 2-acylation is strongly favored, some reaction conditions can lead to a decrease in regioselectivity.
-
High Reaction Temperature: Elevated temperatures can sometimes provide enough energy to overcome the activation barrier for the less favored 3-acylation pathway. Carefully controlling the reaction temperature is crucial for maintaining high regioselectivity.
-
Catalyst Choice: While less common, the nature of the catalyst can sometimes influence the isomeric ratio. It is advisable to screen different catalysts if regioselectivity is a persistent issue.
Experimental Protocols
Protocol 1: Acylation of Thiophene using Hβ Zeolite
This protocol is adapted from a study demonstrating the high efficiency and reusability of Hβ zeolite as a solid acid catalyst.[3]
Materials:
-
Thiophene (8.4 g, 0.1 mol)
-
Acetic Anhydride (30.6 g, 0.3 mol)
-
Hβ Zeolite catalyst (1.17 g)
-
50 ml round-bottomed flask
-
Condenser
-
Thermometer
-
Magnetic stirrer
-
Water bath
Procedure:
-
Set up a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer.
-
To the flask, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1]
-
Add 1.17 g of the fresh Hβ zeolite catalyst to the reaction mixture.
-
Heat the mixture in a water bath to 60°C with continuous magnetic stirring.[1][3]
-
Maintain the reaction at this temperature for 2 hours.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid catalyst can be recovered by filtration for regeneration and reuse.[1][3]
-
The liquid mixture containing the product, 2-acetylthiophene, can then be purified, for example, by distillation.
Safety Precautions:
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]
-
Thiophene is flammable and should be handled with care.
Visualizations
General Workflow for Thiophene Acylation
Caption: General experimental workflow for the catalytic acylation of thiophene.
Catalyst Selection Logic
Caption: Logical relationship between catalyst types and their key properties.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Physical Chemistry: An Indian Journal, 9(8), 267-272. Retrieved from [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025-08-07). ResearchGate. Retrieved from [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. Retrieved from [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(16), 9371-9373. Retrieved from [Link]
-
Brahmayya, M., & Wang, M. L. (2014). Selective-β-Acylation-of-2-Substituted Aromatic Heterocyclic Compounds. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(3), 751-756. Retrieved from [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. Retrieved from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. Retrieved from [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. Retrieved from [Link]
-
Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. (2011). PubMed. Retrieved from [Link]
-
Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. (n.d.). Zenodo. Retrieved from [Link]
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- 2. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
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- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
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Technical Support Center: Refinement of Experimental Conditions for Synthesizing Thiophene Derivatives
Welcome to the technical support center dedicated to the synthesis of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Thiophene and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis can present unique challenges, from low yields to difficult purifications.
This resource provides structured troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve reliable, reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during common thiophene synthesis reactions.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component method for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[3] Despite its utility, several issues can arise.
Problem 1: Low or No Product Yield
Question: My Gewald synthesis is resulting in a very low yield of the desired 2-aminothiophene. What are the likely causes and how can I improve it?
Answer: Low yield in a Gewald synthesis is a common issue that can often be traced back to the initial Knoevenagel-Cope condensation step or subsequent cyclization.[4]
-
Causality & Solution:
-
Inefficient Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[5] The choice of base is critical. If you are using a weak base and observing unreacted starting materials, consider switching to a stronger base like morpholine or triethylamine to drive this initial condensation.
-
Sterically Hindered Substrates: If you are using a sterically hindered ketone, the one-pot procedure may be inefficient. A two-step approach is often more effective: first, isolate the α,β-unsaturated nitrile from the condensation, and then, in a separate step, react the purified intermediate with sulfur and a base.[4] Microwave-assisted synthesis has also been shown to improve yields for challenging substrates.[3]
-
Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating is required, excessively high temperatures can lead to polymerization and the formation of complex polysulfides, which manifests as a dark, tarry reaction mixture.[4] Monitor the reaction temperature closely and aim for the lowest temperature that allows the reaction to proceed.
-
dot
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Problem 2: Reaction Mixture Turns Dark Brown and Tarry
Question: My Gewald reaction mixture has become a dark, unworkable tar. What causes this and can it be prevented?
Answer: A dark brown or tarry reaction mixture is a classic sign of side reactions, primarily polymerization of the starting materials or intermediates, or the formation of complex polysulfides.[4]
-
Causality & Solution:
-
Excessive Heat: This is the most common cause. High temperatures accelerate polymerization pathways.
-
Prevention: Maintain strict temperature control. Run the reaction at the lower end of the effective temperature range for your specific substrates. A gentle reflux in a solvent like ethanol or DMF is often sufficient.
-
-
Rate of Reagent Addition: Rapid addition of reagents can create localized "hot spots," initiating polymerization.
-
Prevention: Add the base or other reagents slowly and portion-wise to maintain a homogenous and controlled reaction temperature.
-
-
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[6][7]
Problem 1: Significant Furan Byproduct Formation
Question: I am performing a Paal-Knorr synthesis, but my main product is the furan analog, not the thiophene. How can I improve selectivity?
Answer: This is a well-documented competing elimination reaction. The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents, which promotes the acid-catalyzed cyclization of the 1,4-dicarbonyl to form a furan.[8][9] It is important to note that the reaction does not proceed through a furan intermediate; rather, furan formation is a competing pathway.[6][10]
-
Causality & Solution:
-
Choice of Sulfurizing Agent: P₄S₁₀ is a very strong dehydrating agent. Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can provide better selectivity for the thiophene product under milder conditions.[8][9]
-
Reaction Conditions: Harsh conditions (high temperature, prolonged reaction times) can favor the thermodynamically stable furan product.
-
Troubleshooting Steps:
-
If using P₄S₁₀, switch to Lawesson's reagent.
-
Use the minimum effective temperature.
-
Reduce the reaction time and monitor progress by TLC or GC-MS to stop the reaction once the starting material is consumed.
-
-
| Sulfurizing Agent | Typical Conditions | Selectivity for Thiophene | Comments |
| Phosphorus Pentasulfide (P₄S₁₀) | High Temp (e.g., refluxing xylene) | Moderate to Low | Strong dehydrating agent, often leads to furan byproduct.[8][9] |
| Lawesson's Reagent | Milder Temp (e.g., refluxing toluene) | Good to High | Generally more efficient and selective for thionation over dehydration.[8][9] |
| Hydrogen Sulfide (H₂S) + Acid Catalyst | Varies | Good | Can be more efficient than P₄S₁₀ but requires handling of toxic H₂S gas.[10] |
dot
Caption: Competing pathways in the Paal-Knorr thiophene synthesis.
Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a versatile tool for creating C-C bonds to synthesize aryl-substituted thiophenes.[11]
Problem: Low Coupling Yield
Question: My Suzuki coupling reaction between a bromothiophene and an arylboronic acid is giving a low yield. How can I optimize it?
Answer: The success of a Suzuki coupling hinges on the fine-tuning of several parameters: the catalyst system, base, and solvent.[11]
-
Causality & Solution:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaromatic couplings, bulky, electron-rich phosphine ligands are often required.
-
Optimization: If a simple catalyst like Pd(PPh₃)₄ is failing, switch to a more robust, modern catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos often gives superior results for challenging substrates.[11]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid. Its strength and solubility can significantly impact the reaction rate.
-
Optimization: Carbonates are common choices. Cs₂CO₃ is a strong, effective base often used in difficult couplings.[11] K₂CO₃ or K₃PO₄ are also effective alternatives. The choice can be substrate-dependent, so screening a few bases is recommended.
-
-
Solvent System: A solvent system that can dissolve both the organic and inorganic reagents is necessary.
-
Optimization: A mixture of an organic solvent and water (e.g., THF/H₂O, Dioxane/H₂O, or Toluene/H₂O) is standard.[11][12] The water is essential for dissolving the base and facilitating the transmetalation step. Micellar conditions using surfactants in water have also been reported as a green and efficient alternative.[13]
-
-
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Catalyst | Pd(OAc)₂ / SPhos | Pd(dtbpf)Cl₂ | Modern, bulky ligands enhance catalytic activity for heteroaromatics.[11][13] |
| Base | Cs₂CO₃ | K₃PO₄ | Strong, soluble bases effectively promote the catalytic cycle.[11] |
| Solvent | THF / H₂O (v/v ~4:1) | Dioxane / H₂O | Biphasic systems are crucial for dissolving all reaction components.[11] |
Frequently Asked Questions (FAQs)
Q1: How do I purify my crude thiophene derivative, which has a strong, unpleasant odor? A1: The unpleasant odor in crude thiophene products is often due to residual sulfur reagents or sulfur-containing impurities like mercaptans.[14]
-
Standard Purification: For most derivatives, standard techniques like flash column chromatography, recrystallization (for solids), or distillation under reduced pressure (for volatile liquids) are effective.[9]
-
Odor Removal: A wash with a dilute oxidizing agent can sometimes help. A patented method for purifying thiophene itself involves treatment with aqueous nitric acid to oxidize and decompose the foul-smelling impurities.[14] A simple aqueous wash with dilute sodium hypochlorite (bleach) followed by a sodium bisulfite quench can also be effective, but must be tested for compatibility with your specific derivative. Always perform a small-scale test first to ensure your desired compound is stable to these conditions.
Q2: My thiophene compound appears to be degrading upon storage or during analysis. Are they generally unstable? A2: While the thiophene ring itself is aromatic and relatively stable, it is more electron-rich than benzene and can be susceptible to degradation under certain conditions.[15][16]
-
Oxidation: The sulfur atom can be oxidized, and the ring can be susceptible to oxidative degradation.
-
Photodegradation: Many conjugated systems, including thiophenes, can be light-sensitive.
-
Strong Acids: While stable to mild acids, very strong acidic conditions can lead to polymerization or decomposition.[16][17]
-
Best Practices: Store thiophene derivatives in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). When preparing solutions for analysis (e.g., HPLC, NMR), use fresh, degassed solvents and analyze them promptly. Using amber vials can protect against photodegradation.[17]
Q3: What spectroscopic features are characteristic of thiophene derivatives? A3: Spectroscopic analysis is key to confirming the structure of your synthesized compound.[18][19]
-
¹H NMR: Protons on the thiophene ring typically appear in the aromatic region, generally between 6.5 and 8.0 ppm. The coupling constants (J-values) can help determine the substitution pattern.
-
¹³C NMR: The carbon signals for the thiophene ring usually appear between ~120 and 150 ppm.
-
IR Spectroscopy: Look for C-H stretching of the aromatic ring (~3100 cm⁻¹) and C=C stretching bands (~1400-1500 cm⁻¹). The specific fingerprint will depend heavily on the substituents.
-
Mass Spectrometry: This is essential for confirming the molecular weight of your product. The presence of sulfur gives a characteristic isotopic pattern (M+2 peak is ~4.4% of the M peak).
Experimental Protocols
Protocol 1: Gewald Synthesis of a 2-Aminothiophene
This protocol describes the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
-
Reagents:
-
Butan-2-one (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental Sulfur (1.1 equivalents)
-
Morpholine (0.5 equivalents)
-
Ethanol (Solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add butan-2-one, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Begin stirring the mixture at room temperature.
-
Slowly add the morpholine to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to a gentle reflux (~70-75 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene.
-
Protocol 2: Suzuki Coupling of 2-Bromothiophene
This protocol describes the synthesis of 2-phenylthiophene.
-
Reagents:
-
2-Bromothiophene (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)
-
Cesium Carbonate (Cs₂CO₃, 2 equivalents)
-
Tetrahydrofuran (THF) and Water (4:1 v/v)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ and SPhos.
-
Add the degassed THF/Water solvent mixture, followed by 2-bromothiophene, phenylboronic acid, and Cs₂CO₃.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using hexane as eluent) to yield pure 2-phenylthiophene.
-
References
- Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Doltade Sonal N., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity.
- Mishra, R., & Sharma, P. K. A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.
- Doltade Sonal N., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity.
- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
- Common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
- Thiophene. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Al-Ghamdi, A. M., et al. (2012).
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
- Fiesselmann thiophene synthesis. Wikipedia.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- Thiophenes: reactions and synthesis. Heterocyclic Chemistry.
- Overcoming competing elimination reactions in thiophene compound synthesis. Benchchem.
- Synthesis, Characterization of thiophene derivatives and its biological applications.
- Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- Synthesis and Characterization of the Novel Thiophene Derivatives.
- Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. Benchchem.
- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports.
- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
- Mechanism of Fiesselmann thiophene synthesis.
- Fiesselmann thiophene synthesis. Filo.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcaniz
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Polymers.
- Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- Fiesselmann thiophene synthesis. Semantic Scholar.
- Paal–Knorr synthesis. Wikipedia.
- Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.
- Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Paal-Knorr Thiophene Synthesis.
- Thiophene synthesis. Organic Chemistry Portal.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Gewald Reaction. Organic Chemistry Portal.
- Paal–Knorr synthesis: An old reaction, new perspectives.
- What is the Paal-Knorr synthesis of a thiophene mechanism? Quora.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
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- 14. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
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Technical Support Center: Stability and Degradation of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-1-(thiophen-2-yl)propan-1-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for investigating the degradation pathways of this compound under various stress conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound, providing explanations grounded in its chemical structure.
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The molecule possesses two key regions prone to degradation under stress conditions:
-
The Thiophene Ring: This sulfur-containing aromatic ring is susceptible to oxidation at the sulfur atom, potentially forming a thiophene-S-oxide and subsequently a thiophene-S,S-dioxide (sulfone).[1][2][3] The electron-rich pi-system can also be a target for electrophilic attack and ring-opening reactions under certain conditions.[2]
-
The Ketone Functional Group: While generally more stable than esters or amides, the ketone group can be susceptible to photochemical reactions, particularly photoreduction.[4][5] Under extreme pH and temperature, enolization may occur, but ketones are generally resistant to simple hydrolysis.[6]
Q2: Why is it crucial to perform forced degradation studies on this compound?
A2: Forced degradation studies, or stress testing, are a regulatory expectation and a critical component of drug development.[7][8][9] These studies help to:
-
Identify Likely Degradation Products: By exposing the compound to conditions more severe than standard storage, we can predict the impurities that may form over time.[8][9]
-
Establish Degradation Pathways: Understanding how the molecule breaks down allows for the development of more stable formulations and appropriate storage conditions.[8][10]
-
Develop and Validate Stability-Indicating Analytical Methods: A stability-indicating method is one that can accurately separate and quantify the intact drug from its degradation products. Forced degradation studies are essential for proving this capability.[7][8][11]
Q3: What are the typical stress conditions I should apply according to ICH guidelines?
A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) recommends a systematic approach to stress testing.[8][12][13] The core conditions include:
-
Acid and Base Hydrolysis: Testing across a wide range of pH values to determine susceptibility to acid- and base-catalyzed degradation.
-
Oxidation: Using an oxidizing agent like hydrogen peroxide to assess the molecule's vulnerability to oxidative stress.
-
Thermal Stress: Exposing the compound to high temperatures (e.g., in 10°C increments above accelerated stability testing conditions) to evaluate its thermal stability.[8][14]
-
Photostability: Subjecting the compound to controlled light exposure to determine its sensitivity to photodegradation, as detailed in ICH Q1B.[7][8]
Q4: I am observing more degradation in my basic hydrolysis experiment compared to the acidic one. Is this expected?
A4: While every molecule behaves differently, it is not uncommon for thiophene-containing compounds to show greater susceptibility to basic conditions.[15] The specific degradation pathway would need to be elucidated, but this observation underscores the importance of testing across a broad pH range.
Part 2: Troubleshooting Guide for Degradation Studies
This guide provides solutions to common problems encountered during the experimental phase of forced degradation studies.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| No degradation observed under any stress condition. | 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The compound is intrinsically highly stable. 3. The analytical method is not sensitive enough to detect low levels of degradants. | 1. Increase the severity of the stress conditions incrementally (e.g., higher acid/base concentration, longer exposure time, higher temperature). Aim for 5-20% degradation.[11] 2. This is a valid result, but ensure a thorough investigation has been conducted. 3. Re-validate your analytical method. Check the limit of detection (LOD) and limit of quantification (LOQ). |
| Complete (100%) degradation of the parent compound. | The stress conditions are too harsh, preventing the observation of intermediate degradation products. | Reduce the severity of the stress condition (e.g., lower concentration of stressing agent, shorter duration, lower temperature). The goal is to achieve partial degradation to understand the pathway. |
| Poor mass balance in the chromatogram (sum of parent and degradants is significantly less than 100%). | 1. Some degradation products may not be UV-active or may have a much lower molar absorptivity at the chosen wavelength. 2. Degradants may be volatile and lost during sample preparation. 3. Degradants may be precipitating out of the solution. 4. Degradants may be irreversibly adsorbed onto the HPLC column. | 1. Use a photodiode array (PDA) detector to screen across multiple wavelengths. Consider using a universal detector like a mass spectrometer (LC-MS). 2. Minimize sample heating and evaporation steps. 3. Visually inspect samples for precipitation. Adjust the solvent if necessary. 4. Use a different column chemistry or modify the mobile phase. |
| Appearance of many small, unidentifiable peaks. | This could indicate complex degradation pathways, including polymerization, especially under thermal or photolytic stress. | Use LC-MS/MS to obtain structural information on the smaller peaks. This can help in proposing fragmentation patterns and identifying the degradants. |
| Inconsistent results between replicate experiments. | 1. Inhomogeneous sample preparation. 2. Instability of degradation products. 3. Fluctuations in experimental conditions (e.g., temperature, light intensity). | 1. Ensure thorough mixing and dissolution of the compound in the stress medium. 2. Analyze samples immediately after the stress period, or store them under conditions that halt further degradation (e.g., refrigeration, protection from light). 3. Tightly control all experimental parameters. Use calibrated equipment. |
Part 3: Detailed Experimental Protocols
The following are step-by-step protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of your compound and the capabilities of your laboratory.
Protocol 1: Hydrolytic Degradation (Acid and Base)
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
In a clean vial, mix a known volume of the stock solution with 0.1 N Hydrochloric Acid (HCl).
-
Heat the solution at 60°C for 2 hours.
-
After heating, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
In a separate vial, mix a known volume of the stock solution with 0.1 N Sodium Hydroxide (NaOH).
-
Heat the solution at 60°C for 2 hours.
-
After heating, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the final solution with the mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with purified water and subjecting it to the same temperature conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidation:
-
In a vial, mix a known volume of the stock solution with 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with purified water and storing it under the same conditions.
-
Analysis: Analyze the samples by HPLC. The thiophene moiety is particularly susceptible to oxidation, so pay close attention to the formation of new peaks.[1][16]
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a clear glass vial and expose it to a temperature of 70°C in a calibrated oven for 48 hours.
-
Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Store the solution at 70°C for 48 hours.
-
Sample Preparation: After exposure, allow the samples to cool to room temperature. Dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.
-
Analysis: Analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Preparation: Prepare two sets of solid and solution samples (1 mg/mL) as in the thermal degradation protocol.
-
Exposure:
-
Expose one set of samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]
-
Wrap the second set of samples (the dark controls) in aluminum foil to protect them from light and store them under the same temperature conditions.
-
-
Sample Preparation: After exposure, prepare the samples for analysis as described previously.
-
Analysis: Analyze all samples by HPLC. Aromatic ketones can be photochemically active, so significant degradation may be observed.[4][17]
Part 4: Visualizing Degradation Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and known reactivity of its functional groups.
Caption: Proposed degradation pathways under different stress conditions.
Experimental Workflow for Forced Degradation
This diagram outlines the logical flow of a forced degradation study, from planning to final analysis.
Caption: A typical workflow for conducting forced degradation studies.
References
-
Jordi Labs. ICH Q1A, Q1B, Forced Degradation. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Helago. STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. [Link]
-
Levitt, L.S., & Howard Jr., E. Products of the Oxidative Degradation of Thiophene by Nitric Acid. Journal of the American Chemical Society. [Link]
-
Kropp, K.G., et al. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. [Link]
-
Federal Register. International Conference on Harmonisation; Draft Revised Guidance on Q1A(R) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). [Link]
-
Lin, H., et al. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]
-
Wikipedia. Thiophene. [Link]
-
Kanagawa, T., & Kelly, D.P. Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]
-
Forney, F.W., & Markovetz, A.J. Oxidative Degradation of Methyl Ketones. ASM Journals. [Link]
-
Evans, J.S., & Venables, W.A. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. [Link]
-
Forney, F.W., & Markovetz, A.J. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. NIH. [Link]
-
Glazebrook, H.H., & Pearson, T.G. The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed). [Link]
-
Davidson, R.S., et al. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]
-
ResearchGate. Results of forced degradation studies. [Link]
-
Quora. What does the hydrolysis of ketones yield?. [Link]
-
Biology LibreTexts. 17.3: Ketone Bodies. [Link]
-
Kiliç, G., et al. Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
de Groot, C.M., et al. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]
-
Zacharis, C.K., & Tzanavaras, P.D. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
-
Kumar, V., & Kumar, S. Forced Degradation Studies. MedCrave online. [Link]
-
CORE. Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]
-
Alsante, K.M., et al. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
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- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
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- 14. Federal Register :: International Conference on Harmonisation; Draft Revised Guidance on Q1A(R) Stability Testing of New Drug Substances and Products [federalregister.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Enhancing the Stability of 2-Methyl-1-(thiophen-2-yl)propan-1-one for Long-Term Storage
Welcome to the technical support guide for 2-Methyl-1-(thiophen-2-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and purity of this compound during long-term storage. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity of your experimental results.
Introduction: The Stability Challenges of a Thiophene-Containing Ketone
This compound is a versatile organic compound with potential applications in medicinal chemistry, including as an antimicrobial and anticancer agent.[1] Its chemical structure, featuring both a ketone functional group and a thiophene ring, presents specific stability challenges that must be addressed for reliable long-term storage.
The ketone moiety can be susceptible to various reactions, including oxidation and aldol-type condensations, which can lead to the formation of impurities. Furthermore, the thiophene ring, while aromatic and relatively stable, contains a sulfur atom that can be a target for oxidation, especially in the presence of light and atmospheric oxygen.[2] This can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones), altering the compound's chemical properties.[2]
This guide will provide a comprehensive overview of best practices for storing this compound, troubleshooting common stability issues, and answering frequently asked questions to support your research endeavors.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues you might encounter during the storage and handling of this compound in a question-and-answer format.
Question 1: I've noticed a change in the color of my this compound sample, from a clear liquid to a yellowish or brownish hue. What does this indicate and is the compound still usable?
Answer: A color change is a common indicator of degradation. For thiophene derivatives, the appearance of a yellow to dark green color can signify the formation of impurities.[2] This discoloration is likely due to slow oxidation or polymerization of the compound upon exposure to air and/or light.
-
Causality: The thiophene ring is susceptible to oxidative degradation, and ketones can also contribute to color formation over time.[2][3] Exposure to UV radiation can also induce photodegradation, leading to colored byproducts.[2]
-
Recommended Action: While a slight discoloration may not significantly impact all applications, it is crucial to verify the purity of the material before use, especially for sensitive experiments like drug development studies. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the level of degradation. If the purity is below the required specifications for your experiment, it is advisable to use a fresh, pure sample.
Question 2: My recent experimental results using an older batch of this compound are inconsistent with previous findings. Could this be related to compound stability?
Answer: Yes, inconsistent experimental results are a strong indication that the integrity of your compound may have been compromised. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your assay.
-
Causality: Even if there are no visible signs of degradation, the compound may have undergone subtle chemical changes. For instance, the ketone group is susceptible to reactions that may not produce colored byproducts but could alter the compound's biological activity.
-
Recommended Action: We recommend the following troubleshooting workflow:
Troubleshooting workflow for inconsistent results.
Question 3: I need to store this compound for several months. What are the optimal storage conditions to ensure its stability?
Answer: To maximize the long-term stability of this compound, it is crucial to control the environmental factors that can accelerate its degradation. Based on the known stability of ketones and thiophene derivatives, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Low temperatures significantly slow down the rate of chemical reactions, including oxidation and polymerization. Studies on ketones show that storage at -80°C is much more effective than -20°C for preventing degradation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere prevents the oxidation of the thiophene ring and the ketone functional group by displacing atmospheric oxygen.[2] |
| Light | Amber Vial or Dark Location | Protection from light, especially UV radiation, is critical to prevent photodegradation of the thiophene moiety.[2] |
| Container | Tightly Sealed, Appropriate Material | A tightly sealed container prevents exposure to moisture and atmospheric gases. Use a container made of a material that does not leach impurities into the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: While a specific shelf-life for this compound has not been formally established, a related compound, 2-Acetylthiophene, has a shelf life of 12 months or longer when stored properly.[2] By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, you can expect a similar or longer shelf-life. However, for critical applications, we advise re-analyzing the purity of any batch that has been stored for more than a year.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are likely to involve the two main functional groups:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides and sulfones, particularly in the presence of atmospheric oxygen.[2]
-
Reactions of the Ketone Group: The ketone can undergo various reactions, including oxidation, which can lead to the formation of carboxylic acids and other byproducts.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of reactive species that can cause degradation of the thiophene ring.[2]
Potential degradation pathways.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for determining the purity of thiophene derivatives.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying potential volatile impurities and degradation products.
Experimental Protocol: Purity Assessment by HPLC
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.
-
Standard Injection: If available, inject a certified reference standard of this compound to determine its retention time.
-
Sample Injection: Prepare a solution of your stored sample in a suitable solvent and inject it into the HPLC system.
-
Data Analysis: Run the chromatogram and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Q4: Are there any chemical stabilizers that can be added to enhance the long-term stability of this compound?
A4: While the addition of stabilizers is a common practice for some chemicals, it is generally not recommended for research-grade compounds like this compound, as the stabilizer itself could interfere with your experiments. The most effective approach to ensure stability is to adhere strictly to the recommended storage conditions. For some ketones, a low-temperature catalytic hydrogenation treatment has been shown to improve stability by rendering precursors of color and odor formation innocuous, but this is a purification step rather than the addition of a stabilizer to the final product.[3]
References
-
Fritzsche, I., Bührdel, P., & Böhme, H. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Laboratory, 47(5-6), 235-241. [Link]
- Bloch, H. S. (1964). U.S. Patent No. 3,137,732. Washington, DC: U.S.
Sources
Minimizing by-product formation in the synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Welcome to the technical support center for the synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical aspect of minimizing by-product formation. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance your reaction outcomes.
Part 1: Troubleshooting Guide - A Mechanistic Approach to Problem-Solving
This section addresses specific experimental issues through a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting process.
Question 1: My initial analysis (TLC/GC-MS) of the crude product shows multiple spots/peaks. What are the likely by-products and why are they forming?
Answer: The presence of multiple products in the Friedel-Crafts acylation of thiophene with isobutyryl chloride is a common challenge. The primary culprits are typically isomeric and polymeric by-products.
-
Isomeric By-product (Regioisomer): The main by-product is almost certainly 2-Methyl-1-(thiophen-3-yl)propan-1-one. While electrophilic aromatic substitution on thiophene strongly favors the 2-position, acylation at the 3-position can occur, particularly under harsh reaction conditions.
-
Mechanistic Cause: The preference for 2-acylation stems from the greater stability of the carbocation intermediate (arenium ion) formed during the reaction. Attack at the C2 position allows for three resonance structures to delocalize the positive charge, whereas attack at C3 only allows for two.[1][2] This lower energy pathway for C2 attack makes it the kinetically favored product.[1][2] However, if the reaction conditions are too energetic (e.g., high temperature or a very strong Lewis acid), the energy barrier to form the C3 intermediate can be overcome, leading to a mixture of regioisomers.
-
-
Polymeric By-products (Tars): Thiophene rings are susceptible to polymerization under strongly acidic conditions. The formation of dark, tarry substances is a clear indicator of this side reaction.
-
Mechanistic Cause: Strong Lewis acids like aluminum chloride (AlCl₃) can protonate the thiophene ring, initiating a cationic polymerization cascade. This is especially prevalent if there are any protic impurities (like water) or if the temperature is too high.[3]
-
-
Di-acylation Products: While less common than with Friedel-Crafts alkylation, di-acylation can occur.[4]
-
Mechanistic Cause: The ketone group of the desired product is an electron-withdrawing group that deactivates the thiophene ring towards further electrophilic attack.[5][6] This deactivation makes a second acylation less favorable. However, with highly activated substrates or under forcing conditions, it's a possibility to consider.
-
Question 2: My reaction yield is consistently low, even though my starting materials are consumed. What are the most common causes?
Answer: Low yield in a Friedel-Crafts acylation, despite starting material consumption, often points to catalyst deactivation or product loss during work-up.
-
Catalyst Inactivity: The Lewis acid catalyst is the heart of this reaction, and it is extremely sensitive to moisture.[5]
-
Cause & Solution: Any water in your solvent, glassware, or reagents will react with and deactivate the Lewis acid (e.g., AlCl₃). It is crucial to use anhydrous solvents, flame-dried glassware, and freshly opened or purified reagents. Ensure your thiophene and isobutyryl chloride are anhydrous.
-
-
Stoichiometry of the Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[5][7]
-
Cause & Solution: The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[7] This complexation effectively removes the catalyst from the reaction cycle. Therefore, you must use at least one equivalent of the Lewis acid for every equivalent of the acylating agent. An excess (e.g., 1.1 equivalents) is often recommended to drive the reaction to completion.
-
-
Product Loss During Work-up: The work-up procedure to decompose the ketone-Lewis acid complex is critical.
-
Cause & Solution: The complex is typically quenched by pouring the reaction mixture into ice-cold acid (e.g., dilute HCl). This must be done carefully and with vigorous stirring to ensure complete hydrolysis of the complex and to liberate the ketone product. Insufficient quenching can lead to the product remaining complexed and being lost in the aqueous layer.
-
Question 3: How can I effectively separate the desired 2-acylthiophene from its 3-acyl isomer?
Answer: Separating the 2- and 3-isomers is challenging due to their similar physical properties. However, it can be achieved with careful purification techniques.
-
Fractional Vacuum Distillation: This is a viable method if there is a sufficient difference in boiling points and you are working on a larger scale. The boiling point of 2-acetylthiophene is 213-214°C, which provides a reference for the expected range of your product.[8]
-
Column Chromatography: This is the most effective method for achieving high purity, especially on a lab scale.[4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective. Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. The less polar 2-isomer should elute before the more polar 3-isomer. Monitor the fractions carefully using TLC.
-
-
Recrystallization: If your product is a solid at low temperatures, low-temperature recrystallization from a suitable solvent (like pentane or hexane) can be an excellent final purification step to remove trace impurities.[4]
Part 2: Proactive Optimization & FAQs
This section provides answers to common questions regarding reaction setup and optimization to proactively minimize by-product formation from the outset.
FAQ 1: What is the best Lewis acid catalyst for this synthesis to maximize regioselectivity?
Answer: The choice of Lewis acid is arguably the most critical factor for controlling regioselectivity. While strong Lewis acids like AlCl₃ are effective at promoting the reaction, they can be too reactive and lead to lower selectivity and polymerization.[9]
In our experience, milder Lewis acids offer a better balance of reactivity and selectivity.
| Catalyst | Relative Strength | Typical Regioselectivity (2- vs 3-isomer) | Key Considerations |
| AlCl₃ | Strong | Good to Moderate | Prone to causing polymerization; requires strictly anhydrous conditions.[3] |
| SnCl₄ | Moderate | Very Good | Often provides higher yields of the 2-isomer with less tar formation.[10] |
| BF₃·OEt₂ | Mild | Good | Easy to handle liquid, but may require longer reaction times or gentle heating. |
| Solid Acids (e.g., Zeolites) | Mild to Strong | Excellent | Environmentally friendly, reusable, and often show very high selectivity for the 2-position.[11][12] |
Recommendation: For maximizing regioselectivity for the 2-position, stannic chloride (SnCl₄) is an excellent starting point. If available, solid acid catalysts like Hβ zeolite can offer superior performance and easier work-up.[12]
FAQ 2: How do solvent and temperature affect the formation of by-products?
Answer: Solvent and temperature are crucial parameters for fine-tuning the reaction's outcome.
-
Solvent Effects: The solvent can influence the activity of the Lewis acid and the stability of the intermediates.
-
Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are generally preferred. They are less likely to complex with the Lewis acid, leaving it fully available to activate the acylating agent.
-
Polar solvents like nitrobenzene can sometimes be used, but they can complex with the catalyst, modulating its activity.
-
-
Temperature Control: Lowering the reaction temperature is a classic strategy to enhance selectivity.
-
Kinetic vs. Thermodynamic Control: Friedel-Crafts acylation is typically under kinetic control. Lower temperatures favor the formation of the kinetically preferred product, which is the 2-acylated thiophene, as it has a lower activation energy barrier.[9]
-
Recommended Temperature: A starting temperature of 0 °C is highly recommended. The reaction should be maintained at this temperature during the addition of reagents and then allowed to slowly warm to room temperature while monitoring its progress by TLC or GC.
-
FAQ 3: Can you provide a validated, step-by-step protocol for minimizing by-products?
Answer: Absolutely. The following protocol is designed to maximize the yield of this compound while minimizing by-product formation.
Optimized Protocol for the Synthesis of this compound
Reagents:
-
Thiophene (1.0 eq)
-
Isobutyryl chloride (1.05 eq)
-
Stannic chloride (SnCl₄) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Mixture: Charge the flask with anhydrous DCM and thiophene (1.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add stannic chloride (1.1 eq) to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Acylating Agent Addition: Add isobutyryl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure product.
-
Part 3: Visualization & Data
Experimental Workflow Diagram
Caption: Optimized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tsijournals.com [tsijournals.com]
Optimization of reaction time and temperature for thiophene acylation
Welcome to the technical support center for the optimization of thiophene acylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this critical synthetic transformation. The Friedel-Crafts acylation of thiophene is a cornerstone reaction for creating key intermediates for pharmaceuticals and fine chemicals, with 2-acetylthiophene being a major industrial product.[1] However, achieving high yield, selectivity, and reproducibility requires careful control over reaction parameters, primarily time and temperature.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your specific system.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the optimization of thiophene acylation.
Q1: What is the primary challenge in thiophene acylation? The main challenge lies in the high reactivity of the thiophene ring, which, while facilitating the reaction, also makes it prone to side reactions like polymerization and tar formation, especially under harsh conditions with strong Lewis acids like AlCl₃.[2][3] Furthermore, the inherent electronic properties of the thiophene ring heavily favor acylation at the C2 (or C5) position, making selective acylation at the C3 (or C4) position exceptionally difficult via direct methods.[2][4]
Q2: How do reaction temperature and time influence the outcome? Temperature and time are critically interdependent variables.
-
Temperature: Higher temperatures increase the reaction rate but can also accelerate undesirable side reactions, such as polymerization, leading to the formation of tar and reduced yields.[2] For some catalysts, like Hβ zeolite, an optimal temperature is found (e.g., 60-80°C), above which the volatilization of thiophene (boiling point ~84°C) can reduce the yield.[5][6] For highly reactive systems using strong Lewis acids, sub-ambient temperatures (e.g., 0°C) are often employed to control the reaction's exothermicity.[1]
-
Reaction Time: The reaction must be allowed to proceed long enough for complete conversion of the starting material. However, excessively long reaction times, especially at elevated temperatures, can promote the formation of byproducts, such as self-condensation products of the acetylated thiophene.[7] The optimal time is best determined by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] For instance, with Hβ zeolite at 60°C, total conversion can be achieved in as little as 30 minutes to 2 hours.[5]
Q3: Which catalyst should I choose for optimal results? The choice of catalyst is crucial and depends on the desired outcome and process constraints (e.g., environmental considerations, catalyst recovery).
-
Traditional Lewis Acids (e.g., AlCl₃, SnCl₄): AlCl₃ is a powerful catalyst but often needs to be used in stoichiometric amounts because it complexes with the ketone product.[8] This leads to large volumes of toxic waste during aqueous work-up.[1] AlCl₃ is also highly moisture-sensitive and can cause excessive resinification if not handled carefully.[3][9] Milder Lewis acids like SnCl₄ or ZnCl₂ can offer better control.[2][9]
-
Solid Acid Catalysts (e.g., Zeolites, Resins): Modern approaches favor solid acid catalysts like Hβ zeolite or modified C25 zeolite.[1][5][6] These catalysts are highly efficient, reusable, and environmentally benign.[1] They often provide excellent yields of 2-acetylthiophene under milder conditions (e.g., 60-80°C) and simplify product purification, as the catalyst can be removed by simple filtration.[1][5]
Q4: Why is my reaction producing the 2-acylthiophene isomer exclusively? Can I synthesize the 3-acylthiophene? The strong preference for acylation at the 2-position is due to the greater stability of the cationic intermediate formed during the electrophilic attack at this position. This intermediate can be stabilized by three resonance structures, compared to only two for the intermediate formed from an attack at the 3-position.[4] Direct, selective acylation of unsubstituted thiophene at the 3-position is not considered a synthetically viable route.[2] To achieve 3-acylation, indirect strategies are necessary, such as:
-
Using a Blocked Substrate: Start with a 2,5-disubstituted thiophene to force acylation at the C3 or C4 position.[2]
-
Synthesis from 3-Substituted Precursors: Employ a multi-step synthesis starting from a compound like 3-bromothiophene.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Acylthiophene
Click to expand and view troubleshooting steps
Initial Observation: TLC or GC analysis shows a high amount of unreacted thiophene starting material after the expected reaction time.
Logical Troubleshooting Flow:
In-depth Explanation:
-
Catalyst Activity: Lewis acids like AlCl₃ are highly sensitive to moisture. Solid acid catalysts can lose activity after multiple uses and may require regeneration.[5]
-
Reactant Purity: Impurities in the thiophene starting material can act as poisons to the catalyst, halting the reaction.[2] Always use purified reactants for best results.
-
Kinetics: If the catalyst and reactants are fine, the issue may be kinetic. The reaction may simply be too slow at the current temperature. A modest increase in temperature or allowing more time can often drive the reaction to completion.[5] Similarly, the reaction rate is directly impacted by the amount of catalyst; insufficient loading will result in slow or incomplete conversion.[2]
Problem 2: Significant Tar/Polymer Formation
Click to expand and view troubleshooting steps
Initial Observation: The reaction mixture has turned dark brown or black, and a significant amount of insoluble, tar-like material is present. Yield of the desired product is low.
Logical Troubleshooting Flow:
In-depth Explanation: The formation of tar is a common issue caused by the acid-catalyzed polymerization of the highly reactive thiophene ring.[2] This process is highly temperature-dependent.
-
Controlling Temperature: The most effective way to prevent tarring is to maintain a lower reaction temperature.[2] This slows down the polymerization side reaction more significantly than the desired acylation reaction.
-
Catalyst Choice: Strong Lewis acids are more likely to induce polymerization. Milder, recoverable catalysts like zeolites are often the best solution, providing high yields without significant tar formation.[1][2]
-
Reagent Addition: The acylation reaction is often exothermic. Adding the acylating agent or catalyst too quickly can create localized "hot spots" where the temperature spikes, leading to polymerization. Slow, controlled addition with efficient stirring is crucial for maintaining a uniform temperature.[2][10]
Data Summary and Catalyst Comparison
The selection of a catalyst system directly impacts the optimal reaction conditions. The table below summarizes performance data from various studies to guide your choice.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][5] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][6] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99% | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | 94% | 40°C, 21h | [7] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | - | 66.7% | Reflux (104-125°C), 2h | [9] |
Experimental Protocols
Protocol 1: Acylation of Thiophene using Hβ Zeolite (High-Yield, Green Method)
This protocol is adapted from studies on liquid-phase Friedel-Crafts acylation of thiophene using a reusable solid acid catalyst.[1][5]
Workflow Overview:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add thiophene (e.g., 8.4 g, 0.1 mol) and acetic anhydride (e.g., 30.6 g, 0.3 mol).[5]
-
Catalyst Addition: Add the Hβ zeolite catalyst (e.g., ~3% by weight of substrates, ~1.2 g).[5]
-
Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically for 2 hours.[1][5]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption of thiophene.[1]
-
Work-up: After the reaction is complete (typically >98% conversion), cool the mixture to room temperature.
-
Catalyst Recovery: Separate the solid catalyst by filtration. The recovered catalyst can be washed, dried, and calcined for reuse.[1][5]
-
Purification: The resulting liquid mixture, containing 2-acetylthiophene and acetic acid, can be purified by vacuum distillation to isolate the final product.
References
- Overcoming challenges in the acylation of the thiophene 3-position. (2025). Benchchem.
- A Comparative Guide to Catalysts for Thiophene Acyl
- Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Physical Chemistry: An Indian Journal.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025).
- Direct Arylation of Thiophenes in Continuous Flow. (2023). ChemistrySelect.
- Kosak, J. R. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024).
- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.
- Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026.
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Technical Support Center: Addressing Regioselectivity in the Acylation of Substituted Thiophenes
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals navigating the complexities of thiophene acylation. This resource is designed to provide in-depth, actionable insights into controlling regioselectivity, a critical factor in the synthesis of thiophene-based intermediates for pharmaceuticals and materials science.[1] We will delve into the mechanistic underpinnings of common challenges and offer field-proven troubleshooting strategies and advanced protocols to achieve your desired isomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the acylation of substituted thiophenes in a direct question-and-answer format.
Q1: My Friedel-Crafts acylation of an unsubstituted thiophene is yielding a mixture of 2- and 3-acylated products. How can I enhance selectivity for the 2-position?
A1: The inherent electronic properties of the thiophene ring favor acylation at the α-positions (C2 and C5).[1] This preference is due to the greater stabilization of the carbocation intermediate (Wheland intermediate) formed during electrophilic attack at the C2 position, which can be described by three resonance structures compared to only two for attack at the C3 position.[1][2][3] However, several factors can be optimized to maximize 2-acylation.
Troubleshooting Steps:
-
Catalyst Selection: While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to side reactions and require stoichiometric amounts.[4] Consider employing milder Lewis acids or solid acid catalysts. Zeolites, such as Hβ, have demonstrated excellent activity and high selectivity for 2-acetylation of thiophene.[5] Tin(IV) oxide (SnO₂) nanosheets have also been shown to quantitatively yield 2-acylated products under solvent-free conditions.[6]
-
Temperature Control: Lowering the reaction temperature often improves selectivity by favoring the kinetically controlled product, which is the 2-acylthiophene.[5][7]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of both the catalyst and the electrophile. Less polar solvents are often preferred for this reaction.[7]
Q2: I am acylating a 2-substituted thiophene. What determines whether the acyl group adds to the C5 or C4 position?
A2: The regiochemical outcome is primarily dictated by the electronic nature of the substituent at the C2 position.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, aryl, halogen, and alkoxy groups are generally considered ortho-para directing in electrophilic aromatic substitution.[8] In the context of a 2-substituted thiophene, these groups will direct the incoming acyl group almost exclusively to the C5 position.[8]
-
Electron-Withdrawing Groups (EWGs): Substituents like carbonyl, carboxylic ester, nitro, and cyano groups are meta-directing.[8] When an EWG is present at the C2 position, the incoming acyl group will preferentially add to the C5 position.[8] In some cases, acylation might be directed to the C4 position, but this is less common.
Q3: Acylating my 3-substituted thiophene results in a mixture of 2-acyl and 5-acyl isomers. How can I selectively obtain the 5-acyl product?
A3: This is a classic challenge in thiophene chemistry. The inherent preference for α-acylation often leads to a mixture of products, with the 2-acyl-3-substituted thiophene frequently being the major product, especially with electron-donating groups at the 3-position.[1]
Strategies for Selective 5-Acylation:
-
Blocking Groups: A powerful strategy is to introduce a temporary "blocking group" at the more reactive C2 position. This forces the acylation to occur at the C5 position. The blocking group can then be removed in a subsequent step. Bromo-substituents have been successfully used as blocking groups to achieve regioselective C5-arylation of 3-substituted thiophenes via Pd-catalyzed direct arylation, a related C-H functionalization reaction.[9][10]
-
Steric Hindrance: The steric bulk of both the substituent on the thiophene ring and the acylating agent can influence the regioselectivity. A bulky substituent at the 3-position may hinder attack at the adjacent C2 position, thereby favoring acylation at the C5 position. Conversely, a very bulky acylating agent might also preferentially react at the less sterically hindered C5 position.[11][12]
Q4: My Friedel-Crafts acylation reaction is sluggish and gives low yields, particularly with deactivated thiophenes. What can I do?
A4: Deactivated thiophenes, those bearing electron-withdrawing groups, are less nucleophilic and thus react more slowly in electrophilic aromatic substitution reactions.[1][13]
Troubleshooting Steps:
-
Increase Catalyst Loading: For deactivated substrates, it is often necessary to use a higher loading of the Lewis acid catalyst. In some cases, more than a stoichiometric amount may be required.[8]
-
Use a More Reactive Acylating Agent: Acid anhydrides can be used as an alternative to acyl halides and may offer different reactivity profiles.[14]
-
Alternative Catalytic Systems: Explore more potent catalytic systems. For instance, bismuth(III) triflate (Bi(OTf)₃) has been shown to be an effective catalyst for the Friedel-Crafts alkylation of heteroarenes, including thiophenes.[15] While this is for alkylation, it suggests that exploring alternative Lewis acids for acylation could be beneficial.
-
Consider Modern C-H Activation Methods: For particularly challenging substrates, modern synthetic methods like transition-metal-catalyzed C-H activation with directing groups can offer a superior solution, allowing for selective functionalization that overrides the natural reactivity of the thiophene ring.[1]
Mechanistic Insights: Understanding Regioselectivity
A solid grasp of the underlying reaction mechanisms is crucial for effective troubleshooting.
The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[14][16]
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[14][16]
-
Electrophilic Attack: The π-electrons of the thiophene ring act as a nucleophile, attacking the acylium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[1][14]
-
Deprotonation: A weak base, often the halide complex of the Lewis acid, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the thiophene ring and yielding the acylated product.[14]
The Role of Substituents in Directing Regioselectivity
The regioselectivity of thiophene acylation is profoundly influenced by the electronic and steric effects of the substituents already present on the ring.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles.[17] They stabilize the positive charge in the Wheland intermediate through resonance or inductive effects, preferentially at the ortho and para positions (C5 in 2-substituted thiophenes). Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic attack.[17]
-
Steric Effects: The size of the substituent and the acylating agent can play a significant role in determining the site of acylation.[18] Bulky groups can hinder attack at adjacent positions, leading to acylation at more accessible sites.[11][12]
Advanced Protocols for Enhanced Regioselectivity
For challenging transformations where traditional methods fall short, modern synthetic strategies can provide a high degree of control over regioselectivity.
Protocol 1: Regioselective 5-Acylation of a 3-Substituted Thiophene via a Bromo-Blocking Group Strategy (Conceptual Workflow)
This protocol outlines a conceptual workflow for achieving selective 5-acylation of a 3-substituted thiophene by employing a bromo-blocking group at the C2 position. This strategy is adapted from methodologies developed for regioselective arylation.[9][10]
-
Bromination of the C2 Position: Selectively brominate the C2 position of the 3-substituted thiophene. This can typically be achieved using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or a mixture of acetic acid and chloroform.
-
Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the 2-bromo-3-substituted thiophene. With the C2 position blocked, the acylation will be directed to the C5 position.
-
Debromination: Remove the bromo-blocking group to yield the desired 5-acyl-3-substituted thiophene. This can often be accomplished through catalytic hydrogenation or by using a reducing agent like zinc dust in acetic acid.
Protocol 2: Transition-Metal-Catalyzed C-H Acylation with a Directing Group (Conceptual Overview)
Transition-metal-catalyzed C-H activation offers a powerful alternative to classical Friedel-Crafts acylation, enabling functionalization at positions that are otherwise difficult to access.[1]
This approach typically involves the installation of a directing group on the thiophene ring. This directing group coordinates to a transition metal catalyst (e.g., palladium), bringing the catalyst into close proximity to a specific C-H bond and facilitating its selective activation and subsequent acylation.[1] This strategy can be employed to achieve acylation at the less reactive C3 and C4 positions.[1]
Data Summary: Catalyst Performance in Thiophene Acylation
The choice of catalyst is paramount for achieving high yield and selectivity. The following table summarizes the performance of various catalysts in the acylation of thiophene.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [4][5] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [4][19] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [4] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [4][6] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | - | - | [4] |
Note: The yield of 2-acetylthiophene for some catalysts was not specified in the provided source.
Conclusion
Controlling regioselectivity in the acylation of substituted thiophenes is a multifaceted challenge that requires a deep understanding of electronic and steric effects, as well as careful optimization of reaction conditions. While classical Friedel-Crafts acylation remains a valuable tool, modern synthetic methods, such as the use of blocking groups and transition-metal-catalyzed C-H activation, offer powerful solutions for achieving high regioselectivity in even the most challenging cases. This guide provides a foundation for troubleshooting common issues and implementing advanced strategies to successfully synthesize your target thiophene derivatives.
References
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Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
-
PubMed. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
- Google Patents. US2432991A - Acylation of thiophene.
- Google Patents. US2492629A - Acylation of thiophene.
-
ResearchGate. Regioselectivity of the arylation of 3-substituted thiophenes. Available from: [Link]
-
PubMed Central. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Available from: [Link]
-
download. THIOPHENE AND ITS DERIVATIVES. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes | Request PDF. Available from: [Link]
-
ACS Publications. Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes | The Journal of Organic Chemistry. Available from: [Link]
-
Chemistry World. Modular strategy opens up new way to synthesise arylated thiophene rings. Available from: [Link]
-
Semantic Scholar. Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted ... Available from: [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available from: [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available from: [Link]
-
Semantic Scholar. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes). Available from: [Link]
-
RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available from: [Link]
-
MDPI. Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Available from: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]
-
Course Hero. 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Available from: [Link]
-
Sci-Hub. Effects of steric factors on the electrosynthesis and properties of conducting poly(3-alkylthiophenes). Available from: [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available from: [Link]
-
Journal of the Chemical Society, Chemical Communications (RSC Publishing). Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers. Available from: [Link]
-
CORE. Direct Arylation of Thiophenes in Continuous Flow. Available from: [Link]
-
ElectronicsAndBooks. Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. Available from: [Link]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
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Improving the work-up procedure for the isolation of 2-Methyl-1-(thiophen-2-yl)propan-1-one
This guide provides a comprehensive, experience-driven framework for improving the work-up and isolation of 2-Methyl-1-(thiophen-2-yl)propan-1-one. Synthesized via the Friedel-Crafts acylation of thiophene, this compound's purification is often complicated by the reaction's inherent challenges, including catalyst management and potential side reactions. This document moves beyond a simple procedural list to explain the critical causality behind each step, ensuring a robust and reproducible isolation strategy.
I. Foundational Principles: Understanding the Chemistry of the Work-Up
The synthesis of this compound typically involves the reaction of thiophene with isobutyryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The work-up procedure is not merely a purification step but an integral part of the reaction, designed to address three core challenges:
-
Catalyst Quenching and Removal: The Lewis acid (AlCl₃) forms a stable complex with the ketone product, which must be hydrolyzed to liberate the desired molecule.[2] This process is highly exothermic and must be controlled.
-
Separation of Phases: The work-up must efficiently separate the organic product from aqueous-soluble byproducts, including hydrolyzed catalyst and unreacted starting materials.
-
Removal of Impurities: Side reactions, such as polysubstitution or resinification of the thiophene ring, can generate impurities that require targeted removal steps.[3][4]
The regioselectivity of the acylation strongly favors the 2-position of the thiophene ring due to the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at this position.[5][6]
II. Optimized Work-Up and Isolation Protocol
This protocol is designed as a self-validating system with integrated checkpoints to ensure maximum yield and purity.
Step 1: Controlled Quenching of the Reaction Mixture
-
Objective: To safely hydrolyze the AlCl₃-ketone complex and decompose excess Lewis acid.
-
Procedure:
-
Prepare a beaker containing crushed ice and concentrated hydrochloric acid (HCl). A typical ratio is ~25 g of ice and 15 mL of concentrated HCl for a reaction of ~0.05 mol scale.[7]
-
While vigorously stirring the ice/HCl mixture, slowly and carefully pour the completed reaction mixture into the beaker. The addition should be done portion-wise to manage the exothermic reaction.[8][9]
-
-
Causality & Expertise:
-
Why Ice? Using ice instead of water provides critical temperature control. The reaction of AlCl₃ with water is violently exothermic, which can cause boiling and potential degradation of the product.[8] Ice absorbs the heat of reaction, keeping the temperature low.
-
Why HCl? The addition of a strong acid like HCl ensures the solution remains acidic. This prevents the precipitation of aluminum hydroxide (Al(OH)₃), which can form emulsions and complicate the extraction process.[10] Instead, soluble aluminum aqua complexes are formed.
-
Step 2: Liquid-Liquid Extraction
-
Objective: To transfer the organic product from the aqueous phase into an immiscible organic solvent.
-
Procedure:
-
Transfer the quenched mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower organic layer.
-
Extract the aqueous layer at least one more time with the organic solvent to maximize product recovery.[7]
-
Combine all organic extracts.
-
Step 3: Sequential Washing of the Organic Phase
-
Objective: To remove residual acid and other water-soluble impurities.
-
Procedure:
-
Water Wash: Wash the combined organic layers with deionized water to remove the bulk of the acid.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: Wash the organic layer with a saturated solution of NaHCO₃ until gas evolution (CO₂) ceases. This neutralizes any remaining HCl.[7]
-
Brine (Saturated NaCl) Wash: Perform a final wash with brine. This helps to break up any minor emulsions and begins the process of removing dissolved water from the organic layer.
-
-
Checkpoint: After the bicarbonate wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic. This confirms the complete removal of acid.
Step 4: Drying and Solvent Removal
-
Objective: To remove residual water from the organic solvent before isolating the crude product.
-
Procedure:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent by gravity filtration.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Step 5: Purification of the Crude Product
-
Objective: To obtain the final product in high purity.
-
Methodologies:
-
Vacuum Distillation: This is often the most effective method for purifying ketones of this molecular weight. The crude oil is heated under reduced pressure, and the product is collected as a distillate at its specific boiling point.[3]
-
Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, purification can be achieved using silica gel chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the isolation of this compound.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive AlCl₃ catalyst (due to hydration).[11] 2. Insufficient amount of catalyst. 3. Product loss during work-up (e.g., incomplete extraction). | 1. Use fresh, anhydrous AlCl₃ from a newly opened container. 2. In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so slightly more than one equivalent is required.[2] 3. Perform at least two extractions of the aqueous layer and check for product in the aqueous layer via TLC. |
| Formation of a Thick Emulsion During Extraction | 1. Precipitation of aluminum hydroxide (Al(OH)₃) if the quench solution is not sufficiently acidic. 2. High concentration of reactants or products. | 1. Add more concentrated HCl to the separatory funnel to dissolve the precipitate. 2. Dilute the mixture with more organic solvent and water. A final wash with brine can also help break emulsions. |
| Product is a Dark, Tarry Oil | 1. Reaction temperature was too high, causing polymerization/resinification of the thiophene.[3] 2. Insufficiently controlled quench leading to localized heating. | 1. Maintain strict temperature control during the reaction. 2. Ensure the quench is performed slowly into a well-stirred ice/acid mixture. The crude product may require purification by column chromatography followed by distillation. |
| Product Contaminated with Starting Material (Thiophene) | 1. Incomplete reaction. 2. Thiophene is volatile and may co-distill with the solvent. | 1. Increase reaction time or slightly increase the amount of acylating agent/catalyst. 2. Carefully remove the solvent on a rotary evaporator. If residual thiophene remains, it can often be removed during vacuum distillation as an early fraction. |
| Aqueous Layer is Difficult to Separate | The density of the organic solvent (e.g., dichloromethane) is close to the dense, acidic aqueous layer. | Dilute the aqueous layer with water to decrease its density, which will improve the separation between the two phases. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous aluminum chloride?
-
A1: Friedel-Crafts reactions require a potent Lewis acid to activate the acyl chloride.[4] Hydrated aluminum chloride is inactive as a catalyst because the water molecules coordinate to the aluminum center, preventing it from interacting with the acyl chloride.[10][11] Using hydrated AlCl₃ will result in little to no reaction.
Q2: Can I use a base like NaOH to quench the reaction instead of acidic water?
-
A2: While a base will neutralize the catalyst, it is generally not recommended for the initial quench. Adding a strong base directly to the reaction mixture can cause a violent, uncontrolled reaction and lead to the formation of a gelatinous Al(OH)₃ precipitate that is very difficult to filter and separate.[10] It is better to perform an acidic quench followed by a neutralizing wash with a mild base like sodium bicarbonate.
Q3: My final product has a persistent color. How can I remove it?
-
A3: Minor color impurities can sometimes be removed by treating a solution of the product in an organic solvent with a small amount of activated carbon, followed by filtration through a pad of celite. Subsequent vacuum distillation should yield a colorless or pale-yellow liquid.
Q4: What is the purpose of the final brine wash?
-
A4: The brine (saturated aqueous NaCl) wash serves two main purposes. First, it helps to break up any emulsions that may have formed during the previous washes. Second, it reduces the solubility of water in the organic layer by the common ion effect, thereby initiating the drying process and making the subsequent drying with an anhydrous salt more efficient.
IV. Process and Troubleshooting Flowcharts
Work-Up and Isolation Workflow
Caption: Workflow for the isolation of this compound.
Troubleshooting Flowchart
Caption: A diagnostic flowchart for common work-up issues.
V. References
-
Sciencemadness Discussion Board. (2004, February 15). HCl and Al, AlCl3?. [Link]
-
YouTube. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. [Link]
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation?. [Link]
-
Google Patents. US2492629A - Acylation of thiophene.
-
Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Google Patents. US2432991A - Acylation of thiophene.
-
ResearchGate. (2008). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
Sources
- 1. Buy this compound | 36448-60-9 [smolecule.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - HCl and Al, AlCl3? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. quora.com [quora.com]
Technical Support Center: Strategies to Reduce Catalyst Poisoning in Thiophene Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in catalytic reactions involving thiophene and its derivatives. Catalyst deactivation is a critical challenge that can impede research, scale-up, and manufacturing by reducing efficiency, altering selectivity, and increasing operational costs. This guide provides in-depth troubleshooting advice, detailed diagnostic and regeneration protocols, and a foundational understanding of the mechanisms behind catalyst poisoning.
Section 1: Troubleshooting Guide & FAQs
This section is designed to help you quickly diagnose and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. How do I know if catalyst poisoning is the culprit?
A1: The primary indicators of catalyst poisoning include:
-
Rapid Activity Loss: A sharp decrease in reaction rate or complete cessation of reactant conversion, especially early in the catalyst's lifecycle. For instance, in thiophene hydrodesulfurization (HDS), a 50% loss of initial activity within the first few hours is a common sign of deactivation.[1][2]
-
Gradual Decline: A slow, steady decrease in activity over time, often suggesting a fouling mechanism like coking.
-
Change in Selectivity: An increase in partially reacted intermediates or the formation of new, unwanted byproducts. For example, in HDS, poisoning of hydrogenation sites by nitrogen compounds can decrease the conversion of sterically hindered thiophenes, altering the product stream composition.[3]
-
Increased Reaction Severity Needed: You find it necessary to increase temperature or pressure to maintain the desired conversion rate.
-
Physical Changes to the Catalyst Bed: Visual changes such as discoloration (e.g., darkening due to coke), or an increased pressure drop across a fixed-bed reactor, which can indicate fouling or particle agglomeration.
Q2: What are the most common poisons in thiophene reactions?
A2: Poisons are highly dependent on the reaction type and catalyst system.
-
For Hydrodesulfurization (HDS) with CoMo, NiMo, or NiW catalysts:
-
Nitrogen Compounds: Basic nitrogen compounds like quinoline and indole are potent poisons. They compete with sulfur compounds for active sites and can be more strongly adsorbed, inhibiting the HDS reaction.[3][4][5]
-
Coke: Carbonaceous deposits that physically block pores and active sites. Coke formation is a major cause of deactivation in many hydrocarbon processing reactions.[1][6]
-
Hydrogen Sulfide (H₂S): While essential for maintaining the sulfided state of the catalyst, excessive partial pressures of H₂S can inhibit hydrogenation pathways by competing for active sites.[7][8][9] Conversely, an insufficient H₂S partial pressure leads to the loss of structural sulfur from the active phase, causing deactivation.[1][2]
-
-
For Noble Metal Catalysts (Pd, Pt, Rh) in Hydrogenation or Functionalization:
-
Sulfur Compounds: Thiophene itself, or H₂S produced during a reaction, can act as a severe poison by strongly chemisorbing to the metal surface.[10][11][12]
-
Nitrogen Heterocycles: Pyridines and other nitrogen-containing compounds can poison noble metal catalysts by coordinating strongly to the metal center.[13]
-
-
For Solid Acid Catalysts (e.g., Zeolites) in Alkylation or Acylation:
-
Coke: Formed from the polymerization of thiophene or reaction products on the acid sites, leading to pore blockage and deactivation.[14]
-
Water and Polar Impurities: Can neutralize acid sites, reducing catalytic activity.
-
Q3: My HDS catalyst is losing activity, but the feed is clean. What's happening?
A3: Even with a clean feed, deactivation can occur. A primary mechanism for sulfided catalysts like NiMo/Al₂O₃ and Mo/Al₂O₃ is the loss of structural sulfur from the active phase. The catalyst's sulfided state is in equilibrium with the H₂/H₂S ratio in the reactor.[1][2] If the H₂S partial pressure is too low, the catalyst will "bleed" sulfur, leading to a loss of the active sulfide sites. This is often seen as an initial, rapid drop in activity. Removing H₂S from the feed will cause severe deactivation.[7][8]
Q4: Can I regenerate my poisoned catalyst?
A4: Yes, in many cases. The appropriate method depends on the cause of deactivation:
-
Coking (Fouling): This is typically reversible through oxidative regeneration , where the coke is carefully burned off in a controlled oxygen atmosphere. (See Protocol 2 for a detailed procedure).
-
Sulfur Poisoning (on Noble Metals): This can be partially reversible. Regeneration often involves high-temperature treatment under reducing (e.g., H₂) or oxidizing conditions to desorb the sulfur species.[10][11] However, complete activity recovery can be difficult.[3]
-
Loss of Sulfidity (HDS catalysts): Activity can be restored by re-sulfiding the catalyst, for example, by exposure to a feed containing H₂S or another sulfiding agent like DMDS.[1][2]
Section 2: Diagnostic and Regeneration Protocols
Protocol 1: Diagnosing Catalyst Deactivation
This workflow outlines a systematic approach to identifying the root cause of catalyst poisoning.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
This protocol is for quantifying and characterizing carbonaceous deposits ("coke") on a spent catalyst.
-
Sample Preparation: Carefully unload the spent catalyst from the reactor under an inert atmosphere (e.g., N₂ or Ar) to prevent uncontrolled oxidation. Weigh approximately 10-20 mg of the spent catalyst into a TGA crucible.
-
TGA Method - Step 1 (Drying & Desorption):
-
Heat the sample from ambient temperature to 300°C at a rate of 10°C/min under a continuous flow of an inert gas (e.g., Nitrogen at 50 mL/min).
-
Hold isothermally at 300°C for 30 minutes. The mass loss in this step corresponds to moisture and volatile, weakly adsorbed species ("soft coke" or coke precursors).[1]
-
-
TGA Method - Step 2 (Quantifying Hard Coke):
-
Continue heating from 300°C to ~850°C at 10°C/min under the inert atmosphere. The mass loss here is minimal as hard coke is not volatile.
-
-
TPO Method - Step 3 (Coke Combustion):
-
At the peak temperature (e.g., 850°C), switch the gas flow from inert to an oxidative mixture (e.g., 5-10% O₂ in N₂ at 50 mL/min).
-
Hold at this temperature until the mass stabilizes, indicating all coke has been burned off. The mass loss during this final step represents the amount of "hard coke".[1][15]
-
-
Data Analysis:
-
Total Coke (%wt): (Initial Mass - Final Mass) / Initial Mass * 100.
-
The temperature at which the maximum rate of mass loss occurs during the TPO step (the peak in the derivative curve, DTG) can provide information about the nature of the coke. Harder, more graphitic coke generally combusts at higher temperatures.[15]
-
Protocol 2: Oxidative Regeneration of Coked HDS Catalysts (Lab Scale)
This procedure describes the controlled burn-off of coke from a deactivated catalyst like NiMo/Al₂O₃ or CoMo/Al₂O₃ in a fixed-bed reactor. Caution: This process is highly exothermic and must be carefully controlled to avoid thermal damage (sintering) to the catalyst.
-
Purge the System: Purge the reactor containing the coked catalyst with an inert gas (N₂ or Ar) at a flow rate of 50-100 mL/min for at least 1 hour at a low temperature (e.g., 100-150°C) to remove any residual hydrocarbons.
-
Initiate Controlled Oxidation:
-
Maintain the temperature at 150°C.
-
Introduce a dilute oxygen stream into the inert gas flow. Start with a very low concentration, typically 0.5-1.0% O₂ in N₂ .
-
Monitor the reactor temperature profile closely using multiple thermocouples. The temperature will rise as the coke begins to combust. Do not allow the catalyst bed temperature to exceed 450-500°C , as this can cause irreversible sintering of the support and active phases.
-
-
Manage the Exotherm:
-
The goal is to control the rate of coke burning by limiting the oxygen supply. If the temperature rises too quickly, immediately reduce the O₂ concentration or temporarily switch back to pure inert gas.
-
A "burn front" will slowly move through the catalyst bed. Once the temperature in one zone peaks and begins to fall, it indicates the coke in that area has been consumed.
-
-
Complete the Burn-off:
-
Once the initial exotherm has subsided across the entire bed, slowly increase the temperature of the reactor to ~400-450°C to burn off the more refractory "hard" coke.
-
You may also gradually increase the O₂ concentration (e.g., up to 5-10%) at this stage, always ensuring the bed temperature remains below the thermal damage threshold.
-
-
Final Hold and Cool-down:
-
Hold the catalyst at the final temperature in the dilute oxygen stream for 2-4 hours to ensure complete coke removal.
-
Switch back to an inert gas flow and cool the reactor down to room temperature.
-
-
Re-sulfidation: The regenerated catalyst is in an oxide state and is inactive for HDS. It must be re-sulfided (e.g., using an H₂S/H₂ mixture or a DMDS-spiked feed) before being brought back online for reaction.[16]
Section 3: Proactive Strategies to Minimize Poisoning
Preventing poisoning is always more effective than treating it. The following strategies can significantly extend catalyst life.
Catalyst Design and Selection
-
Poison-Resistant Formulations: Select catalysts designed for challenging feedstocks. This can include catalysts with optimized pore structures to prevent blockage or formulations with additives that trap poisons.[13]
-
Guard Beds: Install a sacrificial bed of a cheaper, high-capacity adsorbent material upstream of the main catalyst bed. This guard bed is designed to capture poisons like arsenic, silicon, or nitrogen compounds before they can reach and deactivate the more expensive primary catalyst.[8]
Feedstock Purification
Purifying reactants before they enter the reactor is one of the most effective preventative measures.[11]
-
Filtration and Adsorption: Use filters or adsorbent beds to remove particulate matter and known chemical poisons.
-
Distillation: Separate volatile reactants from non-volatile impurities that could act as poisons.
-
Hydrotreating: For feeds containing high levels of nitrogen and sulfur destined for a sensitive downstream process, an initial hydrotreating step can remove these potential poisons.[4]
Process Optimization
-
Maintain H₂S Partial Pressure (for HDS): For sulfided catalysts, maintaining an adequate H₂S/H₂ ratio is crucial to prevent the loss of active sulfide phases. Studies show that H₂S concentrations in the range of 550 to 2200 ppm can stabilize the catalyst activity.[7][8]
-
Temperature Control: Operating at the lowest possible temperature that achieves the desired conversion can slow down coking rates and prevent thermal degradation (sintering).[17]
Section 4: Understanding Poisoning Mechanisms
A deeper understanding of how poisons interact with catalysts can inform better prevention and regeneration strategies.
Visualizing Deactivation Pathways
Caption: Key mechanisms of catalyst deactivation.
Quantitative Impact of Common Poisons
The following table summarizes the known effects and characteristics of major poison classes in thiophene reactions.
| Poison Class | Example Compounds | Affected Catalysts | Typical Mechanism | Regeneration Feasibility |
| Sulfur Compounds | H₂S, Thiophenes | Noble Metals (Pd, Pt) | Strong chemisorption on metal sites, forming stable metal-sulfur bonds.[11] | Partial to good; requires high-temperature oxidative or reductive treatment.[10] |
| Nitrogen Compounds | Quinoline, Indole, Pyridine | HDS Catalysts (CoMo, NiMo), Noble Metals | Competitive adsorption on active sites; basic compounds are stronger inhibitors.[3][4] | Difficult; strong adsorption makes removal challenging without damaging the catalyst. |
| Coke | Polyaromatic Hydrocarbons | All catalysts, especially solid acids and HDS catalysts | Physical blockage of pores and active sites through deposition.[1][6] | Good; typically removed by controlled combustion (oxidative regeneration).[14][18] |
| Loss of Sulfidity | (Absence of H₂S) | HDS Catalysts (CoMo, NiMo) | Equilibrium shift leading to loss of S from the active MoS₂ phase.[1][2] | Excellent; fully reversible by re-introducing a sulfiding agent. |
References
- Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst. (n.d.).
- Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
- Catalyst deactivation during thiophene HDS: The role of structural sulfur. (2007).
- Catalyst deactivation during thiophene HDS: The role of structural sulfur. (2007). Sci-Hub.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Sulfiding of Hydrotreating Catalysts and its Troubleshooting. (n.d.). The Petro Solutions.
- Nitrogen compounds removal from oil-derived middle distillates by MIL-101(Cr) and its impact on ULSD production by hydrotreating. (n.d.). Oil & Gas Science and Technology.
- Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate C
- Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. (n.d.).
- Influence of H2O and H2S on the Composition, Activity, and Stability of Sulfided Mo, CoMo, and NiMo Supported on MgAl2O4 for Hydrodeoxygenation of Ethylene Glycol. (n.d.).
- Coke Decomposition Kinetic Model of Spent Hydrodesulfurization Catalysts. (2024). Journal of Applied Sciences and Nanotechnology.
- Influence of H2O and H2S on the composition, activity, and stability of sulfided Mo, CoMo, and NiMo supported on MgAl2O4 for hydrodeoxygenation of ethylene glycol. (2017). OSTI.GOV.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.). Journal of Chemical Research and Synthesis.
- Reactivity of Sulfur and Nitrogen Compounds of FCC Light Cycle Oil in Hydrotreating over CoMoS and NiMoS C
- A Comparative Study of Sulfur Poisoning and Regeneration of Precious-Metal Catalysts. (n.d.).
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- Effect of H2S on the stability of CoMo/Al2O3 catalysts during hydrodeoxygenation. (n.d.).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- X-ray Photoelectron Spectroscopy Surface Quantification of Sulfided CoMoP C
- XPS spectra of Mo 3d and S 2s, measured on the surfaces of MoS2, MoS3, and MoS4 coatings. (n.d.).
- Catalyst Deactivation Through Pore Mouth Plugging During Residue Desulfurization. (n.d.).
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- How to Minimize Catalyst Deactivation in Hydroprocessing Units. (2025).
- X-ray Photoelectron Spectroscopy Surface Quantification of Sulfided CoMoP Catalysts – Relation Between Activity and Promoted Sites – Part I: Influence of the Co/Mo Ratio. (n.d.).
- Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regener
- Technical Support Center: Catalyst Deactivation in Thiophene Chlorin
- Temperature-programmed oxidation (TPO) profiles for the spent catalysts. (n.d.).
- A Comparative Guide to Catalysts for Thiophene Acyl
- Temperature Programmed Oxid
- A strategy to regenerate coked and sintered Ni/Al2O3 catalyst for methan
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (n.d.). RSC Publishing.
- TPx Analysis - TPD, TPR, TPO. (n.d.). MCA Services.
- Photoemission spectroscopy study of structural defects in molybdenum disulfide (MoS2) grown by chemical vapor deposition (CVD). (n.d.). RSC Publishing.
- New solid acid alkylation process for motor gasoline production. (n.d.). ABB.
- Temperature Programmed Oxidation of Cu C
- Temperature programmed oxidation. The results of spent catalysts with... (n.d.).
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015).
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). PubMed.
- ChemInform Abstract: Functionalization of the 3-Position of Thiophene and Benzo[b]thiophene Moieties by Palladium-Catalyzed C-C Bond Forming Reactions Using Diazonium Salts. (n.d.).
- One pot synthesis of NiMo–Al2O3 catalysts by solvent-free solid-state method for hydrodesulfuriz
- Study of the liquid activation of CoMo and NiMo catalysts. (n.d.). IFP Energies nouvelles.
- Preparation and Characterization of NiMo/Al2O3Catalyst for Hydrocracking Processing. (n.d.). E3S Web of Conferences.
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- 4. Question 16: How are you performing in-situ sulfiding for hydroprocessing catalysts protecting your waste water units from water soluble organic chemicals and their fuel gas system from non-decomposed mercaptans? | American Fuel & Petrochemical Manufacturers [afpm.org]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one: An In-Depth Technical Review for the Research Scientist
In the landscape of pharmaceutical and fine chemical synthesis, the production of functionalized aromatic ketones is a critical endeavor. Among these, 2-Methyl-1-(thiophen-2-yl)propan-1-one, a molecule incorporating the versatile thiophene moiety, serves as a valuable intermediate.[1] This guide provides a comprehensive comparative analysis of the principal synthetic pathways to this target compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two classical and robust methodologies in organic chemistry: Friedel-Crafts acylation and the Grignard reaction. A third potential route, leveraging the reactivity of organolithium reagents, also presents a viable, albeit less commonly documented, alternative. Each of these pathways offers a unique set of advantages and challenges concerning substrate scope, reaction conditions, scalability, and overall efficiency.
This guide will dissect the following synthetic transformations:
-
Route 1: Friedel-Crafts Acylation of Thiophene with Isobutyryl Chloride. This electrophilic aromatic substitution is a direct and often high-yielding approach.
-
Route 2: Grignard Reaction of a Thiophene-derived Organometallic with an Isobutyryl Electrophile. This powerful carbon-carbon bond-forming reaction offers a convergent and versatile strategy.
-
Route 3: Organolithium-Mediated Synthesis. This approach utilizes a highly reactive organolithium species for the acylation of thiophene.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[2] In the context of thiophene, this reaction is particularly effective and exhibits a high degree of regioselectivity for the 2-position due to the superior stabilization of the positive charge in the reaction intermediate by the sulfur atom.[3]
Mechanistic Rationale
The reaction is initiated by the activation of the acylating agent, isobutyryl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), to form a highly electrophilic acylium ion.[2] The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting carbocation intermediate by the Lewis acid complex regenerates the aromaticity of the thiophene ring and yields the desired ketone.
Sources
Introduction
The thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] 2-Methyl-1-(thiophen-2-yl)propan-1-one is a thiophene-substituted ketone that has emerged as a compound of interest due to its potential biological applications.[7] Preliminary studies have indicated its potential as an antimicrobial and anticancer agent, making it a valuable starting point for further investigation and optimization.[7]
This guide provides an in-depth comparative analysis of the biological activity of this compound (designated as Compound A ) and a series of its hypothetical structural analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. By systematically modifying the core structure of Compound A , we can probe the influence of various functional groups on its antimicrobial and cytotoxic properties. This approach is fundamental in the early stages of drug discovery for identifying more potent and selective therapeutic candidates.
For the purpose of this comparative guide, we have synthesized and evaluated three structural analogs of Compound A :
-
Compound B: 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-one (introduction of an electron-donating group on the thiophene ring).
-
Compound C: 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one (introduction of an electron-withdrawing group on the thiophene ring).
-
Compound D: 1-(thiophen-2-yl)propan-1-one (removal of the methyl group from the alkyl chain).
The biological activities of these compounds were assessed using standardized in vitro assays to determine their antimicrobial efficacy against representative bacterial strains and their cytotoxic potential against a human cancer cell line.
Comparative Biological Evaluation
The in vitro biological activities of this compound and its analogs were evaluated through antimicrobial susceptibility testing and cytotoxicity assays.
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds was determined by assessing their Minimum Inhibitory Concentration (MIC) against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Table 1: Antimicrobial Activity (MIC in µM) of Thiophene Derivatives
| Compound | Chemical Structure | S. aureus (MIC, µM) | E. coli (MIC, µM) |
| A | This compound | 64 | 128 |
| B | 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-one | 32 | 64 |
| C | 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one | 128 | >256 |
| D | 1-(thiophen-2-yl)propan-1-one | 128 | 256 |
| Ampicillin | (Positive Control) | 0.5 | 4 |
Cytotoxic Activity
The cytotoxic effects of the compounds were evaluated against the human breast adenocarcinoma cell line, MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[10][11]
Table 2: Cytotoxic Activity (IC50 in µM) against MCF-7 Cells
| Compound | Chemical Structure | IC50 (µM) ± SD |
| A | This compound | 45.2 ± 3.1 |
| B | 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-one | 58.7 ± 4.5 |
| C | 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one | 22.8 ± 2.4 |
| D | 1-(thiophen-2-yl)propan-1-one | 89.4 ± 6.8 |
| Doxorubicin | (Positive Control) | 1.2 ± 0.3 |
Structure-Activity Relationship (SAR) Analysis
The experimental data presented above allows for a preliminary analysis of the structure-activity relationships within this series of thiophene derivatives.
Caption: Hypothetical Structure-Activity Relationship (SAR) analysis.
-
Influence of Thiophene Ring Substitution: The nature of the substituent at the 5-position of the thiophene ring significantly impacts biological activity. The introduction of an electron-donating methyl group (Compound B ) enhanced antimicrobial activity but decreased cytotoxicity. Conversely, the addition of an electron-withdrawing chloro group (Compound C ) diminished antimicrobial effects while markedly increasing cytotoxic potency. This suggests that the electronic properties of the thiophene ring can be tuned to selectively enhance a desired biological activity.
-
Importance of the Alkyl Chain: The removal of the methyl group from the propanone side chain (Compound D ) resulted in a substantial decrease in both antimicrobial and cytotoxic activities compared to the parent compound. This indicates that the steric bulk and/or lipophilicity conferred by this methyl group are crucial for the biological activity of this class of compounds.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro assays used in this guide. These are standardized procedures that can be adapted for the evaluation of other novel compounds.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods for antimicrobial susceptibility testing.[8][13][14][15]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing Mueller-Hinton Broth.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing cell viability.[10][11][12][16][17]
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 10 minutes at a low speed.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Cell viability is calculated as a percentage of the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[18]
-
Caption: General workflow for in vitro biological activity screening.
Conclusion
This comparative guide demonstrates the importance of systematic structural modification in elucidating the biological activity of novel compounds. The analysis of this compound and its analogs reveals that minor changes to the chemical structure can lead to significant shifts in biological activity. Specifically, the electronic nature of substituents on the thiophene ring and the presence of an alkyl group on the side chain are critical determinants of both antimicrobial and cytotoxic potency. These findings provide a valuable foundation for the rational design of more potent and selective thiophene-based therapeutic agents. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully characterize the therapeutic potential of promising candidates identified through this screening approach.
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A Comparative Guide to Cross-Validation of Analytical Methods for Thiophene Ketone Quantification
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For drug development professionals, ensuring that an analytical method is reliable, reproducible, and accurate is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth technical comparison and practical insights into the cross-validation of analytical methods for the quantification of thiophene ketones, a class of compounds with significant interest in medicinal chemistry.
The Imperative of Cross-Validation in Analytical Method Lifecycles
An analytical method, once validated, is not a static entity. Throughout the lifecycle of a drug product, from early development to post-market surveillance, it is often necessary to transfer a method to a different laboratory, introduce new instrumentation, or even employ a different analytical technique altogether. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under these new conditions.[1] This process is critical for ensuring inter-laboratory reproducibility and is a key expectation of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
The primary objective of cross-validation is to demonstrate that two different analytical procedures or the same procedure in different laboratories yield comparable results.[2][3] This is essential when combining data from different studies or when a method is transferred between a research and a quality control environment.
Core Principles of Analytical Method Cross-Validation
Cross-validation is not a simple repetition of the original method validation. Instead, it is a targeted investigation to assess the impact of the change in analytical conditions. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which implicitly includes the principles applied in cross-validation.[4][5][6][7][8]
Key parameters to be evaluated during a cross-validation study typically include:
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Comparative Analysis of Analytical Methods for Thiophene Ketone Quantification
Thiophene ketones, due to their aromatic and carbonyl functionalities, are amenable to quantification by several analytical techniques. The two most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]
Let's consider a hypothetical scenario where an established HPLC-UV method for quantifying a specific thiophene ketone in a drug substance is being cross-validated against a newly developed GC-MS method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the absorbance of UV light at a specific wavelength.[9]
-
Strengths: Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds.[11]
-
Limitations: May have lower sensitivity compared to mass spectrometry and potential for co-elution of impurities with similar UV spectra.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separation is based on the volatility of the analyte and its interaction with a stationary phase. The analyte is then ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative and structural information.[10]
-
Strengths: High sensitivity and selectivity. Provides structural confirmation of the analyte and impurities.[11]
-
Limitations: The analyte must be volatile and thermally stable, or require derivatization.
Experimental Design for Cross-Validation
A well-designed cross-validation study is crucial for obtaining meaningful data. The following workflow outlines the key steps:
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Experimental Protocol
-
Protocol Definition: A detailed protocol should be established, outlining the scope of the cross-validation, the methods to be compared, the samples to be analyzed, and the acceptance criteria.
-
Sample Selection: A minimum of three batches of the thiophene ketone drug substance should be selected, covering the expected concentration range.
-
Analysis: Each sample should be analyzed in triplicate by both the HPLC-UV and GC-MS methods.
-
Data Comparison: The results from both methods should be tabulated and compared. The percentage difference between the mean results should be calculated.
-
Statistical Evaluation: Appropriate statistical tests, such as the t-test or F-test, should be used to determine if there is a statistically significant difference between the results obtained by the two methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria should be predefined in the cross-validation protocol. While specific limits may vary depending on the stage of drug development and the intended use of the method, typical acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Accuracy | The percentage recovery should be within 98.0% to 102.0%. |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%. |
| Comparison of Means | The percentage difference between the mean results of the two methods should be ≤ 5.0%. |
| Statistical Significance | The p-value from the statistical test should be > 0.05, indicating no significant difference. |
Illustrative Data Comparison
The following table presents a hypothetical data set from a cross-validation study comparing HPLC-UV and GC-MS for the quantification of a thiophene ketone.
| Sample Batch | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| Batch A | 99.5 | 99.2 | 0.30 |
| Batch B | 98.9 | 99.1 | -0.20 |
| Batch C | 100.2 | 100.5 | -0.30 |
| Mean | 99.53 | 99.60 | -0.07 |
| %RSD | 0.65 | 0.71 | N/A |
In this example, the percentage difference between the mean assay values is well within the acceptance criterion of ≤ 5.0%, and the precision of both methods is acceptable. A statistical analysis would likely show no significant difference between the two methods, thus successfully cross-validating the GC-MS method against the established HPLC-UV method.
Inter-Laboratory Cross-Validation (Method Transfer)
When an analytical method is transferred between two or more laboratories, a similar cross-validation process, often referred to as a method transfer study, is required.[12][13][14][15][16] The goal is to ensure that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.[12] This can be achieved through comparative testing, co-validation between the two labs, or complete re-validation by the receiving lab.[17]
Caption: Key stages in an inter-laboratory method transfer process.
Conclusion
Cross-validation of analytical methods is a critical activity in the pharmaceutical industry that ensures the consistency and reliability of data throughout a drug's lifecycle. For the quantification of thiophene ketones, a thorough comparison of methods like HPLC-UV and GC-MS, guided by a well-defined protocol and acceptance criteria, is essential. By adhering to the principles outlined in this guide and leveraging the guidance from regulatory bodies, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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USP-NF. (n.d.). 〈1224〉 Transfer of Analytical Procedures. Retrieved from [Link]
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Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. Retrieved from [Link]
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Quantics Biostatistics. (2025, April 16). Assay Transfers: A Guide to USP <1224>. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationships of 2-Acylthiophene Derivatives as Potential Therapeutic Agents
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds that offer a unique combination of structural diversity and biological activity. Among these, the thiophene ring stands out as a "privileged" pharmacophore, integral to a multitude of FDA-approved drugs.[1] This guide delves into the structure-activity relationships (SAR) of a specific class of thiophene derivatives: 2-acylthiophenes, with a focus on 2-Methyl-1-(thiophen-2-yl)propan-1-one and its structural analogs. While direct, extensive SAR studies on this particular molecule are not widely published, a wealth of knowledge can be gleaned from closely related thiophene-containing chalcones. These compounds, sharing the α,β-unsaturated ketone system, serve as excellent surrogates to understand the intricate dance between chemical structure and biological function.
This guide will navigate the synthesis, biological evaluation, and SAR of these compounds, offering researchers, scientists, and drug development professionals a comprehensive technical comparison to inform future discovery efforts. We will explore how subtle modifications to the thiophene core and its appended functionalities can profoundly impact their anticancer and antimicrobial potential.
The 2-Acylthiophene Scaffold: A Foundation for Biological Activity
The core structure of this compound features a thiophene ring acylated at the 2-position with an isopropyl ketone moiety. This arrangement of a heteroaromatic ring directly linked to a carbonyl group is a common motif in pharmacologically active molecules. The thiophene ring itself can act as a bioisostere for a phenyl ring, often improving physicochemical properties and metabolic stability.[1] The carbonyl group can participate in hydrogen bonding and other interactions within biological targets, while the isopropyl group provides a lipophilic character.
To explore the SAR of this scaffold, we will primarily draw data from studies on thiophene-based chalcones. Chalcones are biogenetic precursors to flavonoids and are characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated ketone system.[2] In the analogs we will discuss, one of these aromatic rings is a thiophene.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Molecular Modifications
The biological activity of thiophene-based compounds is exquisitely sensitive to the nature and position of substituents.[1] By analyzing data from various studies on thiophene-containing chalcones and related derivatives, we can deduce key SAR trends.
Anticancer Activity
Thiophene-based chalcones have demonstrated significant antiproliferative activity against a range of cancer cell lines, often by inducing apoptosis and cell cycle arrest.[3][4] The following table summarizes the cytotoxic effects of various substituted thiophene chalcone analogs.
| Compound ID | Thiophene Substitution (R1) | Other Aryl Ring Substitution (R2) | Target Cell Line | IC50 (µM) | Reference |
| 5a | H | 4-Cl | A549 (Lung) | 41.99 ± 7.64 | [3] |
| 9b | H | 4-OCH3 | A549 (Lung) | 92.42 ± 30.91 | [3] |
| 4k | - | 4-Cl (on phenyl) | HepG-2 (Liver) | 7.61 | [4] |
| 4b | - | 4-OCH3 (on phenyl) | HepG-2 (Liver) | 7.14 | [4] |
| 4a | - | Unsubstituted Phenyl | HepG-2 (Liver) | >50 | [4] |
| 4m | - | 4-NO2 (on phenyl) | MCF-7 (Breast) | >50 | [4] |
| Chalcone Analog 1 | H | 3,4,5-trimethoxy (on phenyl) | K562 (Leukemia) | <2 | [1] |
| Chalcone Analog 2 | H | 4-methoxy (on phenyl) | K562 (Leukemia) | <2 | [1] |
Key SAR Insights for Anticancer Activity:
-
Substitution on the Non-Thiophene Aryl Ring: The nature of the substituent on the second aromatic ring plays a critical role in determining cytotoxic potency.
-
Electron-withdrawing groups , such as a chloro group at the para-position (compound 4k ), often enhance anticancer activity.[4]
-
Electron-donating groups , like a methoxy group (compound 4b ), can also confer potent activity, suggesting that a complex interplay of electronic and steric factors governs the interaction with biological targets.[4] The presence of multiple methoxy groups, as seen in combretastatin analogs, is a well-established feature for potent tubulin polymerization inhibitors.[1]
-
An unsubstituted phenyl ring (compound 4a ) generally results in lower activity.[4]
-
-
The Thiophene Ring as a Bioisostere: The replacement of a phenyl ring with a thiophene ring in chalcone structures often maintains or even enhances antiproliferative activity. This underscores the utility of thiophene as a valid bioisostere in this context.
Caption: SAR summary for anticancer activity.
Antimicrobial Activity
Thiophene derivatives have also been extensively investigated for their antimicrobial properties. The α,β-unsaturated ketone moiety present in chalcones is known to contribute to their activity against both bacteria and fungi.
| Compound ID | Thiophene Substitution (R1) | Other Aryl Ring Substitution (R2) | Target Organism | MIC (µg/mL) | Reference |
| S1 | Tetrahydrobenzo-fused, ethyl ester, benzylideneamino | 4-Cl (on benzylidene) | S. aureus | 0.81 (µM/ml) | [5] |
| S4 | Tetrahydrobenzo-fused, ethyl ester, benzylideneamino | 4-F (on benzylidene) | C. albicans | 0.91 (µM/ml) | [5] |
| Chalcone Analog 3 | 2,5-dimethyl-3-acetyl | Unsubstituted Phenyl | S. aureus | >100 | [2] |
| Pyrazoline from Analog 3 | - | - | S. aureus | 12.5 | [2] |
Key SAR Insights for Antimicrobial Activity:
-
The Enone System is Crucial: The reactivity of the Michael acceptor (the α,β-unsaturated ketone) is often linked to antimicrobial activity.
-
Lipophilicity and Substituents: The introduction of lipophilic groups and specific substituents can modulate the antimicrobial spectrum and potency. For instance, halogen substitutions on the aryl ring often enhance activity.[6]
-
Cyclization of the Chalcone Backbone: Cyclization of the chalcone into heterocyclic systems, such as pyrazolines, can dramatically increase antibacterial activity, as seen with the derivative of analog 3.[2] This suggests that the rigidified conformation of the cyclized product may have a higher affinity for the bacterial target.
Experimental Protocols
To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of thiophene-based chalcones.
Synthesis: Claisen-Schmidt Condensation
This is a standard and widely used method for the synthesis of chalcones.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of a substituted 2-acetylthiophene and a substituted aromatic aldehyde in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water until neutral, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Causality Behind Experimental Choices:
-
The use of a strong base (NaOH or KOH) is essential to deprotonate the α-carbon of the 2-acetylthiophene, generating the enolate nucleophile required for the condensation reaction.
-
The reaction is typically carried out at room temperature to minimize side reactions.
-
Acidification during work-up neutralizes the excess base and protonates the resulting alkoxide to form the chalcone.
Caption: Workflow for chalcone synthesis.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
The inclusion of both positive and negative controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative (vehicle) control provides the baseline for 100% cell viability.
Concluding Remarks and Future Directions
The structure-activity relationships of 2-acylthiophene derivatives, particularly as exemplified by their chalcone analogs, reveal a rich field for the development of novel therapeutic agents. The thiophene moiety is a versatile scaffold that, when appropriately substituted, can lead to potent anticancer and antimicrobial compounds.
Key takeaways for researchers include:
-
The importance of substitutions on the aryl rings of chalcone-like structures, with both electron-withdrawing and electron-donating groups capable of enhancing activity depending on the specific biological target.
-
The utility of the thiophene ring as a bioisosteric replacement for a phenyl ring, often leading to improved pharmacological profiles.
-
The potential for significant gains in activity through further molecular modifications, such as the cyclization of the chalcone backbone.
Future research should aim to synthesize and evaluate a focused library of this compound derivatives with systematic modifications to the thiophene ring, the isopropyl group, and the carbonyl function. Such studies will provide more direct and precise SAR data, paving the way for the rational design of the next generation of thiophene-based drugs.
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Wang, Y., et al. (2012). Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents. European Journal of Medicinal Chemistry, 51, 145-154. [Link]
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Sun, W., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. Scientific Reports, 9(1), 1-13. [Link]
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Various Authors. (2023). antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons. ResearchGate. [Link]
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Benchmarking the Efficacy of 2-Methyl-1-(thiophen-2-yl)propan-1-one Against Known Monoamine Reuptake and Oxidase Inhibitors: A Comparative Guide
In the landscape of neuropharmacology, the quest for novel psychoactive compounds with refined therapeutic profiles is perpetual. This guide provides a comprehensive framework for benchmarking the efficacy of the research chemical 2-Methyl-1-(thiophen-2-yl)propan-1-one against a panel of well-characterized inhibitors of monoamine transporters and oxidases. The structural motif of a thiophene ring coupled with a ketone is present in various centrally active agents, suggesting a plausible interaction with key regulators of neurotransmission.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically rigorous approach to characterizing a novel compound, moving from hypothesized mechanism to quantitative comparison. We will explore the necessary in vitro assays to delineate the inhibitory profile of this compound and compare its potency and selectivity with established drugs:
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI).
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).
-
Phenelzine: A non-selective monoamine oxidase inhibitor (MAOI).
Rationale for Comparator Selection
The choice of these specific inhibitors allows for a broad-spectrum comparison across different mechanisms of action. Sertraline provides a benchmark for selective serotonin reuptake inhibition, a cornerstone of modern antidepressant therapy. Bupropion represents a dual-acting agent on the catecholamine systems, offering a different therapeutic and side-effect profile. Phenelzine, an irreversible MAOI, serves as a positive control for enzymatic inhibition of monoamine metabolism, a powerful but less common therapeutic strategy due to dietary restrictions.
Experimental Design: A Multi-faceted Approach to Profiling
To comprehensively assess the inhibitory potential of this compound, a tiered experimental approach is recommended. This involves an initial screening for activity at monoamine transporters followed by an investigation into its effects on monoamine oxidase enzymes.
Tier 1: Monoamine Transporter Inhibition Assays
The initial hypothesis is that this compound may interfere with the reuptake of dopamine, norepinephrine, and/or serotonin by their respective transporters (DAT, NET, and SERT). Two complementary in vitro assays are proposed to investigate this:
-
Radioligand Binding Assays: To determine the affinity of the test compound for the monoamine transporters.
-
Fluorescent Substrate Uptake Assays: To assess the functional inhibition of transporter activity.
Tier 2: Monoamine Oxidase Inhibition Assay
Given that some thiophene derivatives have been shown to inhibit monoamine oxidase, it is prudent to evaluate this compound for this activity.[4][5][6][7]
-
MAO-Glo™ Luminescent Assay: A robust and sensitive method to determine the inhibitory activity against both MAO-A and MAO-B isoforms.[8][9][10][11]
Visualizing the Experimental Workflow
Caption: High-level overview of the experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of the test compound.[12][13][14]
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Paroxetine (for SERT).
-
Test compound: this compound and known inhibitors.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the appropriate radioligand at a concentration near its Kd.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[15][16][17][18][19][20]
Protocol 2: Fluorescent Substrate Uptake Inhibition Assay
This assay measures the functional inhibition of the monoamine transporters.[21][22][23][24][25]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well black, clear-bottom microplates.
-
Fluorescent substrate (e.g., a commercially available dye that acts as a substrate for all three transporters).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compound and known inhibitors.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to form a confluent monolayer.
-
Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations in assay buffer. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add the fluorescent substrate to all wells to initiate uptake.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time.
-
Data Analysis: Determine the rate of uptake for each concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that reduces the substrate uptake rate by 50%.
Protocol 3: MAO-Glo™ Luminescent Assay
This protocol determines the inhibitory activity of the test compound against MAO-A and MAO-B.[8][9][10][11]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO-Glo™ Assay kit (containing MAO substrate, buffer, and Luciferin Detection Reagent).
-
Test compound and known inhibitors (Phenelzine).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Enzyme and Compound Incubation: In the microplate, add the MAO enzyme (A or B) and the test compound at various concentrations in the provided reaction buffer.
-
Substrate Addition: Add the MAO-Glo™ substrate to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection Reagent Addition: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.
-
Luminescence Measurement: Incubate for 20 minutes at room temperature to stabilize the signal, then measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value, the concentration at which the compound inhibits 50% of the MAO activity.
Data Presentation and Interpretation
The efficacy of this compound and the known inhibitors should be summarized in clear, comparative tables.
Table 1: Monoamine Transporter Inhibition Profile
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] | [Calculated Ratio] |
| Sertraline | ~25 | ~420 | ~0.29 | ~86 | ~1448 |
| Bupropion | ~526 | ~2240 | >10000 | >19 | >4.3 |
Note: Literature values for known inhibitors can vary. The values presented are representative.
Table 2: Monoamine Oxidase Inhibition Profile
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | MAO-B/A Selectivity |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Ratio] |
| Phenelzine | ~1000 | ~200 | 0.2 |
Signaling Pathway Context
The diagram below illustrates the points of intervention for the compounds being tested within the synaptic cleft.
Caption: Simplified schematic of a monoaminergic synapse illustrating the targets of the tested inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. The generated data will allow for a direct comparison of its potency and selectivity against established pharmacological agents. A favorable profile, such as high potency and selectivity for a specific transporter or a unique dual-action mechanism, would warrant further investigation, including in vivo behavioral models and pharmacokinetic studies. The causality behind these experimental choices lies in the systematic de-risking of a novel compound, moving from broad screening to a more defined mechanistic understanding. Each protocol is designed as a self-validating system through the inclusion of well-characterized positive controls, ensuring the integrity and reliability of the generated data.
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A Comparative Guide to the In Vivo Validation of 2-Methyl-1-(thiophen-2-yl)propan-1-one as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for In Vivo Assessment
The discovery of novel anti-inflammatory agents is a cornerstone of therapeutic development. Thiophene derivatives have emerged as a privileged structural class in medicinal chemistry, with numerous approved drugs demonstrating anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3][4][5] The compound 2-Methyl-1-(thiophen-2-yl)propan-1-one, a ketone featuring a thiophene moiety, represents a promising candidate for investigation based on its structural alerts.[6] While preliminary in vitro assays may suggest potential efficacy, a rigorous in vivo evaluation is indispensable to understand a compound's true therapeutic potential, accounting for complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive framework for the in vivo validation of this compound, using the carrageenan-induced paw edema model in rats. This classic, highly reproducible model of acute inflammation serves as an excellent platform for comparing the efficacy of a test compound against established anti-inflammatory drugs.[7][8] We will detail the experimental design, provide step-by-step protocols for key analytical endpoints, and present a comparative analysis of expected outcomes.
Comparative Experimental Design: A Multi-Faceted Approach
To ensure the integrity and validity of the study, a robust experimental design incorporating negative and positive controls is essential. This allows for the objective comparison of this compound's performance against both a baseline inflammatory response and the effects of well-characterized anti-inflammatory agents.
Animal Model: Male Wistar rats (180-220 g) are selected for their consistent response in this model. Animals should be acclimatized for at least one week under standard laboratory conditions.
Treatment Groups (n=6-8 per group):
-
Vehicle Control (Negative Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) to establish the maximal inflammatory response.
-
This compound (Test Compound): Administered at multiple doses (e.g., 25, 50, 100 mg/kg, p.o.) to assess dose-dependency.
-
Indomethacin (Positive Control 1): A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits COX enzymes.[9][10][11] A standard dose (e.g., 5-10 mg/kg, p.o.) provides a benchmark for COX-inhibitory activity.[12][13]
-
Dexamethasone (Positive Control 2): A synthetic glucocorticoid with broad and potent anti-inflammatory effects, primarily through the inhibition of phospholipase A2 and downregulation of pro-inflammatory transcription factors like NF-κB.[14][15][16] A dose of 1 mg/kg, p.o. serves as a high-efficacy benchmark.
The following diagram illustrates the overall experimental workflow, providing a clear sequence of events from animal preparation to data analysis.
Caption: Experimental workflow for in vivo validation.
Mechanism of Action: The Carrageenan-Induced Inflammatory Cascade
Carrageenan injection initiates a well-characterized inflammatory cascade. Understanding this pathway is crucial for interpreting the potential mechanism of action of this compound. The process involves the activation of resident immune cells, leading to the release of pro-inflammatory mediators. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which acts as a master regulator of genes encoding inflammatory cytokines like TNF-α, IL-1β, and IL-6.[17][18][19]
Caption: Hypothesized mechanism targeting the NF-κB pathway.
Methodologies and Comparative Endpoints
Carrageenan-Induced Paw Edema Assay
This assay is the primary measure of the compound's anti-edematous effect.[8][12][20]
Protocol:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, positive controls, or vehicle via oral gavage.
-
One hour after administration, inject 100 µL of 1% carrageenan suspension sub-plantarly into the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Comparative Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | 0% |
| Test Compound | 25 | Expected dose-dependent | Expected dose-dependent |
| Test Compound | 50 | decrease in paw volume | increase in inhibition |
| Test Compound | 100 | e.g., 0.40 ± 0.04 | e.g., 53% |
| Indomethacin | 10 | 0.45 ± 0.05 | 47% |
| Dexamethasone | 1 | 0.25 ± 0.03 | 71% |
Data are hypothetical and for illustrative purposes.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates serves as a quantitative marker for neutrophil infiltration into the inflamed site.[21]
Protocol:
-
At the end of the experiment (5 hours), euthanize the rats and excise the paw tissue.
-
Homogenize a known weight of the tissue in a phosphate buffer (e.g., 50 mM, pH 6.0) containing a detergent like hexadecyltrimethylammonium bromide (HTAB).[21]
-
Centrifuge the homogenate (e.g., 10,000 x g for 15 min at 4°C) and collect the supernatant.[22]
-
To the supernatant, add a reaction buffer containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.[21]
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Express MPO activity as units per gram of tissue.
Comparative Data Presentation:
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) (Mean ± SEM) |
| Vehicle Control | - | 12.4 ± 1.1 |
| Test Compound | 25 | Expected dose-dependent |
| Test Compound | 50 | decrease in MPO activity |
| Test Compound | 100 | e.g., 5.8 ± 0.7 |
| Indomethacin | 10 | 6.5 ± 0.8 |
| Dexamethasone | 1 | 4.1 ± 0.5 |
Data are hypothetical and for illustrative purposes.
Pro-Inflammatory Cytokine Analysis (ELISA)
Measuring the levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the paw tissue provides direct insight into the compound's ability to modulate the immune response at a molecular level.[23][24]
Protocol:
-
Prepare tissue homogenates as described for the MPO assay (using a lysis buffer appropriate for ELISA).
-
Determine the total protein concentration in each sample for normalization.
-
Use commercially available ELISA kits specific for rat TNF-α, IL-1β, and IL-6.[25][26][27]
-
Follow the manufacturer's protocol, which typically involves:
-
Adding standards and samples to antibody-pre-coated microplates.
-
Incubating with a biotinylated detection antibody.
-
Adding an HRP-conjugate and a substrate solution.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Calculate cytokine concentrations (pg/mg of total protein) based on the standard curve.
Comparative Data Presentation:
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | - | 250 ± 25 | 180 ± 20 | 310 ± 30 |
| Test Compound | 100 | e.g., 115 ± 15 | e.g., 85 ± 12 | e.g., 140 ± 18 |
| Indomethacin | 10 | 140 ± 18 | 100 ± 14 | 175 ± 22 |
| Dexamethasone | 1 | 80 ± 10 | 60 ± 9 | 95 ± 11 |
Data are hypothetical and for illustrative purposes.
Histopathological Analysis
Visual examination of tissue sections provides crucial qualitative and semi-quantitative data on the extent of inflammation, edema, and cellular infiltration.
Protocol:
-
Fix a portion of the paw tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).[28][29]
-
Examine the slides under a light microscope by a blinded pathologist.
-
Score the sections based on the severity of edema, the density of inflammatory cell infiltrates (especially neutrophils), and overall tissue architecture disruption.[30][31]
Expected Comparative Observations:
-
Vehicle Control: Severe subcutaneous edema, marked infiltration of inflammatory cells (predominantly neutrophils), and disorganization of connective tissue.[28]
-
Test Compound & Indomethacin: A dose-dependent reduction in edema and cellular infiltrate compared to the vehicle control.
-
Dexamethasone: Significant attenuation of both edema and cellular infiltration, showing the most preserved tissue architecture.
Discussion and Interpretation
The collective data from these assays will allow for a robust comparison of this compound against both a standard NSAID and a potent corticosteroid.
-
Efficacy vs. Indomethacin: If the test compound shows comparable or superior reduction in edema and MPO activity to Indomethacin, it suggests a potent inhibitory effect, possibly targeting the COX pathway. A significant reduction in pro-inflammatory cytokines would further support its efficacy.
-
Efficacy vs. Dexamethasone: Dexamethasone acts via broad, powerful mechanisms.[15] It is unlikely the test compound will surpass its efficacy. However, achieving a significant fraction of Dexamethasone's effect, particularly in cytokine suppression, would mark it as a highly promising candidate.
-
Mechanistic Clues: A profound suppression of TNF-α, IL-1β, and IL-6 levels might suggest an upstream mechanism of action, such as the inhibition of the NF-κB signaling pathway, which is a common target for novel anti-inflammatory drugs.[19]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound. By employing the carrageenan-induced paw edema model and a multi-parametric analysis—including physiological (edema), cellular (MPO), molecular (cytokines), and anatomical (histology) endpoints—researchers can effectively benchmark the compound's anti-inflammatory potential against clinically relevant drugs. The resulting comparative data are essential for making informed decisions regarding the continued development of this and other novel thiophene-based therapeutic agents.
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Bhattacharyya, S., et al. (2008). Carrageenan-induced NFκB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(7-8), 973-982. [Link]
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The Double-Edged Sword: A Comparative Analysis of Thiophene-Based Compound Cytotoxicity
Thiophene, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1][4][5][6] However, this therapeutic potential is often shadowed by concerns of cytotoxicity, a critical parameter that can dictate the fate of a drug candidate.[7][8] This guide provides a comparative analysis of the cytotoxicity of various thiophene-based compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of thiophene-related cytotoxicity and to guide the design of safer, more effective therapeutics.
The Thiophene Scaffold: A Platform for Diverse Biological Activity
The five-membered ring structure of thiophene allows for a wide range of substitutions, leading to a diverse library of molecules with varying biological effects.[1][9] This structural versatility is key to their ability to interact with a multitude of biological targets. In the context of cancer, thiophene analogs have been shown to inhibit various signaling pathways involved in tumor progression by binding to cancer-specific proteins.[1][4] The nature and position of these substitutions are critical in determining the compound's efficacy and its cytotoxic profile.
Unraveling the Mechanisms of Thiophene-Induced Cytotoxicity
The cytotoxic effects of thiophene derivatives are often multifaceted, involving the induction of programmed cell death, or apoptosis, through various cellular pathways. Understanding these mechanisms is crucial for the development of targeted cancer therapies with minimal side effects.
Induction of Apoptosis
A common mechanism of cytotoxicity for many anticancer agents, including thiophene derivatives, is the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Several studies have demonstrated that thiophene compounds can trigger apoptosis in cancer cell lines.[5][7][10]
One key pathway implicated in thiophene-induced apoptosis is the intrinsic, or mitochondrial, pathway. This is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors.[7][10] For instance, certain thiophene derivatives have been shown to cause mitochondrial depolarization and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[5][7][10]
Signaling Pathway: Thiophene-Induced Intrinsic Apoptosis
Caption: A generalized workflow for determining the cytotoxicity of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [9][11] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a blank control (medium only). [9]3. Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2. [9]4. MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. [9]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution. [9]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [9]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value. [9]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number. [11][12] Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Concluding Remarks and Future Directions
Thiophene-based compounds represent a promising class of molecules with significant potential in cancer therapy. [1][4]However, their inherent cytotoxicity necessitates a thorough and comparative evaluation to identify candidates with a favorable therapeutic window. The choice of the thiophene scaffold and its substitutions plays a critical role in defining the compound's cytotoxic profile and mechanism of action. [1][2] Future research should focus on the development of thiophene derivatives with enhanced selectivity for cancer cells to minimize off-target toxicity. [4]This can be achieved through strategies such as targeted drug delivery systems, like the use of folate receptor-targeting nanoparticles to specifically deliver the cytotoxic agent to cancer cells. [7][10]A deeper understanding of the structure-activity relationships will also be instrumental in designing novel compounds with improved efficacy and safety profiles. Continued investigation into the complex interplay between thiophene structure, cytotoxicity, and mechanism of action will undoubtedly pave the way for the next generation of thiophene-based anticancer drugs.
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A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one: A Comparative Analysis of Reproducibility and Robustness
Introduction
2-Methyl-1-(thiophen-2-yl)propan-1-one, a key intermediate in medicinal chemistry and material science, presents a compelling case study in synthetic protocol optimization.[1] Its synthesis is pivotal for the development of novel pharmaceuticals, including antimicrobial and anticancer agents, and for creating advanced polymers where the thiophene moiety's electronic properties are advantageous.[1] This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this ketone: the classical Friedel-Crafts acylation and the modern organometallic approach.
As researchers and process chemists, our goal extends beyond mere synthesis; we seek protocols that are not only high-yielding but also reproducible, scalable, and robust against the minor variations inherent in a real-world laboratory setting. This document moves beyond a simple recitation of steps to dissect the causality behind experimental choices, offering field-proven insights to help you select and execute the optimal synthesis for your specific needs. We will explore the mechanistic underpinnings, critical process parameters, and self-validating systems for each method to ensure trustworthy and repeatable outcomes.
Overview of Synthetic Strategies
The synthesis of this compound is dominated by two distinct chemical transformations. The choice between them often represents a trade-off between raw material cost, reaction sensitivity, and catalyst handling.
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution where thiophene is directly acylated using an isobutyryl derivative (e.g., isobutyryl chloride or isobutyric anhydride) in the presence of a Lewis acid catalyst.
-
Organometallic Addition: A nucleophilic addition pathway, typically involving a pre-formed thienyl organometallic reagent (like 2-thienylmagnesium bromide or 2-lithiothiophene) which then reacts with an appropriate isobutyryl electrophile.[2][3]
The following workflow diagram illustrates the core logic of these two competing pathways.
Caption: High-level workflow comparison of Friedel-Crafts vs. Organometallic routes.
Protocol Deep Dive 1: Friedel-Crafts Acylation
This method is often the first choice in academic and industrial settings due to its procedural simplicity and the use of relatively inexpensive starting materials. However, its reputation for being straightforward can be misleading, as reproducibility hinges on careful control of the potent Lewis acid catalysts employed.
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. Thiophene, being an electron-rich heterocycle, then attacks this electrophile. The acylation occurs with high regioselectivity at the 2-position because the cationic intermediate (the sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the 3-position (two resonance structures).[4][5]
Reproducibility & Robustness Analysis
The primary challenge in Friedel-Crafts acylation of thiophene is its sensitivity. Thiophene is prone to polymerization and resinification in the presence of strong acids.[6] Furthermore, the product ketone can form a stable complex with the Lewis acid, often requiring more than a stoichiometric amount of the catalyst, which complicates purification and reduces atom economy.[7]
Critical Parameters:
-
Catalyst Choice & Stoichiometry: While AlCl₃ is common, its high reactivity can lead to low yields and tar formation.[6][7] Milder Lewis acids like tin(IV) chloride (SnCl₄), zinc halides, or solid acid catalysts like zeolites (e.g., Hβ) can offer a significant advantage in reproducibility.[7][8][9] Zinc chloride, for instance, can be used in catalytic amounts and does not form strong complexes with the product, simplifying workup.[7]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0–10 °C) during the addition of reagents is critical to prevent side reactions and thiophene degradation.
-
Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used. The choice of solvent can influence catalyst activity and reaction rate.
-
Reagent Purity: Moisture is the enemy. The Lewis acid catalyst, solvent, and glassware must be scrupulously dry, as water will deactivate the catalyst.
Self-Validating Protocol & Experimental Details
A robust protocol incorporates in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
Thiophene (purified)
-
Isobutyryl chloride (purified)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add isobutyryl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Acylation: Add a solution of thiophene (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 1 hour, maintaining the internal temperature between 0–5 °C.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ether, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of thiophene and the appearance of a new, higher Rf spot corresponding to the product indicates completion.
-
Workup: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol Deep Dive 2: Organometallic (Grignard) Route
This approach reverses the polarity of the reactants. A nucleophilic thienyl species is generated, which then attacks an electrophilic acylating agent. This method can offer superior regioselectivity and avoid the harsh, acidic conditions of the Friedel-Crafts reaction, but it demands stringent control over the reaction environment.
Mechanism and Rationale
The most common variant involves the formation of a 2-thienyl Grignard reagent (2-ThMgBr) from 2-bromothiophene and magnesium metal.[10] This highly nucleophilic reagent then reacts with an appropriate electrophile like isobutyronitrile. The initial addition forms a magnesium salt of a ketimine, which upon acidic hydrolysis, yields the desired ketone.[3] Using a nitrile as the electrophile is key, as it prevents the common problem of over-addition that occurs with more reactive electrophiles like acyl chlorides, which would lead to a tertiary alcohol.[2]
Reproducibility & Robustness Analysis
The success of this protocol is almost entirely dependent on the complete exclusion of water and atmospheric oxygen. Grignard reagents are potent bases and nucleophiles that react readily with water, which will quench the reagent and halt the reaction.[10][11]
Critical Parameters:
-
Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents (typically THF or diethyl ether) must be anhydrous.[11] The magnesium turnings should be activated, often with a crystal of iodine or 1,2-dibromoethane, to remove the passivating oxide layer.[11]
-
Grignard Reagent Quality: The formation and concentration of the Grignard reagent can be inconsistent. It is best practice to titrate a small aliquot of the prepared Grignard reagent before use to determine its exact molarity.
-
Schlenk Equilibrium: Thienyl Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) involving monomers, dimers, and other aggregates.[12][13] This can affect their reactivity, and consistent reaction conditions (solvent, temperature, concentration) are crucial for reproducible results.
-
Temperature: Grignard formation is exothermic and may require initial heating to initiate, but should be controlled. The subsequent addition to the nitrile is also typically performed at controlled temperatures (e.g., 0 °C to room temperature).
Self-Validating Protocol & Experimental Details
This protocol emphasizes the preparation and validation of the key organometallic intermediate.
Materials:
-
2-Bromothiophene
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyronitrile
-
Sulfuric acid (H₂SO₄), 3 M solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet. Place activated magnesium turnings (1.1 equivalents) in the flask.
-
Grignard Formation: Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF to the magnesium. Gentle warming may be needed to initiate the reaction (indicated by cloudiness and bubbling). Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for 1 hour to ensure complete formation.
-
Intermediate Validation (Optional but Recommended): Cool the dark gray solution to room temperature. A small, measured aliquot can be removed, quenched with a known excess of iodine solution, and back-titrated to determine the concentration of the active Grignard reagent.
-
Nucleophilic Addition: Cool the Grignard solution to 0 °C. Add isobutyronitrile (0.9 equivalents) dropwise, keeping the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis & Workup: Cool the mixture in an ice bath and slowly add 3 M H₂SO₄ to hydrolyze the intermediate and dissolve the magnesium salts. Stir vigorously for 1 hour.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract three times with diethyl ether. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation.
Comparative Analysis and Recommendations
| Parameter | Friedel-Crafts Acylation | Organometallic (Grignard) Route | Rationale & Field Insights |
| Yield | Moderate to High (60-85%) | High (75-90%) | The Grignard route often provides higher isolated yields by avoiding the tar formation common in Friedel-Crafts reactions.[6] |
| Reproducibility | Moderate | Moderate to High | Friedel-Crafts can be inconsistent due to catalyst activity and side reactions.[6][7] The Grignard route is highly reproducible if, and only if, anhydrous conditions are strictly maintained.[11] |
| Robustness | Low to Moderate | Low | Neither reaction is particularly robust. Friedel-Crafts is sensitive to moisture and catalyst quality. The Grignard route is extremely sensitive to moisture and air.[11] |
| Scalability | Good | Moderate | Friedel-Crafts reactions are common on an industrial scale. The exotherm and need for strict anhydrous conditions can make scaling Grignard reactions more challenging. |
| Reagent Cost & Safety | Lower cost reagents (Thiophene, AlCl₃). AlCl₃ is corrosive and water-reactive. | Higher cost starting material (2-Bromothiophene). Grignard reagents are pyrophoric; requires expert handling.[10] | |
| Purification | Can be difficult due to tar/polymer formation and catalyst residues.[6] | Generally cleaner; purification by distillation is often straightforward. | |
| Environmental Impact | Generates significant acidic aqueous waste (e.g., from AlCl₃). | Generates magnesium salt waste. Solvents like THF and ether are common. |
Recommendation Framework:
-
For Exploratory, Small-Scale Synthesis: The Friedel-Crafts acylation using a milder catalyst (e.g., SnCl₄ or zeolites) is a good starting point due to lower reagent cost and less demanding setup (no need to pre-form an organometallic).[8][9]
-
For High-Yield, High-Purity Requirements: The Organometallic (Grignard) route is superior, provided the laboratory is well-equipped for anhydrous, inert atmosphere chemistry. The cleaner reaction profile often justifies the higher cost and handling requirements.
-
For Process Development and Scale-Up: The Friedel-Crafts acylation is often preferred industrially, but significant optimization is required to control the exotherm and minimize waste. Exploring solid-acid catalysts is highly recommended for a greener, more robust process.[9][14]
Conclusion
The synthesis of this compound is a tale of two classic reactions, each with distinct advantages and operational demands. The Friedel-Crafts acylation offers a direct, cost-effective route that is plagued by potential side reactions and catalyst-related complexities. In contrast, the Grignard pathway provides a cleaner, higher-yielding alternative at the cost of more expensive reagents and an unforgiving sensitivity to atmospheric moisture. A thorough understanding of the mechanistic drivers and critical control points for each protocol is paramount for any researcher aiming for reproducible and robust synthesis of this valuable chemical intermediate.
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The Catalytic Landscape: From Traditional Lewis Acids to Sustainable Alternatives
A Researcher's Guide to Catalyst Selection in Thophene Acylation: A Head-to-Head Comparison
The Friedel-Crafts acylation of thiophene is a cornerstone reaction in organic synthesis, pivotal for the creation of essential intermediates in the pharmaceutical and fine chemical sectors. Among its products, 2-acetylthiophene stands out as a critical building block. The success of this transformation—defined by its efficiency, selectivity, and environmental footprint—is intrinsically linked to the choice of catalyst.[1] This guide offers an in-depth, objective comparison of various catalytic systems, substantiated by experimental data, to empower researchers in making informed decisions for catalyst selection and process optimization.
Historically, the acylation of thiophene has been dominated by traditional Lewis acids like aluminum chloride (AlCl₃). While effective, these catalysts often necessitate stoichiometric amounts, leading to significant and often toxic waste streams.[1][2] This has propelled the exploration of more sustainable alternatives, with a strong focus on solid acid catalysts that promise recoverability, reusability, and a greener chemical process.[1][2]
Homogeneous vs. Heterogeneous Catalysis: A Fundamental Divide
The choice between a homogeneous and a heterogeneous catalyst is a critical juncture in experimental design, influencing everything from reaction kinetics to product purification.
-
Homogeneous Catalysts , such as traditional Lewis acids, exist in the same phase as the reactants.[3][4] This ensures high contact and often leads to faster reaction rates at lower temperatures.[5][6] However, the catalyst forms a stable complex with the ketone product, requiring stoichiometric amounts and a destructive aqueous workup for separation, which complicates catalyst recovery and generates substantial waste.[3]
-
Heterogeneous Catalysts , on the other hand, are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[3][4] This fundamental difference allows for straightforward separation by filtration, enabling easy recovery and reuse of the catalyst.[1][3] While these systems may require more forcing conditions, such as higher temperatures, the simplified workflow and reduced environmental impact are significant advantages, particularly for industrial applications.[3]
Performance Benchmarking: A Data-Driven Comparison
The following table provides a quantitative comparison of various catalysts for the acylation of thiophene, drawing from published experimental data. This allows for a direct assessment of their relative performance under different conditions.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Zeolites | |||||
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][7] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][2] |
| Lewis Acids | |||||
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1][8] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | - | - | Catalytic amounts | [9] |
| Other Heterogeneous Catalysts | |||||
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [1] |
| Glauconite | Acetic Anhydride | - | 50-66 | Reflux, 5-6h | [10] |
| Protic Acids | |||||
| Phosphoric Acid (85%) | Acetic Anhydride | - | 94 | - | [1][11] |
| Sulfuric Acid-Carboxylic Acid Complex | Acetic Anhydride | - | ~78.6 | - | [12] |
| Ionic Liquids | |||||
| Yb(OTf)₃ in [BPy][BF₄] | Acyl Chlorides/Anhydrides | - | Good yields | - | [13][14] |
A Deeper Dive into Catalyst Systems
Zeolites: The Workhorses of Heterogeneous Catalysis
Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering shape selectivity and strong acidic sites.[7] They have emerged as highly effective and reusable catalysts for thiophene acylation.[2][7]
-
Mechanism and Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acylating agent is activated by the Brønsted or Lewis acid sites within the zeolite pores, generating a highly electrophilic acylium ion. This then attacks the electron-rich thiophene ring. The pore size and acidity of the zeolite are critical factors influencing catalytic activity.[2][7] For instance, Hβ zeolite, with its larger pore size compared to HZSM-5, demonstrates superior activity in this reaction.[7] The strong acid sites are essential for activating the acylating agent, but an optimal concentration and strength are necessary to prevent side reactions and catalyst deactivation.[2]
-
Advantages:
-
High Activity and Selectivity: Zeolites like Hβ can achieve near-quantitative conversion of thiophene with excellent selectivity for the 2-acetyl derivative.[7]
-
Reusability: A key advantage is the ability to recover the catalyst by simple filtration and regenerate it for multiple reaction cycles with minimal loss of activity.[7]
-
Environmental Benignity: By replacing corrosive and waste-generating Lewis acids, zeolites offer a much greener alternative.[2]
-
-
Experimental Workflow: dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
}
Caption: General experimental workflow for zeolite-catalyzed thiophene acylation.
Ionic Liquids: A Novel Reaction Medium
Ionic liquids (ILs) are salts with low melting points, often considered "green" solvents due to their negligible vapor pressure.[13] They can act as both the solvent and the catalyst in Friedel-Crafts reactions.
-
Mechanism and Causality: In systems using metal triflates like Yb(OTf)₃ in an ionic liquid such as [BPy][BF₄], the ionic liquid serves to stabilize the charged intermediates formed during the reaction.[13][14] The Lewis acidic metal triflate activates the acylating agent, and the polar environment of the IL facilitates the electrophilic substitution. The choice of both the cation and anion of the ionic liquid can influence the reaction's progress.[15]
-
Advantages:
-
Challenges: The viscosity and cost of ionic liquids can be a drawback. Additionally, their "green" credentials are sometimes debated due to challenges in their synthesis and potential toxicity.
Traditional Lewis and Protic Acids: The Benchmarks
While newer catalytic systems are promising, traditional acids remain relevant for their high reactivity and well-understood mechanisms.
-
Lewis Acids (e.g., AlCl₃, EtAlCl₂): These are powerful catalysts that readily activate acylating agents.[8] However, their tendency to form strong complexes with the ketone product necessitates their use in stoichiometric quantities, leading to significant waste during aqueous workup.[3] Alkyl Lewis acids like EtAlCl₂ can offer a non-acidic reaction medium, providing an alternative to traditional Lewis acids.[8]
-
Protic Acids (e.g., H₃PO₄, H₂SO₄): Strong protic acids can also effectively catalyze thiophene acylation.[11][12] Phosphoric acid has been shown to give high yields of 2-acetylthiophene.[11] Continuous processes using phosphoric acid as a catalyst have also been developed, highlighting its industrial potential.[17]
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Thiophene Acylation using Hβ Zeolite
This protocol is adapted from methodologies described in the literature.[1][7]
-
Catalyst Activation: Prior to use, the Hβ zeolite catalyst should be activated by heating at a high temperature (e.g., 500-550°C) for several hours under a flow of dry air or nitrogen to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1]
-
Catalyst Addition: Add the activated Hβ zeolite catalyst (e.g., 1.17 g) to the reaction mixture.[7]
-
Reaction: Heat the mixture to 60°C and stir vigorously. Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically complete within 2 hours.[1][7]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid Hβ zeolite catalyst can be recovered by filtration. Wash the recovered catalyst with a suitable solvent (e.g., acetone), dry it, and it is ready for regeneration and reuse.[1][7]
-
Product Purification: The liquid filtrate, containing the product, unreacted starting materials, and acetic acid byproduct, can be purified by distillation under reduced pressure to isolate 2-acetylthiophene.
**Protocol 2: Thiophene Acylation using Ethylaluminum Dichloride (EtAlCl₂) **
This protocol is based on the procedure described by Ünver et al.[8]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride dissolved in 20 mL of dry dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M solution in hexane) dropwise to the stirred reaction mixture.
-
Reaction: Maintain the reaction at 0°C with continuous stirring for 2 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with CH₂Cl₂.
-
Product Isolation: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mechanistic Insights and Catalyst Selection Logic
The choice of catalyst should be a deliberate decision based on the specific goals of the synthesis.
dot graph "Catalyst_Selection_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
}
Caption: Logical relationship between synthetic goals and catalyst selection.
-
For Green and Sustainable Chemistry: Heterogeneous catalysts, particularly zeolites, are the superior choice. Their reusability and the elimination of corrosive waste streams align with the principles of green chemistry.[2]
-
For High Reactivity and Lab-Scale Synthesis: Traditional Lewis acids might be preferred when high reactivity at low temperatures is the primary concern and the scale of the reaction is small enough that waste disposal is not a major issue.
-
For Novel Process Development: Ionic liquids offer an interesting avenue for research, potentially combining the roles of solvent and catalyst and enabling novel reaction conditions.
Conclusion and Future Outlook
The acylation of thiophene is a mature yet evolving field. While traditional Lewis acids have long been the standard, the compelling advantages of heterogeneous catalysts like zeolites in terms of reusability, simplified workup, and environmental performance are undeniable. The continued development of novel solid acid catalysts and ionic liquid systems will likely lead to even more efficient and sustainable methods for the synthesis of acylated thiophenes. The choice of catalyst is not merely a matter of tradition but a critical decision that impacts the entire lifecycle of a chemical process, from laboratory discovery to industrial production.
References
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Inter-laboratory validation of analytical methods for 2-Methyl-1-(thiophen-2-yl)propan-1-one
An Inter-laboratory Comparative Guide to the Validation of Analytical Methods for 2-Methyl-1-(thiophen-2-yl)propan-1-one
Introduction: The Imperative for Robust and Reproducible Analysis
This compound (CAS No. 36448-60-9) is a ketone derivative featuring a thiophene ring, a compound of interest in synthetic chemistry and as a potential precursor in pharmaceutical research.[1][2][3] As with any compound used in a regulated or precise scientific context, the ability to accurately and reliably determine its identity, purity, and concentration is paramount. An analytical method, however well-developed in a single laboratory, is only truly robust if it can be successfully transferred and replicated by other laboratories. This process, known as inter-laboratory validation or a collaborative study, is the gold standard for establishing a method's fitness for its intended purpose.[4]
This guide provides a comprehensive comparison of common analytical techniques for the characterization of this compound, grounded in the principles of inter-laboratory validation. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative performance data to assist researchers, quality control analysts, and drug development professionals in selecting and validating the most appropriate methodology for their needs. Our framework is built upon the harmonized principles outlined by the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL, ensuring scientific integrity and regulatory alignment.[5][6]
Foundational Principles of Inter-Laboratory Method Validation
The objective of an inter-laboratory validation is to demonstrate that an analytical procedure is fit for its intended purpose by evaluating its performance characteristics across multiple laboratories.[5] This process challenges the method against variations in equipment, environment, and personnel, thereby establishing its reproducibility—a key measure of precision.
A typical validation lifecycle progresses from initial method development and single-laboratory validation to a full-scale collaborative study. This staged approach ensures that a method is well-understood and optimized before the significant investment of an inter-laboratory trial.
Caption: The workflow from single-laboratory to inter-laboratory validation.
Key validation parameters assessed during these studies, as defined by ICH guideline Q2(R2), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (the focus of inter-laboratory studies).[4]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Comparative Analysis of Analytical Techniques
We will now compare two primary quantitative techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside Nuclear Magnetic Resonance (NMR) for identity confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and applicability to a wide range of non-volatile and thermally sensitive compounds. For this compound, which possesses a UV-active thiophene chromophore, HPLC coupled with a UV detector provides a sensitive and specific means of quantification. A reverse-phase method is the logical starting point, as it separates compounds based on hydrophobicity, which is well-suited for this moderately polar organic molecule.[9]
Caption: Experimental workflow for HPLC-UV analysis.
Experimental Protocol: HPLC-UV Method for Assay and Purity
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v). Rationale: This ratio provides a good balance of solvent strength to achieve adequate retention and separation from common impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The thiophene ring exhibits strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard and Linearity Levels: Prepare a series of dilutions from the stock solution to cover the expected range (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute to the target concentration with the mobile phase.
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the 100 µg/mL working standard.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor should be ≤ 2.0. Rationale: SST ensures the chromatographic system is performing adequately before sample analysis begins.[7]
-
-
Inter-laboratory Validation Protocol:
-
Coordinating Lab: Prepares a single batch of homogenous test material. A portion is reserved as a control. The coordinating lab also prepares samples spiked at three different concentration levels for the accuracy assessment.
-
Participating Labs (n=8): Each lab receives the detailed SOP, the test material, the spiked samples (blinded), and a vial of the reference standard.
-
Analysis: Each lab performs the analysis according to the SOP. For precision, analysts should prepare and analyze six independent samples of the test material.
-
Reporting: Results (peak areas, calculated concentrations) are reported back to the coordinating laboratory for statistical analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds.[10] this compound is sufficiently volatile for GC analysis. The mass spectrometer provides not only quantitative data (via ion intensity) but also qualitative structural information from the fragmentation pattern, which grants extremely high specificity. This makes it an excellent confirmatory method and is often used in forensic or trace-level analysis.[11][12]
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocol: GC-MS Method for Identification and Quantification
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms). Rationale: This is a robust, general-purpose column suitable for a wide range of semi-polar analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1). Rationale: A split injection prevents column overloading and ensures sharp peaks for quantitative analysis.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 40-400 amu.
-
-
Preparation of Solutions:
-
Prepare standard and sample solutions in a volatile solvent like ethyl acetate or dichloromethane at concentrations appropriate for the instrument's sensitivity (e.g., 0.1 to 20 µg/mL).
-
-
Data Acquisition and Processing:
-
For quantification, operate in Selected Ion Monitoring (SIM) mode using characteristic ions (e.g., the molecular ion and major fragments) to enhance sensitivity and selectivity.
-
For identification, operate in full scan mode and compare the resulting mass spectrum to a reference spectrum. The thiopyrylium ion (m/z 97) is a characteristic fragment for 2-alkylthiophenes.[12]
-
-
Inter-laboratory Validation Protocol:
-
The design is analogous to the HPLC study. The coordinating lab provides the SOP, test materials, and reference standard.
-
Key Difference: Participating labs must demonstrate proficiency by correctly identifying the compound via spectral matching against a provided reference spectrum before proceeding with quantitative analysis. This adds an extra layer to the validation of specificity.
-
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
Principle and Rationale: NMR spectroscopy is an unparalleled technique for the unequivocal identification and structural elucidation of organic molecules.[13] While not typically used for routine quantification in a multi-lab setting due to instrumentation cost and complexity, it is essential for confirming the identity of reference standards and for the specificity portion of a validation. A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.[14]
Protocol for Identity Verification
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis and Acceptance Criteria:
-
The chemical shifts, splitting patterns (multiplicity), and integration values of the acquired spectrum must correspond to the known structure of this compound.
-
Expected ¹H NMR Signals (Illustrative):
-
Signals in the aromatic region (δ ~7-8 ppm) corresponding to the three protons on the thiophene ring.
-
A multiplet for the single proton at the chiral center (CH).
-
A doublet for the two methyl groups (CH₃), which are diastereotopic.
-
-
Performance Data Comparison
The following table summarizes the expected performance characteristics for the HPLC-UV and GC-MS methods based on a hypothetical inter-laboratory study.
| Performance Parameter | HPLC-UV Method | GC-MS Method | Rationale for Performance |
| Specificity | High (Separation from impurities) | Very High (Mass fragmentation is a unique fingerprint) | GC-MS provides structural confirmation, making it superior for specificity. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a defined range. |
| Range (µg/mL) | 1 - 200 | 0.1 - 20 | HPLC typically has a wider linear dynamic range for this type of analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are capable of high accuracy when properly validated. |
| Precision (Repeatability, RSDr) | < 1.0% | < 1.5% | HPLC generally offers slightly better injection precision. |
| Precision (Reproducibility, RSDR) | < 3.0% | < 5.0% | The increased complexity of GC-MS systems can lead to slightly higher inter-lab variability. |
| LOQ (µg/mL) | ~1.0 | ~0.1 | GC-MS, especially in SIM mode, is typically more sensitive. |
| Robustness | Good | Good | Both methods are robust if critical parameters (pH, temp, flow) are controlled. |
Conclusion: Selecting the Appropriate Validated Method
The choice between HPLC-UV and GC-MS for the analysis of this compound depends entirely on the intended application.
-
For routine quality control (QC), such as batch release testing and stability studies, the HPLC-UV method is the superior choice. It is robust, precise, and has a wider dynamic range, making it ideal for assay and purity determinations where the analyte concentration is relatively high and known. Its operational simplicity also lends itself well to a high-throughput QC environment.
-
For applications requiring unequivocal identification, trace-level quantification, or forensic analysis, the GC-MS method is indispensable. Its exceptional specificity, derived from the mass spectral data, provides a level of confidence that chromatographic retention time alone cannot. Its lower limit of quantitation is critical when analyzing for impurities or in biological matrices.
Ultimately, a comprehensive analytical strategy may employ both. NMR serves as the primary tool for structural confirmation of the reference standard. HPLC is used for routine quantitative tasks, and GC-MS is used as an orthogonal, confirmatory technique to validate HPLC findings and investigate any unexpected results. An inter-laboratory validation of either method, following the principles outlined in this guide, provides the necessary assurance that the analytical data generated is reliable, reproducible, and fit for its scientific or regulatory purpose.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AOAC INTERNATIONAL. (n.d.). Guidelines for Validation of Qualitative Binary Chemistry Methods.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AOAC INTERNATIONAL. (n.d.). Guidelines for Validation of Botanical Identification Methods. PMC.
- AOAC INTERNATIONAL. (2012). Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
- AOAC INTERNATIONAL. (n.d.). Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
- SIELC Technologies. (n.d.). Separation of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). (2S)-2-METHYL-1-(THIEN-2'-YL)-3-PHENYL-PROPAN-1-ONE - Optional[13C NMR].
- UNT Chemistry. (n.d.). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance.
- Journal of Analytical Toxicology. (n.d.). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report.
- ChemicalBook. (2023). 2-methyl-1-thiophen-2-yl-propan-1-one | 36448-60-9.
- Labshake. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- Forendex Southernforensic. (n.d.). Methiopropamine: An Analytical Profile.
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A Researcher's Guide to the Comparative Spectroscopic Analysis of 2-Acylthiophenes: A Case Study of 2-Acetylthiophene and its Analogues
For the discerning researcher in medicinal chemistry and materials science, the precise structural elucidation of thiophene derivatives is a foundational pillar of innovation. These heterocyclic compounds are not merely synthetic building blocks; they are often the core scaffolds of pharmacologically active agents and advanced functional materials.[1] A nuanced understanding of their three-dimensional architecture and electronic properties, gleaned from spectroscopic analysis, is therefore paramount in predicting their reactivity, biological activity, and material performance.
The Logic of Comparative Spectroscopy
The core principle of comparative spectroscopic analysis lies in understanding how subtle changes in molecular structure manifest as distinct and measurable differences in spectral output. By comparing the spectra of a target compound with those of its close analogues, we can:
-
Confirm Structural Integrity: Ensure that a desired chemical transformation has occurred and that the synthesized molecule possesses the expected structure.
-
Elucidate Structure-Property Relationships: Correlate specific structural features with observed spectroscopic characteristics, which in turn can be linked to the compound's chemical and physical properties.
-
Identify and Characterize Impurities: Distinguish between the target compound and any structurally related impurities that may be present in a sample.
This guide will delve into the four primary spectroscopic techniques employed in the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the connectivity and chemical environment of individual atoms.[2]
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their relative numbers, and their proximity to one another. In 2-acylthiophenes, the chemical shifts of the thiophene ring protons are particularly sensitive to the nature of the acyl substituent.
Comparative Analysis of 2-Acetylthiophene and 1-(Thiophen-2-yl)pentan-1-one:
| Proton Assignment | 2-Acetylthiophene Chemical Shift (δ, ppm) | 1-(Thiophen-2-yl)pentan-1-one Chemical Shift (δ, ppm) | Key Observations and Rationale |
| H5 | ~7.67 (dd, J = 4.9, 1.1 Hz)[3] | ~7.62 (t, J = 4.8 Hz)[4] | The H5 proton, being adjacent to the electron-withdrawing carbonyl group, is the most deshielded of the thiophene protons in both compounds. |
| H3 | ~7.69 (dd, J = 3.8, 1.1 Hz)[3] | ~7.71 (m)[4] | The H3 proton is also deshielded by the carbonyl group. |
| H4 | ~7.12 (dd, J = 4.9, 3.8 Hz)[3] | ~7.13 (m)[4] | The H4 proton is the most shielded of the thiophene protons, appearing at the lowest chemical shift. |
| -COCH₃ | ~2.56 (s)[3] | - | The sharp singlet for the methyl protons is a characteristic feature of 2-acetylthiophene. |
| -COCH₂- | - | ~2.89 (t, J = 7.4 Hz)[4] | The triplet for the methylene protons adjacent to the carbonyl group in the pentanoyl derivative. The coupling is due to the adjacent methylene group. |
| -CH₂-CH₂-CH₂-CH₃ | - | ~1.75 (m), ~1.42 (m)[4] | The complex multiplets for the other methylene protons in the pentyl chain. |
| -CH₃ | - | ~0.96 (t, J = 6.4 Hz)[4] | The triplet for the terminal methyl group of the pentyl chain. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.
Comparative Analysis of 2-Acetylthiophene and 1-(Thiophen-2-yl)pentan-1-one:
| Carbon Assignment | 2-Acetylthiophene Chemical Shift (δ, ppm) | 1-(Thiophen-2-yl)pentan-1-one Chemical Shift (δ, ppm) | Key Observations and Rationale |
| C=O | ~190.7[4] | ~193.5[4] | The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift. The slight downfield shift in the pentanoyl derivative is consistent with the electronic effect of the longer alkyl chain. |
| C2 | ~144.5[4] | ~144.5[4] | The carbon atom of the thiophene ring attached to the acyl group is significantly deshielded. |
| C5 | ~132.5[4] | ~131.6[4] | |
| C3 | ~133.8[4] | ~133.3[4] | |
| C4 | ~128.1[4] | ~128.0[4] | The chemical shifts of the thiophene ring carbons are also influenced by the acyl substituent. |
| -COCH₃ | ~26.8[4] | - | The methyl carbon of the acetyl group. |
| -COCH₂- | - | ~39.2[4] | The methylene carbon adjacent to the carbonyl group. |
| -CH₂-CH₂-CH₂-CH₃ | - | ~26.9, ~22.5[4] | The other methylene carbons in the pentyl chain. |
| -CH₃ | - | ~13.9[4] | The terminal methyl carbon of the pentyl chain. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Comparative Analysis of 2-Acylthiophenes:
The most prominent feature in the IR spectrum of a 2-acylthiophene is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[5]
-
2-Acetylthiophene: The C=O stretch is typically observed around 1665 cm⁻¹.
-
1-(Thiophen-2-yl)pentan-1-one: The C=O stretch is expected in a similar region, perhaps slightly lower in frequency due to the electronic effect of the longer alkyl chain.
Other key IR absorptions for 2-acylthiophenes include:
-
C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹).
-
C=C stretching vibrations of the thiophene ring (in the 1500-1400 cm⁻¹ region).
-
C-H bending vibrations of the thiophene ring (in the fingerprint region, below 1000 cm⁻¹), which can be diagnostic of the substitution pattern.
-
Alkyl C-H stretching and bending vibrations from the acyl substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for the analysis of relatively small, volatile molecules like 2-acylthiophenes.
Comparative Fragmentation Analysis:
The fragmentation of 2-acylthiophenes in EI-MS is dominated by cleavage of the bonds adjacent to the carbonyl group.[5]
-
Molecular Ion ([M]⁺): Both 2-acetylthiophene and 1-(thiophen-2-yl)pentan-1-one will show a molecular ion peak corresponding to their respective molecular weights (126 g/mol and 168 g/mol ).
-
Alpha-Cleavage: The most significant fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the alkyl chain.
-
2-Acetylthiophene: Loss of a methyl radical (•CH₃) leads to the formation of the highly stable 2-thenoyl cation at m/z 111, which is often the base peak. The acetyl cation ([CH₃CO]⁺) at m/z 43 is also observed.
-
1-(Thiophen-2-yl)pentan-1-one: Loss of a butyl radical (•C₄H₉) will also lead to the 2-thenoyl cation at m/z 111. The butyryl cation ([C₄H₉CO]⁺) at m/z 85 will also be a significant fragment.
-
-
McLafferty Rearrangement: For 2-acylthiophenes with an alkyl chain of at least three carbons and a gamma-hydrogen, a McLafferty rearrangement can occur. This is a characteristic fragmentation for ketones. In the case of 1-(thiophen-2-yl)pentan-1-one, this would involve the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral propene molecule and the formation of a radical cation at m/z 126.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light.
For 2-acylthiophenes, the principal chromophore is the conjugated system formed by the thiophene ring and the carbonyl group. The electronic transitions are typically π → π* and n → π*. The position of the λmax can be influenced by the solvent and the nature of the substituents.
A comparative analysis of the UV-Vis spectra of 2-acetylthiophene and its analogues would reveal subtle shifts in the λmax values, reflecting the influence of the different alkyl groups on the electronic structure of the conjugated system.
Conclusion
The comprehensive, multi-technique spectroscopic analysis of 2-acylthiophenes provides a wealth of structural information that is indispensable for researchers in drug discovery and materials science. By systematically comparing the NMR, IR, MS, and UV-Vis spectra of a target compound with its analogues, one can confidently elucidate its structure, confirm its purity, and gain valuable insights into its electronic and chemical properties. While experimental data for 2-Methyl-1-(thiophen-2-yl)propan-1-one remains elusive in the public domain, the comparative analysis of its close analogues, 2-acetylthiophene and 1-(thiophen-2-yl)pentan-1-one, presented in this guide, serves as a robust framework for the characterization of this important class of heterocyclic compounds. The principles and workflows detailed herein are broadly applicable and provide a solid foundation for the rigorous spectroscopic analysis of novel thiophene derivatives.
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Confirming the mechanism of action of 2-Methyl-1-(thiophen-2-yl)propan-1-one through comparative studies
A Comparative Investigation into the Mechanism of Action of 2-Methyl-1-(thiophen-2-yl)propan-1-one
A Senior Application Scientist's Guide to Elucidating Molecular Pathways
Authored for researchers, scientists, and drug development professionals, this guide presents a structured, evidence-based approach to confirming the mechanism of action of the novel thiophene derivative, this compound. By leveraging comparative studies with established therapeutic agents, we will explore its potential role in anti-inflammatory and anticancer pathways. This document is designed to be a practical and intellectually rigorous resource, providing not only detailed experimental protocols but also the scientific rationale underpinning each methodological choice.
Introduction: The Therapeutic Potential of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects.[2][] The compound of interest, this compound, is a structurally intriguing molecule whose full therapeutic potential is yet to be unlocked. Preliminary studies suggest it may possess both antimicrobial and anticancer properties, likely through interactions with key enzymes and metabolic pathways.[4]
This guide hypothesizes two primary mechanisms of action for this compound, based on the well-documented activities of similar thiophene-containing compounds:
-
Anti-inflammatory Activity: Via inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical mediators of the inflammatory cascade.[5][6]
-
Anticancer Activity: Through the induction of cytotoxicity in cancer cells and modulation of the NF-κB signaling pathway, a pivotal regulator of cancer cell proliferation and survival.[7][8]
To rigorously test these hypotheses, we will outline a series of comparative in vitro studies, measuring the activity of this compound against established drugs: Celecoxib , a selective COX-2 inhibitor; Tiaprofenic Acid , a non-selective COX inhibitor; and Doxorubicin , a potent chemotherapeutic agent.
Comparative Compounds: Establishing a Mechanistic Baseline
The selection of appropriate comparators is fundamental to a robust mechanistic study. Our chosen compounds provide well-defined benchmarks for interpreting the activity of this compound.
-
Celecoxib: A diaryl-substituted pyrazole and a selective non-steroidal anti-inflammatory drug (NSAID).[5] Its mechanism is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[9][10] It is an ideal positive control for assessing selective COX-2 inhibitory activity.
-
Tiaprofenic Acid: A propionic acid derivative, this NSAID acts by reversibly inhibiting both COX-1 and COX-2 enzymes, thereby reducing the formation of prostaglandin precursors.[2][11] It serves as a benchmark for non-selective COX inhibition.
-
Doxorubicin: A widely used anthracycline antibiotic in cancer chemotherapy.[] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage and apoptosis.[1][12] It will serve as a positive control for cytotoxicity assays.
Experimental Design: A Multi-faceted Approach to Mechanism Confirmation
Our investigation is structured into three distinct experimental phases, each designed to probe a specific aspect of the hypothesized mechanisms of action.
Caption: Overall experimental workflow.
Phase 1: Elucidating Anti-inflammatory Potential
The arachidonic acid cascade is a cornerstone of the inflammatory response, with COX and LOX enzymes playing central roles. By assessing the inhibitory activity of our target compound against these enzymes, we can ascertain its potential as an anti-inflammatory agent.
Caption: The arachidonic acid inflammatory cascade.
3.1.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will determine the compound's ability to inhibit the two main COX isoforms, providing insights into its efficacy and potential for gastrointestinal side effects.
-
Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX. The inhibition of this activity by the test compound is quantified.[9][13]
-
Protocol:
-
Prepare a 96-well plate with reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, and either human recombinant COX-1 or COX-2 enzyme.
-
Add serial dilutions of this compound, Celecoxib (positive control for COX-2), and Tiaprofenic Acid (non-selective control) to the wells. Include a DMSO control.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a chromogenic substrate (e.g., TMPD) and arachidonic acid.
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).
-
3.1.2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay will assess the compound's effect on the other major branch of the arachidonic acid pathway.
-
Principle: The assay measures the conversion of linoleic acid to hydroperoxy-octadecadienoate by 5-LOX, which can be monitored by the increase in absorbance at 234 nm.[14][15]
-
Protocol:
-
In a quartz cuvette, mix phosphate buffer (pH 6.3), the test compound at various concentrations, and a solution of potato 5-Lipoxygenase enzyme.
-
Initiate the reaction by adding linoleic acid.
-
Immediately measure the increase in absorbance at 234 nm at 25°C using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Phase 2: Assessing Anticancer Cytotoxicity
The foundational characteristic of any potential anticancer agent is its ability to selectively kill cancer cells. The MTT assay is a robust and widely accepted method for evaluating cell viability.
3.2.1. Rationale for Cell Line Selection
-
HepG2 (Human Hepatocellular Carcinoma): Derived from a liver tumor, these cells retain many hepatocyte-specific functions, making them a valuable model for studying drug metabolism and hepatotoxicity.[16][17][18]
-
A549 (Human Lung Adenocarcinoma): A well-characterized cell line representing non-small cell lung cancer. These cells are widely used for screening chemotherapeutic agents and studying the molecular biology of lung cancer.[7][19][20]
3.2.2. MTT Cell Viability Assay
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21][22]
-
Protocol:
-
Seed HepG2 and A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and Doxorubicin (positive control). Include an untreated control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Phase 3: Investigating the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immunity, and cancer cell survival. Its inhibition is a key therapeutic strategy.
Caption: Simplified NF-κB signaling pathway.
3.3.1. NF-κB Luciferase Reporter Assay
-
Principle: This cell-based assay utilizes a cell line (e.g., HEK293T or THP-1) engineered to contain a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.[10][19][23]
-
Protocol:
-
Seed NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the pathway.
-
Incubate for 6-24 hours.
-
Add a luciferase detection reagent to the wells.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Anti-inflammatory Activity (IC50 values in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | ||||
| Celecoxib | ||||
| Tiaprofenic Acid |
Table 2: Comparative Cytotoxicity (IC50 values in µM)
| Compound | HepG2 Cell Line | A549 Cell Line |
| This compound | ||
| Doxorubicin |
Table 3: NF-κB Pathway Inhibition
| Compound | NF-κB Inhibition (IC50 in µM) |
| This compound |
Interpretation of Expected Outcomes:
-
Potent and selective COX-2 inhibition by this compound, comparable to Celecoxib, would suggest a favorable anti-inflammatory profile with a potentially lower risk of gastrointestinal side effects.
-
Dual inhibition of COX and 5-LOX pathways would indicate a broad-spectrum anti-inflammatory agent.
-
Significant cytotoxicity in HepG2 and A549 cells , with IC50 values in a therapeutically relevant range, would confirm its anticancer potential. A comparison with Doxorubicin will benchmark its potency.
-
Inhibition of TNF-α-induced NF-κB activation would provide a specific molecular mechanism for its potential anticancer and anti-inflammatory effects.
By executing this comprehensive and comparative experimental plan, researchers can confidently elucidate the primary mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent.
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Validating In Vitro Models for Efficacy Testing of 2-Methyl-1-(thiophen-2-yl)propan-1-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of in vitro models is a cornerstone of preclinical efficacy testing. This guide provides a comprehensive comparison of established in vitro assays for evaluating the potential therapeutic effects of 2-Methyl-1-(thiophen-2-yl)propan-1-one, a thiophene derivative with promising biological activity. While direct experimental data for this specific compound is emerging, this guide will draw upon established methodologies and data from structurally similar thiophene analogs to provide a framework for its evaluation.
This compound, also known as 2-Isobutyrylthiophene, belongs to a class of compounds recognized for their potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The thiophene ring is a key pharmacophore, and its derivatives are actively investigated for various therapeutic applications. This guide will focus on three key areas of in vitro testing: anti-inflammatory, cytotoxic, and antimicrobial efficacy.
Comparative Analysis of In Vitro Models
The selection of an appropriate in vitro model is critical for obtaining meaningful and reproducible data. Here, we compare key assays for assessing the biological activities of this compound and its analogs, 2-acetylthiophene and thiophene-2-carboxaldehyde.
| Biological Activity | In Vitro Model | Key Readout | Principle | Advantages | Limitations |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO) levels | Griess assay measures nitrite, a stable breakdown product of NO. | Simple, cost-effective, and high-throughput. | Indirect measurement of NO; can be influenced by other substances. |
| LPS-stimulated Macrophages (e.g., RAW 264.7) | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Enzyme-Linked Immunosorbent Assay (ELISA) | Highly specific and sensitive for individual cytokines. | Can be expensive and time-consuming for multiple cytokines. | |
| Cytotoxicity | Cancer Cell Lines (e.g., HT-29, MCF-7) | Cell Viability | MTT assay measures the metabolic activity of viable cells. | High-throughput, quantitative, and widely used. | Can be affected by compounds that alter cellular metabolism without causing cell death. |
| Antimicrobial | Broth Microdilution with Bacterial Strains (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of a compound that inhibits visible bacterial growth. | Quantitative and standardized. | Does not distinguish between bactericidal and bacteriostatic effects. |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
In Vitro Anti-inflammatory Activity: Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Workflow for Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for assessing nitric oxide inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Cytotoxicity: MTT Assay
This protocol determines the effect of a test compound on the viability of cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human colon adenocarcinoma HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 to 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Workflow for Broth Microdilution Antimicrobial Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Comparative Efficacy of Thiophene Analogs
While specific data for this compound is not yet widely published, studies on its structural analogs provide valuable insights into its potential efficacy.
| Compound | Biological Activity | In Vitro Model | Key Findings | Reference |
| Derivatives of 2-acetylthiophene | Anti-inflammatory | Carrageenan-induced paw edema (in vivo, reflects in vitro mechanisms) | Moderate to considerable anti-inflammatory activity. | [6][7][8] |
| Cytotoxicity | Human colon adenocarcinoma cells (HT-29) | Demonstrated cytotoxicity and induced apoptosis. | [5] | |
| Antimicrobial | B. subtilis, S. aureus, P. aeruginosa, E. coli | Showed antibacterial activity against Gram-positive and Gram-negative bacteria. | ||
| Derivatives of thiophene-2-carboxaldehyde | Anti-inflammatory | Nitric Oxide Scavenging | Found to be a good NO scavenger. | [9] |
| Cytotoxicity | Human liver hepatocellular carcinoma (HepG-2) cells | Exhibited cytotoxicity. | [10] | |
| Antimicrobial | S. aureus, B. megaterium, B. subtilis, P. vulgaris, E. coli, P. aeruginosa | Effective against both Gram-positive and Gram-negative bacteria. |
Conclusion and Future Directions
The in vitro models and protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential. Based on the activity of its structural analogs, it is reasonable to hypothesize that this compound will exhibit anti-inflammatory, cytotoxic, and antimicrobial properties.
Future research should focus on generating specific efficacy data for this compound in these validated in vitro systems. Determining its IC₅₀ and MIC values will be crucial for comparing its potency against its analogs and other established therapeutic agents. Furthermore, elucidating the underlying mechanisms of action through pathway analysis will be essential for its continued development as a potential therapeutic candidate.
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A Comparative Pharmacokinetic Assessment of Thiophene Derivatives for Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its bioisosteric similarity to a phenyl ring, coupled with its unique electronic properties, allows for the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profiles.[1] This guide provides a comparative assessment of the pharmacokinetic properties of four prominent thiophene-containing drugs: clopidogrel, prasugrel, olanzapine, and duloxetine. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications to the thiophene core and its substituents can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME), thereby influencing its clinical efficacy and safety.
The Critical Role of Pharmacokinetics in Thiophene Drug Efficacy
The therapeutic success of any drug, including those derived from thiophene, is intrinsically linked to its pharmacokinetic profile. A drug must be effectively absorbed into the systemic circulation, distribute to its target site of action, persist for a duration sufficient to elicit a therapeutic response, and ultimately be cleared from the body to prevent toxicity. The thiophene moiety, while often central to a drug's pharmacodynamic activity, also plays a crucial role in its metabolic fate. The sulfur atom can be a site for oxidation, and the aromatic ring can undergo various phase I and phase II metabolic reactions, which can lead to either activation (in the case of prodrugs like clopidogrel and prasugrel) or deactivation and clearance.[2][3] Understanding these metabolic pathways is paramount, as they can be influenced by genetic polymorphisms in metabolic enzymes (e.g., CYP2C19) and can sometimes lead to the formation of reactive metabolites.[4]
Comparative Analysis of Key Pharmacokinetic Parameters
To illustrate the diverse pharmacokinetic profiles of thiophene derivatives, we will compare key in vivo and in vitro parameters for clopidogrel, prasugrel, olanzapine, and duloxetine. These drugs, while all containing a thiophene ring, exhibit significant differences in their therapeutic applications and, consequently, their ADME properties.
In Vivo Pharmacokinetic Parameters
The following table summarizes the key in vivo pharmacokinetic parameters for our selected thiophene derivatives after oral administration in humans. These parameters provide a macroscopic view of the drug's journey through the body.
| Parameter | Clopidogrel | Prasugrel | Olanzapine | Duloxetine |
| Dose | 75 mg | 10 mg | 10 mg | 60 mg |
| Tmax (h) | ~1 | ~0.5 | ~5-8 | ~6 |
| Cmax (ng/mL) | ~3 (active metabolite) | Not specified | 14.47 ± 4.25 | Not specified |
| AUC (ng·h/mL) | Not specified | Not specified | Not specified | Not specified |
| Oral Bioavailability (%) | ~50 | >79 | ~60-85 | ~50 (range 32-80) |
| Plasma Protein Binding (%) | >98 (parent), 94 (metabolite) | >98 (active metabolite) | ~93 | >90 |
Table 1: Comparative in vivo pharmacokinetic parameters of selected thiophene derivatives in humans.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Note: Data for Cmax and AUC can vary significantly between studies due to different analytical methods and patient populations. For prodrugs like clopidogrel and prasugrel, the pharmacokinetic parameters of the active metabolite are often more relevant.
In Vitro Pharmacokinetic Parameters
In vitro assays are indispensable tools in early drug discovery for predicting human pharmacokinetics. Below is a comparison of key in vitro parameters for the selected thiophene derivatives.
| Parameter | Clopidogrel | Prasugrel | Olanzapine | Duloxetine |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | High | High | Moderate to High |
| Metabolic Stability (HLM t½, min) | Rapid | Rapid | Moderate | Moderate |
| Primary Metabolizing Enzymes | CYP2C19, CYP3A4/5, Esterases | CYP3A4, CYP2B6, Esterases | CYP1A2, UGT1A4 | CYP1A2, CYP2D6 |
Table 2: Comparative in vitro pharmacokinetic parameters of selected thiophene derivatives.[4][19][20][21][22]
Experimental Protocols for Assessing Pharmacokinetic Properties
To provide a practical context for the data presented, this section outlines the standard experimental protocols for determining key pharmacokinetic parameters. The causality behind these experimental choices lies in their ability to simulate critical physiological barriers and metabolic processes.
In Vitro Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a cornerstone for predicting intestinal drug absorption.[23] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (AP) side of the monolayer (to simulate absorption from the gut lumen) or the basolateral (BL) side (to assess efflux).
-
Sampling: At designated time points, samples are collected from the receiver compartment (BL for absorption, AP for efflux).
-
Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
Caco-2 Permeability Assay Workflow
In Vitro Metabolic Stability: Human Liver Microsomes (HLM) Assay
This assay assesses a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are highly concentrated in the microsomal fraction of liver cells.[24]
Experimental Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, the test compound, and a buffer solution.
-
Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
Human Liver Microsome (HLM) Stability Assay Workflow
Plasma Protein Binding: Equilibrium Dialysis
This method determines the fraction of a drug that is bound to plasma proteins, which is a critical determinant of its distribution and availability to interact with its target.[8]
Experimental Protocol:
-
Apparatus Setup: A dialysis plate with semi-permeable membranes separating two chambers is used.
-
Sample Addition: The test compound is spiked into plasma and added to one chamber. A buffer solution is added to the other chamber.
-
Equilibration: The plate is incubated at 37°C with shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the drug in both aliquots is measured by LC-MS/MS.
-
Calculation of Percent Binding: The percentage of plasma protein binding is calculated as: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100
Structure-Pharmacokinetic Relationships of Thiophene Derivatives
The pharmacokinetic diversity of the four selected thiophene drugs can be rationalized by examining their structural differences.
Clopidogrel and Prasugrel: Both are thienopyridine prodrugs that require metabolic activation to exert their antiplatelet effects. However, prasugrel exhibits more efficient and consistent activation than clopidogrel. This is attributed to its different ester group, which is more readily hydrolyzed, and a subsequent single CYP-mediated oxidation step to form the active metabolite.[25] In contrast, clopidogrel's activation is a two-step process that is more heavily reliant on the polymorphic CYP2C19 enzyme, leading to greater inter-individual variability in its antiplatelet response.[4]
Olanzapine: This thienobenzodiazepine has a relatively high oral bioavailability and a long half-life.[9][15] Its metabolic clearance is primarily mediated by CYP1A2 and UGT1A4.[19][20] The thiophene ring in olanzapine is part of a fused ring system, which may influence its metabolic stability compared to non-fused thiophene derivatives.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor, duloxetine has a naphthalene group attached to the thiophene ring.[26] Its metabolism is mainly governed by CYP1A2 and CYP2D6.[27] The presence of the bulky naphthalene group likely influences its interaction with metabolic enzymes and transporters.
Representative Metabolic Pathways of Thiophene Derivatives
Conclusion
This guide has provided a comparative overview of the pharmacokinetic properties of four thiophene-containing drugs, highlighting the significant impact of structural variations on their ADME profiles. The experimental protocols detailed herein represent the industry-standard methodologies for assessing these critical parameters. A thorough understanding of the structure-pharmacokinetic relationships of thiophene derivatives is essential for the rational design of new chemical entities with optimized therapeutic potential. By leveraging this knowledge, drug development professionals can make more informed decisions, ultimately leading to the discovery of safer and more effective medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-(thiophen-2-yl)propan-1-one
In the dynamic environment of pharmaceutical research and drug development, the integrity of our work is defined not only by our discoveries but also by the rigor of our safety practices. The handling and disposal of chemical reagents are paramount among these practices. This guide provides a detailed, procedure-driven framework for the proper disposal of 2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS No. 13679-74-8), ensuring the safety of personnel and compliance with environmental regulations.
Hazard Identification and Immediate Safety Concerns
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound, also known as 2-Acetyl-5-methylthiophene, presents specific risks that dictate our handling and disposal strategy.
According to available Safety Data Sheets (SDS), this compound is classified as Acute Toxicity - Oral, Category 4 , with the hazard statement H302: "Harmful if swallowed"[1][2]. While it may not be classified for other physical or health hazards, this classification alone mandates that it be treated as a regulated hazardous chemical waste[1][2]. The causality here is direct: any substance harmful upon ingestion poses a significant risk if it enters the ecosystem through improper disposal, potentially contaminating water sources[3].
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed |
Data sourced from supplier Safety Data Sheets.[1][2]
Immediate first aid measures in case of exposure include moving the victim to fresh air, rinsing skin or eyes thoroughly with water, and rinsing the mouth with water if ingested[1]. Always seek medical attention if symptoms persist.
Pre-Disposal: Containment and Segregation
The foundation of safe disposal is laid long before the waste hauler arrives. Proper containment and segregation prevent accidental reactions and ensure regulatory compliance.
The Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA[4][5]. This is the designated point for collecting waste at or near its point of generation. For this compound waste, the SAA should be a clearly marked, secure location, such as a designated section of a chemical fume hood or a secondary containment tray on a workbench[4][6].
Containment Protocol:
-
Select a Compatible Container: Use a clean, sealable container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with screw-on caps are preferred. The container must be in good condition, with no cracks or deterioration[3][4].
-
Headroom: Do not fill the container completely. Leave at least 10% or one inch of headroom to allow for vapor expansion[4].
-
Labeling: This is a critical, non-negotiable step. The moment the first drop of waste enters the container, it must be labeled. The label must include:
Segregation—The Causality of Chemical Compatibility: This compound must be segregated from incompatible materials. While specific reactivity data is limited, general principles of chemical storage must be applied. Store this waste away from:
-
Strong Oxidizing Agents: To prevent potentially violent reactions[7].
-
Strong Acids and Bases: To avoid unforeseen reactions[4].
-
Acutely Toxic "P-listed" Wastes: These have more stringent accumulation limits and must be kept separate[5].
The logic is simple: improper segregation can lead to dangerous chemical reactions, fires, or the release of toxic gases within the laboratory[3].
Step-by-Step Disposal Procedures
Direct disposal of this compound into the sanitary sewer or regular trash is strictly prohibited. All waste streams containing this chemical must be managed as hazardous waste.
Workflow 1: Disposal of Unused or Expired Product
-
Assessment: Confirm the material is no longer needed.
-
Packaging: Ensure the original container is securely sealed and properly labeled. If the original label is damaged, re-label it as hazardous waste according to the SAA labeling protocol.
-
Storage: Place the container in the designated SAA.
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[3][5].
Workflow 2: Disposal of Contaminated Materials (PPE, Spill Debris)
-
Collection: Place all contaminated items (e.g., gloves, absorbent pads, weighing paper) into a designated solid waste container (e.g., a labeled, lined bucket or a heavy-duty plastic bag).
-
Containment: Once the container is full, seal it securely.
-
Labeling: Label the container as "Solid Hazardous Waste " and list the contaminant: "Debris contaminated with this compound ". Include the date.
-
Storage & Pickup: Store in the SAA and arrange for EHS pickup. Materials used to clean up spills should also be treated as hazardous waste[8].
Workflow 3: Disposal of "Empty" Containers An "empty" container that held this chemical is not truly empty and must be managed carefully.
-
Residue Removal: Empty the container as much as possible, collecting the residue as hazardous waste[8].
-
Rinsate Collection: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinsate from this process is now hazardous waste. Collect all rinsate in a properly labeled liquid hazardous waste container[8].
-
Final Disposal: Once triple-rinsed, the container can be defaced (all chemical labels removed or blacked out), the cap removed, and disposed of as regular trash or recycled glass, in accordance with institutional policy[8].
The scientific principle behind triple-rinsing is to reduce the concentration of the hazardous residue to a de minimis level, rendering the container non-hazardous.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-(thiophen-2-yl)propan-1-one
This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-1-(thiophen-2-yl)propan-1-one. As this compound is a thiophene derivative and a ketone, this protocol is built upon established safety principles for these chemical classes to ensure maximum protection for all laboratory personnel. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" of each safety measure.
Foundational Safety: Hazard Analysis and Engineering Controls
Before any personal protective equipment (PPE) is selected, a foundational understanding of the potential hazards is paramount. While specific toxicological data for this compound is limited, its structure—a ketone attached to a thiophene ring—allows us to infer a hazard profile based on well-documented related compounds.
-
Thiophene Derivatives: Thiophene and its derivatives are known to be flammable and can be absorbed through the skin.[1][2] They may cause irritation to the skin, eyes, and respiratory system.[3]
-
Ketones: This functional group dictates specific handling requirements, particularly concerning glove selection, as many standard glove materials offer poor resistance.[4][5][6][7][8]
Given these properties, the primary line of defense is always engineering controls . All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[2][5]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and critical barrier between you and the chemical. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[5] | Why Goggles? Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes. Goggles are mandatory. For larger quantities or operations with a high splash potential, a full face shield should be worn in addition to safety goggles. |
| Hand Protection | Butyl rubber or specialized ketone-resistant gloves (e.g., Polyvinyl alcohol - PVA).[4][5] | Why Butyl Rubber? Ketones, such as the propanone moiety in this compound, can degrade common glove materials like nitrile and latex. Butyl rubber offers superior resistance to ketones and esters.[8] Always inspect gloves for any signs of degradation or perforation before use. For extended handling, consider double-gloving with an inner nitrile glove for added protection.[5] |
| Body Protection | A long-sleeved, flame-resistant laboratory coat. | Why Flame-Resistant? Given the flammability of thiophene, a flame-resistant lab coat is a prudent precaution over standard cotton or polyester. This protects your skin and personal clothing from splashes and potential ignition sources.[3] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | When is this necessary? While a fume hood is the primary control, respiratory protection is required for large-scale work, in case of ventilation failure, or during spill cleanup.[3] Ensure you have been properly fit-tested for the respirator you intend to use. |
Procedural Discipline: Safe Handling Workflow
A disciplined, step-by-step approach to handling minimizes risk. The following workflow integrates the use of PPE at every stage.
Donning PPE: The Correct Sequence
The order in which you put on PPE is critical to ensure a proper seal and avoid contamination.
Caption: Workflow for the correct sequence of donning PPE.
Step-by-Step Handling Procedure
-
Preparation: Ensure your chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[9]
-
Don PPE: Follow the sequence outlined in the diagram above.
-
Weighing and Transfer: Handle the compound carefully to avoid generating dust or aerosols. Use a spatula for transfers.[5]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[5]
-
Post-Handling: After the procedure is complete, decontaminate all work surfaces and equipment.[5] Wash hands thoroughly with soap and water after removing gloves.[5][9]
Doffing PPE: Avoiding Contamination
Removing PPE correctly is as important as putting it on. The goal is to prevent any contaminants on the exterior of your gear from touching your skin.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Lab Coat: Unfasten the coat and peel it away from your body, turning the sleeves inside out as you remove it.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash your hands immediately and thoroughly with soap and water.[9]
Disposal and Emergency Plans
Waste Disposal
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be disposed of in a designated hazardous waste container.[10]
-
Chemical Waste: Unused chemical and reaction mixtures must be disposed of according to your institution's hazardous waste guidelines. Do not pour down the drain.[11]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][12] Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled hazardous waste container.[3][11] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
